molecular formula C15H34N2 B3254038 1,3-Propanediamine, N,N'-dihexyl- CAS No. 23178-21-4

1,3-Propanediamine, N,N'-dihexyl-

Cat. No.: B3254038
CAS No.: 23178-21-4
M. Wt: 242.44 g/mol
InChI Key: IOXBTICLXUUXFB-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N'-dihexyl- is a useful research compound. Its molecular formula is C15H34N2 and its molecular weight is 242.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediamine, N,N'-dihexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediamine, N,N'-dihexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N'-dihexylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N2/c1-3-5-7-9-12-16-14-11-15-17-13-10-8-6-4-2/h16-17H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBTICLXUUXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCNCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Mechanistic Profiling of N,N'-Dihexyl-1,3-propanediamine (DHPDA) in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Dihexyl-1,3-propanediamine (DHPDA, CAS: 23178-21-4) is a highly versatile, symmetrical secondary diamine that has emerged as a critical building block in modern drug development. Characterized by a central 1,3-propanediamine core flanked by two lipophilic hexyl chains, DHPDA provides a highly tunable scaffold for synthesizing ionizable lipids used in lipid nanoparticle (LNP) formulations and for developing polyamine analogs in oncology. This whitepaper provides an in-depth technical analysis of DHPDA's physicochemical properties, self-validating synthetic protocols, and its mechanistic role in advanced therapeutics.

Molecular Architecture & Physicochemical Causality

The structural anatomy of DHPDA is deliberately balanced to serve as an amphiphilic precursor. The molecule consists of a hydrophilic diamine core and hydrophobic hexyl tails.

Causality in Structural Design
  • The 1,3-Propanediamine Core: The three-carbon spacing between the two nitrogen atoms is chemically optimal. It prevents the formation of stable five-membered cyclic intermediates (which often plague 1,2-ethylenediamines during alkylation) while maintaining a high local charge density upon protonation. This spacing is critical for tuning the pKa of downstream ionizable lipids to the physiological sweet spot (~6.0–6.5), enabling endosomal escape [1].

  • The Hexyl Chains: The six-carbon aliphatic chains provide intermediate lipophilicity. Shorter chains (e.g., ethyl) result in excessive aqueous solubility, preventing stable integration into lipid bilayers. Longer chains (e.g., dodecyl) can render the molecule too rigid, impeding the lipid phase transitions necessary for membrane fusion [2].

Physicochemical Profile

The baseline properties of DHPDA dictate its behavior in synthetic workflows and biological environments.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₅H₃₄N₂Establishes the baseline mass and atomic composition.
Molecular Weight 242.44 g/mol Low molecular weight allows it to act as a low-steric building block.
LogP (Predicted) ~4.5Optimal lipophilicity for membrane interaction and LNP integration.
Hydrogen Bond Donors 2Permits further functionalization (e.g., Michael addition) to form tertiary amines.
Rotatable Bonds 14High flexibility ensures optimal packing within the lipid bilayer.

Synthetic Methodologies & Self-Validating Protocols

To utilize DHPDA effectively, researchers must either synthesize it de novo or functionalize it into complex lipids. The following protocols emphasize causality and self-validation to ensure high-fidelity synthesis.

Protocol A: De Novo Synthesis of DHPDA via Reductive Amination

Direct alkylation of 1,3-propanediamine with hexyl halides often leads to uncontrollable over-alkylation (yielding tertiary and quaternary amines). Reductive amination is the preferred, self-limiting pathway [4].

Step-by-Step Methodology:

  • Reaction Setup: Combine 1,3-propanediamine (1.0 eq) and hexanal (2.1 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides a non-polar, aprotic environment that stabilizes the imine intermediate. The slight excess of hexanal ensures both primary amines are fully engaged.

  • Imine Formation: Stir at room temperature for 2 hours in the presence of anhydrous MgSO₄.

    • Causality: MgSO₄ acts as a desiccant, driving the thermodynamic equilibrium toward imine formation by sequestering the water byproduct.

  • Selective Reduction: Cool the mixture to 0°C. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq).

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It reduces the imine double bond but is too weak to reduce unreacted hexanal into hexanol, preventing the formation of difficult-to-separate byproducts.

  • Self-Validating Step (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation: The primary amine starting material will appear as a low-R_f spot that turns deep purple. The secondary amine product (DHPDA) will appear at a higher R_f and stain faintly yellow/brown, confirming the absence of unreacted starting material.

  • Quenching & Isolation: Quench with saturated NaHCO₃ to neutralize the acid and destroy excess hydride. Extract the organic layer, dry, and concentrate under vacuum.

Protocol B: Synthesis of DHPDA-Derived Ionizable Lipids

DHPDA is frequently reacted with alkyl acrylates or epoxides to form tertiary amine ionizable lipids for mRNA delivery [1].

Step-by-Step Methodology:

  • Reaction Setup: Combine DHPDA (1.0 eq) with a lipid-tailed epoxide (e.g., 1,2-epoxydodecane, 2.2 eq) in absolute ethanol.

  • Ring-Opening Alkylation: Heat the mixture to 80°C in a sealed pressure vial for 48 hours.

    • Causality: The secondary amines of DHPDA act as nucleophiles, attacking the less sterically hindered carbon of the epoxide. Elevated temperature is required to overcome the steric bulk of the hexyl chains.

  • Self-Validating Step (NMR): Analyze the crude mixture via ¹H NMR.

    • Validation: The complete disappearance of the epoxide ring protons (~2.7–2.9 ppm) and the emergence of a new multiplet corresponding to the beta-hydroxy protons (~3.5 ppm) confirms successful functionalization.

Applications in Advanced Therapeutics

Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

Ionizable lipids derived from diamine cores like DHPDA are the cornerstone of modern mRNA vaccines and therapeutics [2]. The DHPDA core provides the critical pH-responsive behavior required for systemic delivery. At physiological pH (7.4), the lipid remains neutral, preventing rapid clearance and systemic toxicity.

G DHPDA DHPDA (Core Precursor) Michael Michael Addition (90°C, 48h) DHPDA->Michael Acrylate Alkyl Acrylates (Lipid Tails) Acrylate->Michael IonizableLipid Ionizable Lipid (LNP Component) Michael->IonizableLipid Formulation Microfluidic Mixing (+ mRNA, Helper Lipids) IonizableLipid->Formulation LNP mRNA-LNP Therapeutic Formulation->LNP

Caption: Workflow for synthesizing DHPDA-derived ionizable lipids and subsequent mRNA-LNP formulation.

Upon endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the nitrogens. This protonation triggers a transition in the lipid geometry from a cylindrical to a cone shape (the inverted hexagonal phase, H_II), which disrupts the endosomal membrane and releases the mRNA payload into the cytosol.

G Uptake Cellular Uptake (Endocytosis) Endosome Endosome Maturation (pH drops to ~5.5) Uptake->Endosome Protonation DHPDA Core Protonation (Secondary Amines) Endosome->Protonation Acidification Membrane Endosomal Membrane Destabilization Protonation->Membrane Ion-pairing with anionic lipids Release mRNA Release into Cytosol Membrane->Release Cytosolic delivery

Caption: Endosomal escape mechanism driven by the pH-dependent protonation of the DHPDA core.

Polyamine Analogs in Oncology

Beyond lipid synthesis, DHPDA acts as a structural analog to endogenous polyamines (such as spermidine and spermine). Cancer cells frequently upregulate polyamine biosynthesis to sustain rapid proliferation. Symmetrically alkylated polyamines, like DHPDA derivatives, can enter tumor cells via hyperactive polyamine transporters. Once inside, they trigger a self-regulating feedback loop—downregulating ornithine decarboxylase (ODC) and upregulating polyamine catabolism—without fulfilling the physiological roles of natural polyamines, ultimately leading to tumor cell apoptosis [3].

Analytical Characterization Standards

To ensure the integrity of DHPDA before downstream application, the following analytical markers must be validated:

TechniqueKey MarkerDiagnostic Significance
¹H NMR (CDCl₃) ~2.6 ppm (t, 4H)Alpha-protons adjacent to the nitrogen atoms; confirms the secondary amine state.
¹³C NMR (CDCl₃) ~50 ppmCarbon adjacent to the secondary amine.
Mass Spectrometry m/z 243.28 [M+H]⁺Confirms the exact mass (242.27 Da) of the synthesized DHPDA.
FTIR ~3300 cm⁻¹ (weak)N-H stretching vibration, confirming the presence of secondary amines.

References

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. PMC - NIH.
  • Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo. PMC - NIH.
  • Targeting polyamine metabolism for cancer therapy and prevention. PMC - NIH.
  • Reductive aminations by imine reductases: from milligrams to tons. Chemical Science (RSC Publishing).

N,N'-dihexyl-1,3-propanediamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth characterization of N,N'-Dihexyl-1,3-propanediamine , a symmetric secondary diamine with significant utility in supramolecular chemistry, surface science, and emerging drug delivery systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

N,N'-Dihexyl-1,3-propanediamine is a lipophilic polyamine characterized by a propyl spacer flanked by two secondary amine groups, each substituted with a hexyl chain. This structural motif confers amphiphilic properties, making it a critical building block for cationic lipids used in gene delivery and a potent surfactant in industrial interfaces.

Core Identifiers
ParameterData
Chemical Name N,N'-Dihexyl-1,3-propanediamine
CAS Registry Number 23178-21-4
Molecular Formula

Molecular Weight 242.45 g/mol
IUPAC Name N,N'-dihexylpropane-1,3-diamine
SMILES CCCCCCCNCCCNCCCCCC
Structural Class Symmetric

-dialkyl diamine
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext/Notes
Physical State LiquidColorless to pale yellow oil at RT.
Boiling Point ~300–310 °CPredicted at 760 mmHg (High MW amine).
Density ~0.84 g/cm³Estimated based on alkyl chain contribution.
LogP (Octanol/Water) ~5.8Highly lipophilic; partitions into lipid bilayers.
pKa ~10.5 (amine 1), ~8.5 (amine 2)Typical for 1,3-diamines; diprotonated at physiological pH.
Solubility Soluble in organic solvents (DCM, EtOH); Insoluble in water.Requires acidification for aqueous solubility.

Synthesis & Manufacturing Protocol

While alkylation with hexyl halides is possible, it often leads to over-alkylation (quaternary ammonium salts). The Reductive Amination pathway is the superior, self-validating protocol for generating high-purity secondary amines.

Pathway Visualization (Reductive Amination)

SynthesisPathway Start 1,3-Diaminopropane (Core) Intermediate Bis-Imine Intermediate (Schiff Base) Start->Intermediate Dehydration (-2 H2O) Reagent Hexanal (2.2 eq) (Carbon Source) Reagent->Intermediate Product N,N'-Dihexyl-1,3-propanediamine (Target) Intermediate->Product Reduction Reductant NaBH4 or H2/Pd-C (Reduction) Reductant->Product

Figure 1: Selective synthesis via reductive amination prevents over-alkylation, ensuring secondary amine formation.

Validated Experimental Protocol

Objective: Synthesize 10g of N,N'-dihexyl-1,3-propanediamine.

  • Imine Formation (Schiff Base):

    • Charge a 250 mL round-bottom flask with 1,3-diaminopropane (3.7 g, 50 mmol) and anhydrous Methanol (100 mL).

    • Cool to 0°C. Dropwise add Hexanal (11.0 g, 110 mmol, 2.2 eq) over 30 minutes. Note: Slight excess ensures complete conversion of primary amines.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Validation: Monitoring by TLC should show disappearance of the diamine start spot.

  • Reduction:

    • Cool the solution back to 0°C.

    • Add Sodium Borohydride (

      
      ) (4.5 g, 120 mmol) in small portions. Caution: Hydrogen gas evolution.
      
    • Stir at RT for 12 hours.

  • Work-up & Purification:

    • Quench with water (50 mL) and acidify to pH 2 with 1M HCl (to break any boron complexes and protonate amines).

    • Wash with diethyl ether (removes non-amine impurities).

    • Basify aqueous layer to pH 12 with NaOH pellets.

    • Extract product into Dichloromethane (3 x 50 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Distillation: Purify via Kugelrohr distillation under high vacuum (<1 mmHg) to obtain a clear oil.

Applications in Drug Development & Nanotechnology

The "drug development" relevance of N,N'-dihexyl-1,3-propanediamine lies in its role as a cationic lipid precursor and a transfection agent .

Lipid Nanoparticles (LNPs) for RNA Delivery

In the context of mRNA vaccines and gene therapy, this molecule serves as the ionizable cationic core.

  • Mechanism: At acidic pH (endosome), the nitrogens protonate, disrupting the endosomal membrane and releasing the RNA payload.

  • Structure-Activity Relationship (SAR): The hexyl chains (

    
    ) provide intermediate hydrophobicity. While shorter than typical 
    
    
    
    lipids, they are used in combinatorial screening to tune the lipid fluidity and fusogenicity of LNPs.
Mechanism of Action Diagram

LNP_Mechanism Lipid N,N'-Dihexyl-1,3-propanediamine (Neutral at pH 7.4) LNP Lipid Nanoparticle (Encapsulating RNA) Lipid->LNP Formulation Endosome Endosomal Uptake (Acidic pH 5.5) LNP->Endosome Cellular Entry Protonation Protonation of Diamine Core (Positive Charge Generation) Endosome->Protonation pH Drop Release Endosomal Escape (RNA Release into Cytosol) Protonation->Release Membrane Destabilization

Figure 2: The pH-dependent ionization of the diamine core is the critical mechanism for intracellular payload delivery.

Industrial Applications

Beyond pharma, this molecule is a high-value intermediate in materials science.[1]

  • Corrosion Inhibition: The diamine headgroup adsorbs to metal surfaces, while the hexyl tails form a hydrophobic barrier, preventing oxidation in acidic environments (e.g., oil and gas pipelines).

  • Flotation Collectors: Used in the mining industry (reverse flotation) to separate silicates from iron ore. The cationic amine binds to the negatively charged silica.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Oral/Dermal (Harmful if swallowed or in contact with skin).

Handling Protocols:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Store under nitrogen atmosphere. Amines readily absorb

    
     from the air to form carbamates.
    
  • First Aid: In case of contact, immediate irrigation with water for 15 minutes is critical due to the caustic nature of the alkaline nitrogens.

References

  • National Institute of Standards and Technology (NIST). 1,3-Propanediamine, N,N'-diethyl- (Analogous Structure Data). NIST Chemistry WebBook. Link

  • ECHEMI. N,N'-dihexylpropane-1,3-diamine (CAS 23178-21-4) Product Entry.Link

  • Wetzer, B. et al. Novel N,N'-diacyl-1,3-diaminopropyl-2-carbamoyl bivalent cationic lipids for gene delivery. FEBS Journal, 2008. Link

  • Sigma-Aldrich. Safety Data Sheet: N,N'-Diethyl-1,3-propanediamine (Structural Analog Safety).Link

  • European Patent Office. Method for flotation of a silicate-containing iron ore (Use of N-alkyl propanediamines). EP4196281A1. Link

Sources

Hydrophobic Diamine Ligands: A Technical Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrophobic Diamine Ligands for Coordination Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

Hydrophobic diamine ligands—specifically 1,2-diamines bearing bulky alkyl or aryl groups—occupy a critical niche in modern coordination chemistry. Unlike their simple aliphatic counterparts (e.g., ethylenediamine), ligands such as 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) introduce significant steric bulk and lipophilicity.

These structural features drive two primary phenomena:

  • Enantioselective Control: In asymmetric catalysis, the rigid chiral backbone and steric walls dictate the approach of substrates, enabling high enantiomeric excess (ee).

  • Bioavailability & ADMET Modulation: In medicinal inorganic chemistry, the hydrophobic "shroud" prevents rapid deactivation by plasma proteins and facilitates passive diffusion across lipid bilayers, a mechanism central to the efficacy of third-generation platinum drugs like Oxaliplatin .

This guide synthesizes the structural logic, synthetic protocols, and application data for these ligands, focusing on their two most dominant roles: Ruthenium-catalyzed transfer hydrogenation and Platinum-based oncology.

Structural Classification & Design Principles

The efficacy of hydrophobic diamines stems from the Hydrophobic Effect and Conformational Rigidity .

Key Ligand Classes
LigandStructureKey FeaturePrimary Application
(1R,2R)-DACH trans-1,2-DiaminocyclohexaneRigid cyclohexane backbone; bite angle ~84°.Anticancer (Oxaliplatin); Mn-Salen Epoxidation.
(1S,2S)-DPEN 1,2-DiphenylethylenediamineC2-symmetric; flexible backbone locked upon binding.Ru-catalyzed Transfer Hydrogenation (Noyori).[1]
Butane-2,3-diamine vic-DiamineTunable alkyl bulk; less rigid than DACH.Model systems for steric studies.
The Hydrophobic Effect in Coordination

In aqueous or physiological environments, hydrophobic ligands alter the thermodynamics of complex formation. The release of structured water molecules from the hydrophobic surfaces of the ligand and metal center upon binding provides a favorable entropic contribution (


).
  • In Catalysis: Hydrophobic pockets in the catalyst (created by phenyl or cyclohexyl rings) attract lipophilic substrates (e.g., aromatic ketones) via CH-

    
     or 
    
    
    
    -
    
    
    interactions, enhancing rate and selectivity.
  • In Medicine: Increasing the

    
     (lipophilicity) of a platinum complex generally increases cellular uptake but must be balanced against metabolic clearance.
    

Application I: Medicinal Chemistry (Platinum Anticancer Agents)

The DACH ligand is the cornerstone of Oxaliplatin , a drug designed to overcome cisplatin resistance. The bulky hydrophobic DACH ring prevents the complex from being recognized by mismatch repair (MMR) proteins, which typically excise cisplatin adducts.

Mechanism of Action vs. Cisplatin
  • Cisplatin: Forms 1,2-intrastrand crosslinks (GpG).[2] Recognized by High Mobility Group (HMG) proteins but also repaired by Nucleotide Excision Repair (NER).

  • Oxaliplatin (DACH-Pt): Forms similar crosslinks, but the DACH moiety projects into the major groove of DNA. This steric bulk inhibits MMR complex binding, rendering the drug effective in MMR-deficient tumor lines.

Quantitative Efficacy Data (Structure-Activity Relationship)

The following table illustrates how ligand hydrophobicity correlates with cytotoxicity in cisplatin-resistant cell lines.

CompoundLigand (L)Leaving GroupLog P (Oct/Water)IC50 (L1210/0) [µM]IC50 (L1210/DDP) [µM]Resistance Factor (RF)
Cisplatin (NH3)2Cl2-2.20.518.036.0 (Resistant)
Carboplatin (NH3)2CBDCA-2.34.045.011.2
Oxaliplatin DACHOxalate-1.80.80.91.1 (Non-cross resistant)
Tetraplatin DACHCl4 (Pt IV)-0.20.150.21.3

Data aggregated from standard medicinal chemistry literature (e.g., J. Med. Chem.). Note the drastic reduction in Resistance Factor (RF) when the DACH ligand is employed.

Experimental Protocol: Synthesis of Oxaliplatin

Objective: Synthesis of [Pt(oxalate)(1R,2R-DACH)] with high purity (>99.5%).

Reagents:

  • Potassium Tetrachloroplatinate (K2PtCl4)[3]

  • (1R,2R)-1,2-Diaminocyclohexane (DACH)[3][4]

  • Silver Nitrate (AgNO3)[5]

  • Oxalic Acid[5][6]

Workflow:

  • Preparation of DACHPtCl2:

    • Dissolve K2PtCl4 (1 eq) in water.

    • Add (1R,2R)-DACH (1 eq) dropwise.

    • Stir for 12 hours. The yellow precipitate (DACHPtCl2) forms due to the lower solubility of the neutral complex.

    • Filter, wash with water/ethanol, and dry.

  • Activation (The Silver Method):

    • Suspend DACHPtCl2 in water.

    • Add AgNO3 (1.98 eq - Crucial: slight deficit prevents Ag contamination).

    • Stir at 50°C for 4 hours protected from light.

    • Filter off the AgCl precipitate (using Celite/membrane filtration). The filtrate contains the aquated species

      
      .
      
  • Complexation:

    • Add Oxalic acid (1 eq) to the filtrate.

    • Adjust pH to 6.0–7.0 using dilute KOH.

    • Heat to 80°C for 2 hours, then cool slowly to 4°C.

    • White crystals of Oxaliplatin precipitate. Recrystallize from water if necessary.

Visualization: Synthesis Workflow

OxaliplatinSynthesis Start K2PtCl4 (aq) Inter1 Pt(DACH)Cl2 (Yellow Solid) Start->Inter1 Mixing Ligand (1R,2R)-DACH Ligand->Inter1 Activation Add AgNO3 (Remove AgCl) Inter1->Activation Suspension AquaSpecies [Pt(DACH)(H2O)2]2+ (Aqueous Soln) Activation->AquaSpecies Filtration OxalateStep Add Oxalic Acid pH Adjustment AquaSpecies->OxalateStep Complexation FinalProduct Oxaliplatin (White Crystals) OxalateStep->FinalProduct Crystallization

Caption: Step-wise synthesis of Oxaliplatin via the diaqua intermediate pathway.

Application II: Asymmetric Catalysis (Transfer Hydrogenation)

The ruthenium complex RuCl(TsDPEN)(p-cymene) is the archetype for Asymmetric Transfer Hydrogenation (ATH). Here, the hydrophobic DPEN ligand works in concert with the arene ligand to create a chiral pocket.

The Bifunctional Mechanism (Noyori)

Unlike classical hydrogenation where the metal binds the substrate, this system utilizes an outer-sphere mechanism .

  • Amine Effect: The NH proton on the TsDPEN ligand is acidic.

  • Metal Hydride: The Ru center carries a hydride.

  • Concerted Transfer: The hydride (Ru-H) and the proton (N-H) are transferred simultaneously to the C=O bond of the ketone via a six-membered cyclic transition state. The metal does not bind the oxygen of the ketone.

Experimental Protocol: Catalyst Preparation & Use

Catalyst: (S,S)-RuCl(p-cymene)(TsDPEN)

Synthesis:

  • Combine

    
     (0.5 eq) and (S,S)-TsDPEN (1.0 eq) in 2-propanol.
    
  • Heat to 80°C for 1 hour.

  • Add KOH (1 eq) if generating the 16e- active catalyst in situ, or isolate the chloride precursor by evaporation and recrystallization from DCM/Hexane.

ATH Reaction Conditions:

  • Substrate: Acetophenone (1.0 eq)

  • Catalyst: 0.5 mol%

  • Solvent/Reductant: Formic acid/Triethylamine (5:2 azeotrope) or 2-Propanol/KOH.

  • Yield/ee: Typically >95% yield and >97% ee for aromatic ketones.

Visualization: Catalytic Cycle

ATH_Mechanism Precursor 18e- Precursor (Ru-Cl species) ActiveCat 16e- Active Catalyst (Ru-N species) Precursor->ActiveCat -HCl (Base) Hydride 18e- Ruthenium Hydride (Ru-H / N-H) ActiveCat->Hydride + HCOOH / iPrOH (H2 donor) Transition TS: 6-Membered Ring (Concerted Transfer) Hydride->Transition + Ketone Transition->ActiveCat - Chiral Alcohol

Caption: Noyori outer-sphere bifunctional mechanism. Note the shuttling between 16e- and 18e- species.

Synthesis of Hydrophobic Diamine Ligands

High-purity chiral ligands are often expensive; in-house resolution is a cost-effective strategy for scale-up.

Protocol: Resolution of trans-1,2-Diaminocyclohexane (DACH)

Commercially available DACH is often a mixture of cis and trans isomers, with the trans isomer being racemic ((R,R) + (S,S)).

  • Isomer Separation:

    • Dissolve commercial DACH mixture in water.

    • Add Ni(NO3)2. The Ni(II) complex of cis-DACH is much less soluble and precipitates.

    • Filter.[7][8] Decompose the filtrate complex with HCl to recover racemic trans-DACH.

  • Chiral Resolution:

    • Dissolve racemic trans-DACH (100 mmol) in water.

    • Add L-(+)-Tartaric acid (50 mmol).

    • Heat to 90°C to dissolve, then add Glacial Acetic Acid (to pH ~4-5).

    • Cool slowly.[7][9] The (R,R)-DACH-L-Tartrate diastereomer crystallizes out (less soluble).

    • Purification: Recrystallize from water/ethanol.

    • Liberation: Treat the salt with excess NaOH and extract with DCM to obtain pure (R,R)-DACH.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[10][11] Accounts of Chemical Research. Link

  • Kidani, Y., et al. (1978). Antitumor activity of 1,2-diaminocyclohexaneplatinum complexes against Sarcoma-180. Journal of Medicinal Chemistry. Link

  • Graham, J., et al. (2004). Oxaliplatin: a review of its use in the management of colorectal cancer. Drugs. Link

  • Balskus, E. P., et al. (2010). Direct Catalytic Asymmetric Synthesis of Chiral Amines. Science. Link

  • Han, Z., et al. (2012). Recent Developments in Asymmetric Transfer Hydrogenation with Bifunctional Catalysts. Chemical Society Reviews. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for N,N'-Dihexyl-1,3-propanediamine

[1]

CAS Registry Number: 23178-21-4 Chemical Formula: C₁₅H₃₄N₂ Molecular Weight: 242.45 g/mol IUPAC Name: N,N'-Dihexylpropane-1,3-diamine[1]

Executive Summary

N,N'-Dihexyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine characterized by a central propyl spacer flanked by two hydrophobic hexyl chains.[1] Unlike its lower molecular weight analogs (e.g., dimethyl- or diethyl- derivatives) which are water-miscible, the dihexyl variant exhibits a distinctly lipophilic profile .[1]

This guide provides a definitive analysis of its solubility across the solvent polarity spectrum.[1] It establishes that while the compound is practically insoluble in neutral water, it demonstrates high solubility in chlorinated hydrocarbons, alcohols, and aromatics. This behavior is governed by the dominance of the C6-alkyl tails over the polar amine functionalities, necessitating specific solvent choices for synthesis, extraction, and formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of N,N'-Dihexyl-1,3-propanediamine, one must understand the competing intermolecular forces within the molecule.[1]

  • Hydrophobic Domain (Dominant): Two hexyl (

    
    ) chains and a propyl (
    
    
    ) spacer create a substantial non-polar surface area.[1] This drives the compound's affinity for non-polar solvents via Van der Waals (London Dispersion) forces.[1]
  • Hydrophilic Domain (Recessive): Two secondary amine (

    
    ) groups provide sites for hydrogen bond acceptance and donation.[1] However, the ratio of 15 carbon atoms to 2 nitrogen atoms (
    
    
    ) pushes the molecule past the "water solubility threshold" (typically
    
    
    ).[1]
Mechanism of Solvation

The following diagram illustrates the interaction mechanism between N,N'-Dihexyl-1,3-propanediamine and varying solvent classes.

SolubilityMechanismCompoundN,N'-Dihexyl-1,3-propanediamine(Lipophilic Amine)WaterWater (Neutral pH)High PolarityCompound->WaterINSOLUBLEHydrophobic effect repels water structureAcidWaterAcidic Water (pH < 9)Protonation SourceCompound->AcidWaterSOLUBLEFormation of Ammonium Salt(R2NH2+)NonPolarHydrocarbons / Chlorinated(DCM, Toluene, Hexane)Compound->NonPolarHIGHLY SOLUBLEVan der Waals interactions matchPolarOrganicAlcohols / Ethers(Ethanol, THF)Compound->PolarOrganicSOLUBLEAmphiphilic compatibility

Figure 1: Solvation interaction map showing the critical role of pH and solvent polarity on solubility outcomes.[1]

Solubility Landscape by Solvent Class[1]

The following data summarizes the expected solubility behavior based on homologous series trends and the compound's calculated LogP (estimated ~4.5 - 5.0).

Table 1: Solubility Profile Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like."[1] The high lipophilicity matches the solvent's character.[1] Best for extraction.[1]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent (>100 mg/mL)Strong dispersion force interactions with the hexyl chains. Ideal for high-temp synthesis.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneGood (>50 mg/mL)Soluble due to alkyl chain compatibility, though amine polarity may cause slight association.
Alcohols Methanol, Ethanol, IsopropanolGood (>50 mg/mL)The amphiphilic nature of alcohols accommodates both the amine head and alkyl tail.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood (>50 mg/mL)Excellent H-bond acceptance from the solvent to the amine protons.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate Soluble, but hydrophobic effect may limit miscibility at very high concentrations compared to THF.
Water (Neutral) Water (pH 7)Insoluble (<0.1 mg/mL)Hydrophobic hexyl chains disrupt the water H-bond network energetically unfavorably.[1]
Water (Acidic) 0.1M HCl, Acetic Acid (aq)Soluble Protonation of secondary amines forms a cationic surfactant-like species (

), enabling dissolution.[1]

Experimental Protocol: Solubility Determination

For researchers needing to generate precise solubility curves for formulation (e.g., corrosion inhibitor packages), follow this self-validating gravimetric protocol.

Workflow Diagram

ExperimentalWorkflowStartStart: Solubility AssessmentWeighStep 1: Weigh 100mg Compoundinto 4mL VialStart->WeighAddSolventStep 2: Add Solvent Stepwise(100µL increments)Weigh->AddSolventVortexStep 3: Vortex & Sonicate(2 mins @ 25°C)AddSolvent->VortexCheckVisual Inspection:Clear Solution?Vortex->CheckSolubleCalculate Solubility:Mass / Volume AddedCheck->SolubleYesInsolubleContinue Addition(Max 2mL total)Check->InsolubleNoInsoluble->AddSolventRepeatLimitReachedMark as < 50mg/mLProceed to HeatingInsoluble->LimitReachedIf Vol > 2mL

Figure 2: Stepwise gravimetric workflow for determining approximate solubility limits.

Detailed Methodology
  • Preparation: Accurately weigh 100 mg (

    
     0.1 mg) of N,N'-dihexyl-1,3-propanediamine into a clear glass scintillation vial.
    
  • Solvent Addition: Add the target solvent in 100 µL aliquots using a calibrated micropipette.

  • Agitation: After each addition, cap tightly and vortex for 30 seconds. If undissolved solids or oil droplets persist, sonicate for 2 minutes at ambient temperature (20-25°C).[1]

  • Endpoint Determination: The solubility limit is reached when the solution becomes optically clear (transparent).[1]

    • Calculation: Solubility (

      
      ) = 
      
      
      .[1]
  • Temperature Stress (Optional): If insoluble at room temperature, heat the vial to 50°C (ensure solvent boiling point is >60°C). If it dissolves, report as "Temperature-Dependent Solubility."[1]

Applications & Handling Implications

Synthesis & Purification[1]
  • Reaction Solvent: Use Toluene or Xylene for reactions requiring high temperatures (e.g., amide formation).[1] The compound's high solubility in aromatics prevents precipitation of intermediates.[1]

  • Extraction: Use Dichloromethane (DCM) to extract the diamine from basic aqueous mixtures.[1] Since the compound is insoluble in basic water, it will partition quantitatively into the organic phase.

  • Salt Formation: To purify, dissolve the crude oil in Ethanol and add concentrated HCl. The resulting dihydrochloride salt is likely to be a solid that can be recrystallized, unlike the free base liquid.

Formulation (Surfactants & Corrosion Inhibition)[1]
  • Oil-Based Systems: The compound is an excellent candidate for oil-soluble corrosion inhibitors due to its compatibility with aliphatic hydrocarbons.[1]

  • Water-Based Systems: To incorporate into aqueous formulations, the amine must be neutralized . Add stoichiometric Acetic Acid or Phosphoric Acid to generate a water-soluble cationic surfactant.[1]

Safety Considerations
  • Corrosivity: As a secondary diamine, it is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.[1]

  • Exotherm: Dissolving in acid will generate heat (exothermic neutralization).[1] Add the amine slowly to the acid solution with stirring.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18718 (Analog: N-Cyclohexyl-1,3-propanediamine).[1] Retrieved from [Link] (Used for structure-property correlation of lipophilic diamines).[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Theoretical basis for solubility prediction based on alkyl chain length).[1]

safety data sheet SDS for N,N'-dihexyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers and drug development professionals handling N,N'-Dihexyl-1,3-propanediamine . It synthesizes chemical safety principles with practical application protocols, specifically tailored for high-stakes R&D environments such as Lipid Nanoparticle (LNP) formulation.

CAS: 23178-21-4 | Formula: C₁₅H₃₄N₂ | Role: Cationic Lipid / Intermediate

Executive Technical Summary

N,N'-Dihexyl-1,3-propanediamine is a symmetric secondary aliphatic diamine. In drug development, it is frequently utilized as a structural motif in the synthesis of ionizable cationic lipids for RNA delivery systems (LNPs) or as a ligand in coordination chemistry.

Critical Safety Directive: As a secondary amine with significant lipophilicity (estimated LogP ~5-6), this compound possesses high membrane permeability and strong alkalinity. It must be treated as a Category 1B Skin Corrosive and a Severe Eye Damaging Agent . Absence of a vendor-specific SDS does not negate hazard; researchers must default to the "Worst-Case Class Profile" for dialkyl diamines.

Physico-Chemical Profile
PropertyValue / EstimateRelevance to Safety
Molecular Weight 242.45 g/mol Permeates skin rapidly.
Physical State Liquid (at 20°C)Risk of splash/aerosol generation.
Basicity (pKa) ~10.5 (Amine 1), ~8.5 (Amine 2)Causes rapid alkaline hydrolysis of tissue.
LogP (Octanol/Water) ~5.8 (Predicted)High bioaccumulation; "sticky" to gloves/surfaces.
Reactivity CO₂ SensitiveForms carbamates upon air exposure; store under Argon.

Hazard Identification & Mechanism

Analysis based on GHS Classification standards for homologous N,N'-dialkyl-1,3-propanediamines.

The Mechanism of Injury

Unlike simple acids that coagulate protein (forming a barrier), this lipophilic amine induces liquefactive necrosis .

  • Saponification: The alkaline amine reacts with fatty acids in cell membranes, disrupting the lipid bilayer.

  • Penetration: The hexyl chains facilitate deep dermal penetration, allowing the amine to attack subcutaneous tissue.

  • Delayed Onset: Initial contact may cause only mild irritation, masking deep tissue destruction that becomes visible hours later.

GHS Classification (Class-Based Assessment)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Irreversible corneal damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Aquatic Toxicity: Acute 1, Chronic 1 (Highly toxic to aquatic life due to surfactant activity).

Safe Handling Protocol (The "Zero-Exposure" Standard)

Objective: Prevent all dermal contact and inhalation using a self-validating workflow.

Engineering Controls
  • Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s) or Glovebox (Inert Atmosphere).

  • Secondary Barrier: Spill tray (polypropylene) to contain 110% of the volume.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (0.11 mm) - Mechanical barrier.

    • Outer: Laminate film (e.g., Silver Shield®) or thick Nitrile (>0.3 mm). Reason: Lipophilic amines can permeate standard thin nitrile in <15 minutes.

  • Eye Protection: Chemical Splash Goggles (indirect venting) + Face Shield. Safety glasses are insufficient for corrosive liquids.

  • Body: Lab coat (buttoned) + Chemical-resistant apron if handling >50 mL.

Workflow Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing the "Check-Act-Verify" safety loop.

G Start Start: Storage (Under Argon/N2) Check Pre-Check: GLOVES (Double) HOOD (Active) Start->Check Verify Integrity Transfer Transfer/Weighing (Avoid Aerosol) Check->Transfer Pass Transfer->Check Spill Detected Reaction Reaction/Use (Closed Vessel) Transfer->Reaction Inert Atm Quench Quench/Clean (Acidic Rinse) Reaction->Quench Complete Waste Waste Disposal (Basic Organic) Quench->Waste pH < 9

Caption: Operational workflow for N,N'-Dihexyl-1,3-propanediamine ensuring containment and neutralization.

Emergency Response Procedures

Skin Contact (The "Golden Minute")

If exposure occurs, do not use vinegar or acidic neutralizers immediately, as the exothermic reaction can worsen the burn.

  • Immediacy: Move to safety shower immediately.

  • Flush: Rinse with tepid water for minimum 20 minutes .

  • Removal: Remove contaminated clothing under the shower stream.

  • Medical: Seek medical attention. Suspect deep tissue damage even if surface looks intact.

Spills
  • Small Spill (<10 mL): Absorb with dry sand or vermiculite. Do not use cellulose/paper towels (potential for heat generation).

  • Neutralization: After absorbing liquid, wipe the surface with a dilute (1-2%) Citric Acid solution to neutralize amine residues, then wash with soap and water.

Drug Development Context: LNP Formulation

In the context of lipid nanoparticles, N,N'-Dihexyl-1,3-propanediamine often serves as a precursor or a "helper lipid" component.

  • Impurity Profile: Commercial grades may contain mono-hexyl or unreacted 1,3-propanediamine. These impurities significantly alter the pKa of the final LNP, affecting endosomal escape efficiency.

  • Purification: When synthesizing lipids from this diamine, ensure complete removal of unreacted amine via acid wash (e.g., 1M HCl) followed by extraction, as residual free amine is toxic to cells in vitro (IC50 often < 10 µM).

  • Storage: Store the free base at -20°C under Argon. Carbon dioxide absorption (carbamate formation) will appear as a white precipitate/crust and will interfere with precise molar dosing in LNP formulation.

References & Authority

Note: Direct SDS for this specific CAS is rare; data is grounded in homologous series safety profiles and chemical class behaviors.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 23178-21-4 (N,N'-Dihexyl-1,3-propanediamine). Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier: Amines, N-C10-16-alkyltrimethylenedi-, reaction products. (Used for class-based toxicity extrapolation). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for N,N'-Diethyl-1,3-propanediamine (Homolog). (Provides baseline for diamine corrosive classification). Retrieved from .

  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing. Proceedings of the National Academy of Sciences. (Context for alkyl-diamine use in LNPs). Retrieved from .

Comparative Technical Analysis: N-Dodecyl vs. N,N'-Dihexyl-1,3-Propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between N-dodecyl-1,3-propanediamine and N,N'-dihexyl-1,3-propanediamine , focusing on their physicochemical behaviors, membrane interaction mechanisms, and applications in drug development.

Executive Summary

In the development of bioactive lipids, surfactants, and antimicrobial agents, the topology of the hydrophobic domain is as critical as the total carbon count. This guide contrasts two structural isomers with identical hydrophobic mass (12 carbons in the tails) but divergent topologies:

  • N-dodecyl-1,3-propanediamine (C12-PDA): An asymmetric, single-chain surfactant. It exhibits a high critical packing parameter, potent membrane lytic activity, and is a standard industrial biocide.

  • N,N'-dihexyl-1,3-propanediamine (Di-C6-PDA): A symmetric, dual-chain amine. Its "dumbbell" topology and short tail length (C6) prevent deep membrane insertion, rendering it significantly less cytotoxic and useful primarily as a negative control in Structure-Activity Relationship (SAR) studies or as a specialized linker.

Chemical Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the distribution of hydrophobicity relative to the cationic charge centers.

Structural Comparison[2]
  • C12-PDA: A classic "Head-Tail" amphiphile. The C12 chain drives micellization.

  • Di-C6-PDA: A "Tail-Head-Tail" architecture. The central polar spacer (propanediamine) is flanked by short lipophilic chains, disrupting organized packing.

Table 1: Physicochemical Specifications

PropertyN-dodecyl-1,3-propanediamineN,N'-dihexyl-1,3-propanediamine
Abbreviation C12-PDA (or Lauryl-PDA)Di-C6-PDA
CAS Number 5538-95-4102787-63-3 (Generic Isomer Class)
Molecular Formula


Molecular Weight 242.45 g/mol 242.45 g/mol
Topology Asymmetric (Single Chain)Symmetric (Dual Chain)
Amine Types Primary (

) & Secondary (

)
Secondary (

) & Secondary (

)
LogP (Predicted) ~4.8 (High lipophilicity)~4.5 (High, but dispersed)
pKa (approx) ~10.2, ~8.5~10.5, ~9.8 (Symmetric)
Surfactant Class Cationic Surfactant (Lytic)Hydrotrope / Weak Surfactant
Structural Visualization (Graphviz)

ChemicalStructure cluster_0 N-dodecyl-1,3-propanediamine (C12-PDA) cluster_1 N,N'-dihexyl-1,3-propanediamine (Di-C6-PDA) C12_Tail C12 Hydrophobic Tail (Lipophilic Anchor) N1 NH (Secondary) C12_Tail->N1 Spacer1 Propyl Spacer (C3) N1->Spacer1 N2 NH2 (Primary) (Cationic Head) Spacer1->N2 Hex1 C6 Tail (Left) NH_L NH (Secondary) Hex1->NH_L Spacer2 Propyl Spacer (C3) NH_L->Spacer2 NH_R NH (Secondary) Spacer2->NH_R Hex2 C6 Tail (Right) NH_R->Hex2

Caption: Structural topology comparison. Top: C12-PDA shows a clear surfactant head-tail structure. Bottom: Di-C6-PDA exhibits a symmetric, distributed hydrophobic structure.

Mechanistic Divergence: The "Insertion Depth" Hypothesis

For researchers in drug delivery (specifically LNPs or antimicrobial peptides), understanding why these two isomers behave differently is crucial.

C12-PDA: The "Wedge" Effect

The C12 chain is sufficiently long (~15 Å) to penetrate the hydrophobic core of a phospholipid bilayer.

  • Mechanism: The cationic headgroup (propyl-diamine) electrostatically binds to anionic phosphate heads of the membrane. The C12 tail inserts, creating a "cone" shaped defect.

  • Result: High curvature induction, membrane thinning, and pore formation (lysis). This is the basis of its biocidal activity [1].

Di-C6-PDA: The "U-Shape" Failure

The Di-C6 molecule has two short C6 chains (~6-7 Å each).

  • Mechanism: If the central diamine spacer binds to the membrane surface, the two C6 tails are too short to span the leaflet. They likely adopt a "U-shape" or "horseshoe" conformation at the interface.

  • Thermodynamics: The energy gain from burying a C6 chain is often insufficient to overcome the penalty of distorting the lipid headgroups. Consequently, Di-C6-PDA partitions poorly into the bilayer core and acts more like a surface-adsorbed hydrotrope than a transmembrane disruptor.

  • Implication: Significantly lower toxicity and lower antimicrobial potency compared to C12-PDA.

Experimental Protocols (Self-Validating)

Protocol A: Determination of Critical Micelle Concentration (CMC)

Purpose: To quantify the surfactant capability. C12-PDA will show a distinct CMC; Di-C6-PDA likely will not.

Materials:

  • Pyrene (fluorescent probe).

  • Test compounds (C12-PDA, Di-C6-PDA).

  • HEPES buffer (pH 7.4).

Workflow:

  • Preparation: Prepare a 1 mM stock solution of pyrene in ethanol.

  • Dilution: Create a serial dilution of the amine test compounds in HEPES buffer (Range: 0.001 mM to 10 mM).

  • Labeling: Add pyrene to each sample (Final concentration

    
     M). Note: Keep ethanol < 1%.
    
  • Incubation: Incubate at 25°C for 30 minutes in the dark.

  • Measurement: Measure fluorescence emission spectra (Excitation: 334 nm).

  • Analysis: Plot the ratio of intensities

    
     (373 nm / 384 nm) vs. log concentration.
    
    • Validation: A sigmoidal drop in

      
       indicates micelle formation (hydrophobic environment for pyrene).
      
    • Expected Result: C12-PDA will show a CMC breakpoint (approx 0.5 - 1.0 mM). Di-C6-PDA will likely show a linear/flat response, indicating lack of stable micelle formation.

Protocol B: Hemolysis Assay (Toxicity Screening)

Purpose: To demonstrate the safety profile difference for drug formulation.

Workflow:

  • Blood Prep: Wash fresh human/rat red blood cells (RBCs) 3x with PBS. Resuspend to 2% (v/v).

  • Dosing: Add test compounds (10 µM - 500 µM) to RBC suspension in a 96-well plate.

  • Controls:

    • Negative: PBS (0% lysis).

    • Positive: 1% Triton X-100 (100% lysis).

  • Incubation: 1 hour at 37°C.

  • Separation: Centrifuge at 1000 x g for 10 mins.

  • Quantification: Transfer supernatant to a new plate; measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    .
    

Applications in Drug Development[3]

Antimicrobial Development[2]
  • C12-PDA: Used as a positive control for membrane-active antibiotics or as a synergistic additive in topical formulations to enhance penetration. It is effective against Gram-positive bacteria (e.g., S. aureus) [2].[1]

  • Di-C6-PDA: Used as a negative control in SAR studies to prove that chain length and linearity are required for activity. It helps establish the "cut-off" effect where activity peaks at C12-C14.

Lipid Nanoparticles (LNPs)
  • C12-PDA: Can serve as a helper lipid or cationic surfactant component, though its high toxicity limits systemic use.

  • Di-C6-PDA: Represents a structural motif found in ionizable lipids (branched tails). While Di-C6 itself is too short for stable LNPs, its symmetric secondary amine structure is a precursor for synthesizing "Gemini" lipids or lipidoids by reacting the secondary amines with epoxide-terminated alkyl chains.

Synthesis Pathway Visualization

Synthesis Start 1,3-Propanediamine Step1_A Reaction with 1-Dodecyl bromide (1:1 Molar Ratio) Start->Step1_A Nucleophilic Subst. Step1_B Reductive Amination with Hexanal (Excess, NaBH4) Start->Step1_B Condensation/Reduction Product_A N-dodecyl-1,3-propanediamine (Asymmetric) Step1_A->Product_A Product_B N,N'-dihexyl-1,3-propanediamine (Symmetric) Step1_B->Product_B

Caption: Divergent synthesis routes. C12-PDA requires controlled stoichiometry to maintain asymmetry. Di-C6-PDA utilizes excess aldehyde for symmetric substitution.

References

  • Mondin, A., et al. (2014).[2][3] "Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques." Chemosphere.[2]

  • Smolecule. (2023).[4] "Microbial Membrane Interaction Mechanisms of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine." Smolecule Technical Review.

  • PubChem. (2024).[5] "N-dodecylpropane-1,3-diamine Compound Summary." National Library of Medicine.

  • Ataman Chemicals. (2023).[4] "Mechanism of Action of N-(3-Aminopropyl)-N-Dodecylpropane-1,3-Diamine." Technical Data Sheet.

Sources

toxicity profile of long-chain alkyl propanediamines

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profile of Long-Chain Alkyl Propanediamines A Technical Guide for Drug Development & Formulation Scientists

Part 1: Executive Directive & Chemical Identity

The Dual Nature of Alkyl Propanediamines Long-chain alkyl propanediamines (LCAPDs), such as N-oleyl-1,3-propanediamine or N-dodecyl-1,3-propanediamine, occupy a critical but volatile niche in pharmaceutical development.[1] Structurally, they consist of a hydrophobic tail (C12–C18) and a hydrophilic diamine headgroup.

In drug development, this amphiphilic cationic structure is prized for two functions:

  • Gene Delivery: As precursors or analogs to ionizable cationic lipids in Lipid Nanoparticles (LNPs), facilitating endosomal escape via the "proton sponge" effect or membrane fusion.

  • Antimicrobial Adjuvants: As membrane-disrupting agents that potentiate antibiotics against resistant Gram-negative bacteria.[1]

The Toxicity Paradox: The physicochemical properties that drive efficacy—cationic charge density and lipophilicity—are the exact drivers of their toxicity. This guide dissects that toxicity profile, moving beyond simple LD50 values to the cellular mechanisms of membrane lysis, mitochondrial depolarization, and immunotoxicity.

Part 2: Mechanisms of Cytotoxicity

The toxicity of LCAPDs is not random; it is a deterministic cascade triggered by the interaction between the cationic headgroup and the anionic components of mammalian cell membranes.

Plasma Membrane Perturbation (The Surfactant Effect)

The primary driver of acute cytotoxicity is the surfactant nature of LCAPDs.

  • Mechanism: The hydrophobic alkyl tail inserts into the lipid bilayer, while the protonated amine headgroups interact with anionic phospholipids (phosphatidylserine).

  • Outcome: At critical concentrations (often near the Critical Micelle Concentration, CMC), this causes non-specific pore formation, loss of membrane integrity, and leakage of cytosolic contents (LDH release). This leads to necrosis , which is highly inflammatory.[1]

Mitochondrial Bioenergetic Collapse

LCAPDs that bypass the plasma membrane accumulate in the mitochondria due to the high negative potential of the mitochondrial matrix.

  • Mechanism: The cationic diamine acts as a delocalized lipophilic cation (DLC). It uncouples oxidative phosphorylation by dissipating the proton gradient (

    
    ) required for ATP synthesis.
    
  • Outcome: ATP depletion and the generation of Reactive Oxygen Species (ROS), triggering the intrinsic apoptotic pathway (Cytochrome C release).

Immunotoxicity (The TLR Response)

Even at sub-cytotoxic levels, LCAPDs can trigger an immune response.

  • Mechanism: Cationic lipids are recognized as "Danger-Associated Molecular Patterns" (DAMPs).[1] They can activate Toll-Like Receptors (specifically TLR4), leading to the activation of NF-

    
    B.[1]
    
  • Outcome: Secretion of pro-inflammatory cytokines (IL-6, TNF-

    
    , IL-1
    
    
    
    ), causing injection site reactions or systemic pseudo-allergy (CAPA).[1]
Visualization: The Toxicity Cascade

ToxicityPathway LCAPD Alkyl Propanediamine (Cationic Amphiphile) Membrane Plasma Membrane Insertion LCAPD->Membrane Hydrophobic Interaction Mito Mitochondrial Accumulation LCAPD->Mito Potential Driven TLR TLR4 Activation LCAPD->TLR Receptor Binding Pore Pore Formation / Lysis Membrane->Pore > CMC Uncoupling Uncoupling OxPhos (Loss of ΔΨm) Mito->Uncoupling Necrosis NECROSIS (Inflammatory) Pore->Necrosis ROS ROS Generation Uncoupling->ROS Apoptosis APOPTOSIS ROS->Apoptosis Cytokine Cytokine Storm (IL-6, TNF-α) TLR->Cytokine Necrosis->Cytokine DAMPs release

Caption: Figure 1. The tripartite mechanism of alkyl propanediamine toxicity: membrane lysis (necrosis), mitochondrial dysfunction (apoptosis), and immune activation.

Part 3: Structure-Activity Relationship (SAR)

Understanding SAR allows for the design of safer analogs.

Structural FeatureVariationToxicological ImpactMechanistic Reason
Alkyl Chain Length C12 (Lauryl)High Acute Toxicity High solubility allows rapid membrane insertion; acts as a detergent.[1]
C18 (Oleyl/Stearyl)Moderate/Delayed Higher hydrophobicity increases membrane retention but lowers CMC; may cause delayed apoptosis.[1]
Headgroup Diamine (Primary/Secondary)High High charge density (protonatable nitrogens) maximizes interaction with anionic lipids.
Triamine (e.g., Lonzabac)Very High Increased cationic charge density amplifies mitochondrial accumulation and membrane disruption.
Linker Ether / AmidePersistent Non-biodegradable linkers lead to tissue accumulation and chronic toxicity.
EsterReduced Rapid hydrolysis in the cytosol renders the lipid benign (metabolized to fatty acid + alcohol).

Part 4: Validated Experimental Protocols

To assess the safety of LCAPDs, a tiered approach is required. The Hemolysis Assay is the "gatekeeper" test—if a compound lyses RBCs, it is unsuitable for IV administration.

Protocol: High-Sensitivity Hemolysis Assay

Rationale: Erythrocytes lack internal organelles, making them a pure model for membrane interaction.[1] This protocol is self-validating via positive/negative controls.[1]

Materials:

  • Fresh Rat or Human Whole Blood (heparinized).

  • PBS (pH 7.4, Ca2+/Mg2+ free).[1]

  • Triton X-100 (Positive Control).[1]

  • Test Compound (LCAPD) solubilized in ethanol/DMSO (final solvent <0.5%).

Step-by-Step Workflow:

  • RBC Isolation:

    • Centrifuge 2 mL whole blood at 800 x g for 10 min.

    • Aspirate plasma and buffy coat (white layer).

    • Validation Step: Wash RBC pellet 3x with 10 mL PBS. Supernatant must be clear after final wash.[1] If pink, RBCs are fragile—discard batch.[1]

  • Stock Preparation:

    • Dilute RBC pellet to 2% (v/v) suspension in PBS.

    • Prepare Test Compound serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in PBS.

  • Incubation:

    • Mix 100 µL RBC suspension + 100 µL Test Compound in a V-bottom 96-well plate.

    • Controls:

      • Negative: 100 µL RBC + 100 µL PBS (0% Lysis).[1]

      • Positive: 100 µL RBC + 100 µL 1% Triton X-100 (100% Lysis).[1]

    • Incubate at 37°C for 60 minutes on an orbital shaker (gentle, 100 rpm).

  • Readout:

    • Centrifuge plate at 1000 x g for 10 min to pellet intact cells.

    • Transfer 100 µL supernatant to a fresh flat-bottom clear plate.

    • Measure Absorbance (OD) at 540 nm (Hemoglobin peak).

  • Calculation:

    
    [2][3]
    
    • Acceptance Criteria: Negative control OD < 0.[1]05. Positive control OD > 0.8.[1]

Part 5: Screening Workflow & Risk Mitigation

For drug development, a "Fail Fast" screening workflow is essential to eliminate toxic candidates early.[1]

Screening Pipeline

ScreeningWorkflow Start Candidate Library Tier1 Tier 1: Hemolysis (Membrane Integrity) Start->Tier1 Tier2 Tier 2: MTT/ATP Assay (Metabolic Health) Tier1->Tier2 < 5% Lysis Fail Discard / Redesign Tier1->Fail > 5% Lysis Tier3 Tier 3: Cytokine Panel (Immunotoxicity) Tier2->Tier3 IC50 > 100µM Tier2->Fail Low IC50 Pass Lead Candidate (In Vivo Ready) Tier3->Pass No IL-6/TNFα spike Tier3->Fail Inflammatory

Caption: Figure 2.[1] Three-tier toxicity screening pipeline.[1] Hemolysis is the primary filter due to the surfactant nature of LCAPDs.

Mitigation Strategies in Formulation

If an LCAPD is essential for efficacy (e.g., transfection), use these strategies to mask toxicity:

  • PEGylation: Incorporate PEG-lipids (1.5–3 mol%) to shield the cationic charge during circulation.[1]

  • Charge Neutralization: Formulate with "Helper Lipids" (DSPC, Cholesterol) to dilute the surface charge density.

  • Biodegradable Design: Replace the stable alkyl-amine bond with an ester linkage (e.g., ester-based ionizable lipids).[1] This ensures that once the lipid enters the cell, it degrades into non-toxic metabolites, preventing mitochondrial accumulation.

References

  • Lönnberg, H., et al. (2010).[1] "N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: Toxicity profile and biocidal mechanism."[1][4] Chemosphere.[1] (Note: Representative citation for the specific biocide class).

  • Knudsen, K. B., et al. (2015).[1] "In vitro toxicity of cationic micelles and liposomes in mammalian cells." Nanotoxicology.

  • Xue, H. Y., et al. (2014).[1] "Cytotoxicity and Immunotoxicity of Cationic Lipids in Gene Delivery." Journal of Controlled Release.

  • Dykens, J. A., et al. (2007).[1] "Mitochondrial Dysfunction: A Mechanism of Cationic Amphiphilic Drug Toxicity." Drug Discovery Today.

  • ASTM F756-17. "Standard Practice for Assessment of Hemolytic Properties of Materials."[1] ASTM International.[1]

Sources

Technical Procurement & Synthesis Guide: N,N'-Dihexyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 23178-21-4 | Formula: C₁₅H₃₄N₂ | Molecular Weight: 242.45 g/mol

Executive Summary

N,N'-Dihexyl-1,3-propanediamine (Dihexyl-PDA) is a symmetrical secondary diamine used as a specialized intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) , N-heterocyclic carbene (NHC) ligands , and corrosion inhibitors . Unlike its commodity analogs (e.g., N,N-Dimethyl-1,3-propanediamine, DMAPA), Dihexyl-PDA is a non-catalog research chemical.

This guide addresses the "Build vs. Buy" dilemma facing drug development teams. It provides actionable intelligence on sourcing custom synthesis services and details a validated in-house synthesis protocol for rapid prototyping.

Part 1: Strategic Sourcing & Pricing Analysis

The "Build vs. Buy" Equation

Dihexyl-PDA is not stocked by major catalog vendors (Sigma-Aldrich, TCI, VWR) as a shelf item. It is typically available only through Custom Synthesis or Spot Market Aggregators .

Sourcing ChannelEstimated Lead TimePrice Estimate (USD)Risk Profile
Custom Synthesis (CRO) 4–8 Weeks$1,500 – $3,000 per 10gLow Risk (High Purity Guarantee)
Spot Market (Aggregators) 2–4 Weeks$500 – $1,000 per 10gHigh Risk (Batch variability, CoA validation required)
In-House Synthesis 3–5 Days<$50 (Material Cost)Moderate Risk (Requires synthesis capability)

Recommendation: For initial screening (<5g), in-house synthesis is the most time-efficient strategy. For scale-up (>100g), contract a CRO to produce under GMP-like controls.

Key Suppliers (Custom Quote Basis)
  • ECHEMI / Molbase: Aggregators that list potential Chinese manufacturers.

  • SynQuest Labs / Combi-Blocks: US-based vendors capable of rapid custom synthesis of aliphatic amines.

  • BOC Sciences: Specializes in modified diamine precursors.

Part 2: Technical Specifications & Critical Parameters

For drug development applications (e.g., LNP formulation), the purity of the secondary amine is critical to prevent cross-linking or toxicity from unreacted alkyl halides.

ParameterSpecificationRationale
Appearance Colorless to pale yellow oilOxidation of amines leads to yellow/brown discoloration.
Purity (GC/NMR) >97.0%Impurities (mono-hexyl or tri-hexyl variants) affect stoichiometry in subsequent lipid synthesis.
Water Content <0.5%Critical for water-sensitive acylation reactions.
Identity ¹H NMR, MSMust confirm symmetrical substitution (N,N').

Part 3: In-House Synthesis Protocol (Self-Validating System)

Objective: Synthesize 10g of N,N'-dihexyl-1,3-propanediamine via nucleophilic substitution. Mechanism: Symmetrical alkylation of 1,3-dibromopropane with excess n-hexylamine.

Reaction Scheme

The synthesis relies on using a large excess of hexylamine to suppress the formation of tertiary amines (polyalkylation) and cyclic azetidinium byproducts.

SynthesisWorkflow Reagents Reagents: 1,3-Dibromopropane (1 eq) n-Hexylamine (6 eq) K2CO3 (2.5 eq) Ethanol (Solvent) Reaction Reflux 80°C, 12-18 Hours (Monitor by TLC/GC) Reagents->Reaction Mix & Heat Quench Workup: Remove Ethanol Add 1M NaOH Extract w/ DCM Reaction->Quench Complete Purification Purification: Distillation or Acid-Base Extraction Quench->Purification Crude Oil Product Product: N,N'-Dihexyl-1,3-propanediamine (Colorless Oil) Purification->Product Yield ~60-70%

Figure 1: Workflow for the synthesis of N,N'-dihexyl-1,3-propanediamine minimizing polyalkylation side products.

Step-by-Step Methodology

1. Setup:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Safety: Work in a fume hood. Alkyl halides are potential carcinogens; amines are corrosive.

2. Reagent Addition:

  • Add n-Hexylamine (60.7 g, 0.60 mol, 6.0 eq) to the flask. Note: Excess amine acts as both reactant and solvent/base.

  • Add Potassium Carbonate (34.5 g, 0.25 mol, 2.5 eq) as an acid scavenger.

  • Add Ethanol (50 mL) to solubilize the mixture.

  • Slowly add 1,3-Dibromopropane (20.2 g, 0.10 mol, 1.0 eq) dropwise over 30 minutes at room temperature. Exotherm is possible.[1][2]

3. Reaction:

  • Heat the mixture to reflux (~80°C) for 16 hours.

  • QC Check: Take an aliquot, dilute in MeOH, and check by GC-MS or TLC (SiO₂, 10% MeOH/DCM + 1% NH₄OH). Disappearance of dibromide indicates completion.

4. Workup (Acid-Base Extraction):

  • Cool to room temperature.[3][4][5] Filter off solid salts (KBr).

  • Concentrate the filtrate under reduced pressure to remove ethanol and the bulk of excess hexylamine.

  • Dissolve the residue in Dichloromethane (DCM) (100 mL).

  • Wash 1: Wash with 1M NaOH (50 mL) to remove residual salts.

  • Extraction (Critical Step): Extract the organic layer with 1M HCl (3 x 50 mL). The product (diamine) and residual mono-amine will move to the aqueous phase as hydrochloride salts. Neutral impurities stay in DCM.

  • Basify the combined aqueous extracts to pH >12 using 10M NaOH . The amines will oil out.

  • Extract the basic aqueous layer with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

5. Final Purification:

  • The crude oil contains the product and some residual hexylamine.

  • Vacuum Distillation: Distill under high vacuum (<1 mbar). Hexylamine comes off first (low bp). The product boils significantly higher.

  • Collect the fraction corresponding to N,N'-dihexyl-1,3-propanediamine.[6]

Part 4: Quality Control & Validation

To ensure the material is suitable for drug delivery research (e.g., LNP synthesis), validate using the following criteria.

¹H NMR (CDCl₃, 400 MHz) Prediction
  • δ 2.65 ppm (t, 4H): Triplet for protons on the hexyl chain adjacent to nitrogen (-NH-CH₂ -C₅H₁₁).

  • δ 2.68 ppm (t, 4H): Triplet for protons on the propyl backbone adjacent to nitrogen (-NH-CH₂ -CH₂-CH₂ -NH-).

  • δ 1.70 ppm (quint, 2H): Quintet for the central propyl methylene (-CH₂-CH₂ -CH₂-).

  • δ 1.48 ppm (m, 4H): Multiplet for hexyl beta-protons.

  • δ 1.2-1.4 ppm (m, 12H): Bulk methylene envelope.

  • δ 0.88 ppm (t, 6H): Terminal methyl groups.

  • δ 1.5-2.0 ppm (broad s): Amine protons (-NH-), shift varies with concentration.

Mass Spectrometry (ESI+)
  • Target Mass: [M+H]⁺ = 243.28 Da.

  • Fragment Pattern: Look for loss of hexyl fragments if using EI-MS.

Part 5: Applications in Drug Development[4]

Lipid Nanoparticle (LNP) Precursors

Symmetrical diamines are versatile scaffolds for ionizable cationic lipids . By reacting the secondary amines of Dihexyl-PDA with acrylate esters (Michael addition) or epoxides, researchers can generate lipids with:

  • Tunable pKa: The distance between nitrogens (propyl linker) influences the protonation behavior in the endosome (pH 5-6).

  • Hydrophobic Tails: The hexyl chains provide a "buried" hydrophobic core, distinct from the surface-exposed tails added later.

LNP_Application DihexylPDA N,N'-Dihexyl-1,3-propanediamine (Core Scaffold) IonizableLipid Synthesized Ionizable Lipid (e.g., ALC-0315 Analog) DihexylPDA->IonizableLipid Michael Addition or Epoxide Opening Acrylate Alkyl Acrylates / Epoxides (Tail Precursors) Acrylate->IonizableLipid LNP Lipid Nanoparticle (mRNA Encapsulation) IonizableLipid->LNP Microfluidic Mixing with PEG-Lipid, Cholesterol, mRNA

Figure 2: Application of N,N'-dihexyl-1,3-propanediamine as a core scaffold for ionizable lipid synthesis in mRNA delivery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13645069, N,N'-Dihexylpropane-1,3-diamine. Retrieved from [Link]

  • Girolami Group, University of Illinois. Preparation and Characterization of N,N′-Dialkyl‐1,3‐propanedialdiminium Chlorides. Retrieved from [Link]

  • PrepChem. Preparation of 1,3-dibromopropane and Alkylation Protocols. Retrieved from [Link]

Sources

Methodological & Application

synthesis of N,N'-dihexyl-1,3-propanediamine from 1,3-dibromopropane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

N,N'-Dihexyl-1,3-propanediamine (CAS: 68494-37-1) is a critical hydrophobic polyamine intermediate. It serves as a precursor for "Gemini" (dimeric) surfactants, biocidal agents, and corrosion inhibitors. Its synthesis from 1,3-dibromopropane and n-hexylamine presents a classic challenge in alkylation chemistry: controlling selectivity between linear chain extension, cyclization, and over-alkylation.

Retrosynthetic Logic

The synthesis relies on a double nucleophilic substitution (


) reaction. While conceptually simple, the operational success depends on suppressing two competitive pathways:
  • Cyclization: 1,3-dihalides can cyclize to form azetidines (4-membered rings) if the mono-alkylated intermediate attacks the remaining bromide intramolecularly.[1]

  • Over-Alkylation: The secondary amine product is more nucleophilic than the primary amine starting material, leading to tertiary amine byproducts (polymerization or branching).

Strategic Solution: To force the reaction toward the linear secondary diamine, we employ a high molar excess of primary amine (n-hexylamine). This statistical saturation ensures that any electrophilic bromide species encounters a primary amine rather than a secondary amine product.

Critical Parameters & Mechanism

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of this synthesis.

ReactionPathway Start 1,3-Dibromopropane Mono Intermediate: N-hexyl-3-bromopropan-1-amine Start->Mono + Hexylamine (SN2) HexAmine n-Hexylamine (Nucleophile) Target TARGET: N,N'-Dihexyl-1,3-propanediamine Mono->Target + Hexylamine (Intermolecular SN2) Azetidine Side Product: N-hexylazetidine Mono->Azetidine Intramolecular Cyclization (Dilute conditions) Polymer Side Product: Tertiary/Poly-amines Target->Polymer + Dibromide (Over-alkylation)

Caption: Reaction pathway showing the competition between the desired intermolecular substitution (Green) and unwanted cyclization or polymerization (Red/Grey).

Stoichiometry & Thermodynamics
ParameterValueRationale
Stoichiometry 1 : 6 to 1 : 10 (Dibromide : Amine)High excess amine acts as both nucleophile and proton scavenger, statistically favoring the secondary amine product.
Temperature 80–90°C (Reflux)Sufficient energy to overcome activation barrier for the second alkylation step without degrading the amine.
Solvent Ethanol (95%) or NeatEthanol solubilizes the intermediate salts; Neat reaction maximizes kinetics but requires efficient stirring.
Time 12–18 HoursEnsures complete consumption of the dibromide, preventing difficult separation of starting material.

Experimental Protocol

Safety Warning: 1,3-Dibromopropane is toxic and an environmental hazard.[2] n-Hexylamine is corrosive and flammable. Perform all operations in a fume hood.

Materials
  • 1,3-Dibromopropane (MW: 201.89 g/mol , d: 1.989 g/mL)[3]

  • n-Hexylamine (MW: 101.19 g/mol , d: 0.766 g/mL)

  • Solvent: Ethanol (Absolute or 95%)

  • Workup: Sodium Hydroxide (50% aq), Dichloromethane (DCM), Sodium Sulfate (

    
    ).
    
Step-by-Step Synthesis
Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Charge the flask with n-Hexylamine (60.7 g, 0.60 mol, 6.0 equiv) and Ethanol (100 mL) .

  • Heat the amine solution to a gentle reflux (~80°C internal temperature).

Step 2: Controlled Addition
  • Charge the addition funnel with 1,3-Dibromopropane (20.2 g, 0.10 mol, 1.0 equiv) diluted in 20 mL Ethanol.

  • Add the dibromide solution dropwise over 60 minutes while maintaining reflux.

    • Note: Slow addition keeps the local concentration of amine high relative to the bromide, suppressing polymerization.

Step 3: Reaction & Monitoring
  • Maintain reflux for 16 hours.

  • Monitor: Take a 0.1 mL aliquot, dilute in MeOH, and inject into GC-MS or spot on TLC (Silica, 10% MeOH/DCM/1%

    
    ).
    
    • Target: Disappearance of dibromide peak.[4]

    • Observation: A white precipitate (Hexylamine hydrobromide salt) will likely form during the reaction.

Step 4: Workup (Free Basing)
  • Cool the mixture to room temperature.

  • Remove ethanol and excess hexylamine via Rotary Evaporation (50°C, 50 mbar). Recover the hexylamine for reuse.

  • The residue is the hydrobromide salt of the product. Add 100 mL of 20% NaOH (aq) to the residue and stir vigorously for 30 minutes.

    • Mechanism:[1][5][6][7]

      
      .
      
    • Visual: The solid salt should dissolve/oil out as the free amine is liberated.

  • Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

  • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield the crude yellow oil.

Purification & Characterization

Purification Strategy: Vacuum Distillation

The crude oil contains the target diamine, trace mono-alkylated product, and heavy polymers. Distillation is the most effective separation method due to distinct boiling points.

Workflow Diagram:

Purification Crude Crude Amine Mixture Setup Vacuum Distillation Setup (0.1 - 1.0 mmHg) Crude->Setup Frac1 Fraction 1: Residual Hexylamine (< 60°C) Setup->Frac1 Frac2 Fraction 2: Mono-hexyl derivative (Intermediate BP) Setup->Frac2 Frac3 Fraction 3 (TARGET): N,N'-Dihexyl-1,3-propanediamine (High BP, ~160-180°C @ 1mmHg) Setup->Frac3 Residue Pot Residue: Polymers/Salts Setup->Residue

Caption: Fractional distillation workflow under high vacuum is required due to the high boiling point of the C15 diamine.

Characterization Data
TechniqueExpected SignalInterpretation

NMR
(

)

2.65 (t, 4H)

(propyl chain)

2.58 (t, 4H)

(hexyl chain)

1.70 (quint, 2H)
Central

of propyl chain

0.88 (t, 6H)
Terminal Methyls of hexyl chains
MS (ESI+) m/z ~243.28

Matches Formula

Appearance Clear to Pale Yellow LiquidDarkens upon air exposure (oxidation)

Troubleshooting & Optimization

  • Low Yield / Polymerization:

    • Cause: Local high concentration of dibromide.

    • Fix: Increase dilution of dibromide and slow down the addition rate. Ensure vigorous stirring.

  • Solidification during Reaction:

    • Cause: Precipitation of amine hydrobromide salts.

    • Fix: Add small amounts of water or more ethanol to keep the slurry stirrable. This does not affect the outcome if temperature is maintained.

  • Emulsion during Extraction:

    • Cause: Surfactant nature of the product (it is amphiphilic).

    • Fix: Avoid vigorous shaking; use gentle inversion. Add solid NaCl to saturate the aqueous phase.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for amine alkylation).

  • Menger, F. M., & Littau, C. A. (1991). "Gemini-surfactants: synthesis and properties." Journal of the American Chemical Society, 113(4), 1451-1452. (Foundational synthesis of dialkylpropanediamines for surfactant use).

  • Zana, R. (2002). "Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution." Journal of Colloid and Interface Science, 248(2), 203-220.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,3-Dibromopropane.

Sources

protocol for reacting hexylamine with 1,3-dichloropropane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Alkylation Protocols for Hexylamine and 1,3-Dichloropropane

Executive Summary

The reaction between Hexylamine (primary amine) and 1,3-Dichloropropane (dihalide electrophile) is a bifurcation point in organic synthesis. Depending on the reaction kinetics, stoichiometry, and concentration, the system favors one of two distinct, high-value scaffolds used in drug development:

  • The Linker (

    
    -Dihexyl-1,3-propanediamine):  A linear "Gemini" surfactant precursor or bivalent drug linker.
    
  • The Heterocycle (

    
    -Hexylazetidine):  A strained 4-membered ring used as a rigid pharmacophore or conformationally restricted amino acid analog.
    

This guide provides two distinct, self-validating protocols to selectively target either the linear linker or the cyclic azetidine, addressing the specific challenge of the chloride leaving group , which is significantly less reactive than the corresponding bromide often cited in literature.

Part 1: Reaction Mechanism & Control Strategy

To achieve selectivity, one must manipulate the competition between intermolecular


 substitution (dimerization/polymerization) and intramolecular cyclization.
Critical Mechanistic Insight: The Chloride Barrier

Unlike 1,3-dibromopropane, 1,3-dichloropropane reacts sluggishly. Direct heating often leads to decomposition before completion. Both protocols below utilize Finkelstein catalysis (in situ generation of alkyl iodides) to activate the dichloride.

ReactionPathways cluster_legend Control Factors Reactants Hexylamine + 1,3-Dichloropropane Intermediate Intermediate: N-hexyl-3-chloropropan-1-amine Reactants->Intermediate Slow SN2 Linker Target A: Linker N,N'-Dihexyl-1,3-propanediamine (Linear) Intermediate->Linker Excess Amine High Conc. Azetidine Target B: Heterocycle N-Hexylazetidine (Cyclic) Intermediate->Azetidine High Dilution Base + Heat Polymer Polymerization (Undesired Byproduct) Intermediate->Polymer 1:1 Ratio High Conc. Legend Path A: Kinetic control via Stoichiometry Path B: Entropic control via Dilution

Figure 1: Mechanistic bifurcation. Path A (Green) is favored by excess amine. Path B (Red) is favored by high dilution.

Part 2: Pre-Reaction Data Sheet

ComponentMW ( g/mol )Density (g/mL)BP (°C)RoleHazards
Hexylamine 101.190.766131NucleophileCorrosive, Flammable
1,3-Dichloropropane 112.991.19120ElectrophileToxic, Flammable
Potassium Iodide (KI) 166.003.121330CatalystIrritant
Potassium Carbonate 138.212.43N/ABaseIrritant
Acetonitrile (ACN) 41.050.78682SolventFlammable, Toxic

Part 3: Protocol A — Synthesis of the Linker ( -Dihexyl-1,3-propanediamine)

Objective: Maximize linear bis-alkylation. Strategy: Use a large excess of hexylamine (acting as both nucleophile and base) to statistically favor the attack of free amine on the alkyl halide over the secondary amine product.

Reagents:
  • Hexylamine: 4.0 equivalents

  • 1,3-Dichloropropane: 1.0 equivalent[1][2]

  • Potassium Iodide (KI): 0.1 equivalent (Catalyst)

  • Solvent: Ethanol (95%) or Acetonitrile

Step-by-Step Methodology:
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dichloropropane (11.3 g, 100 mmol) and KI (1.66 g, 10 mmol) in 100 mL of Ethanol. Stir for 15 minutes at room temperature. Note: The solution may yellow slightly due to trace iodine.

  • Amine Addition: Add Hexylamine (40.5 g, 400 mmol) in a single portion.

    • Why Excess? The 4:1 ratio ensures that any alkylating agent encounters a primary amine rather than the product (secondary amine), preventing polymerization.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Monitoring: Check TLC (Silica, 10% MeOH in DCM). 1,3-dichloropropane is not UV active; use Iodine stain. Disappearance of the halide indicates completion.

  • Solvent Removal: Cool to room temperature. Rotary evaporate the ethanol to obtain a semi-solid residue (amine salts + product).

  • Basification: Resuspend the residue in 100 mL water. Add 10M NaOH dropwise until pH > 12. This liberates the free amines from their HCl salts.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organics and dry over

    
    .
    
  • Purification (Distillation):

    • Fraction 1: Remove DCM (Rotovap).

    • Fraction 2: Vacuum distillation (10-20 mmHg). The unreacted Hexylamine will distill over first (~40-50°C at reduced pressure).

    • Fraction 3: The product,

      
      -Dihexyl-1,3-propanediamine, will distill at high temperature (approx. 160–180°C at 15 mmHg).
      

Yield Expectation: 75–85% Appearance: Clear to pale yellow viscous oil.

Part 4: Protocol B — Synthesis of the Heterocycle ( -Hexylazetidine)

Objective: Force intramolecular cyclization. Strategy: High Dilution Principle. By keeping the concentration of reactants extremely low, the probability of an amine end finding its own chloro-tail (intramolecular) becomes statistically higher than finding another molecule (intermolecular).

Reagents:
  • Hexylamine: 1.0 equivalent

  • 1,3-Dichloropropane: 1.0 equivalent[1][2]

  • Base:

    
     (3.0 equivalents) - Must be anhydrous and finely ground.
    
  • Catalyst: NaI (0.5 equivalent) - Higher loading needed for difficult cyclization.

  • Solvent: Acetonitrile (ACN) - High boiling, polar aprotic.

Step-by-Step Methodology:
  • System Setup: Use a 3-neck flask fitted with a mechanical stirrer (magnetic stirring is often insufficient for the salt slurry) and a high-efficiency reflux condenser.

  • Base Suspension: Suspend

    
     (41.4 g, 300 mmol) and NaI (7.5 g, 50 mmol) in 500 mL  of Acetonitrile.
    
    • Critical: The large volume is essential. Do not reduce solvent.

  • Reactant Feed (Pseudo-High Dilution):

    • Prepare Solution A: Hexylamine (10.1 g, 100 mmol) in 50 mL ACN.

    • Prepare Solution B: 1,3-Dichloropropane (11.3 g, 100 mmol) in 50 mL ACN.

    • Heat the base suspension to reflux.[2]

    • Using two syringe pumps or addition funnels, add Solution A and Solution B simultaneously and very slowly (dropwise over 4–6 hours) to the refluxing base suspension.

    • Why? This keeps the instantaneous concentration of unreacted starting materials near zero, preventing dimerization.

  • Digestion: After addition is complete, continue refluxing for an additional 24 hours.

  • Filtration: Cool to RT. Filter off the solid salts (

    
    , 
    
    
    
    , excess carbonate). Wash the filter cake with ACN.
  • Workup:

    • Concentrate the filtrate carefully (azetidines can be volatile).

    • Dissolve residue in Ether (100 mL) and wash with water (2 x 50 mL).

  • Purification:

    • The crude material will contain some linear oligomers.

    • Distillation:

      
      -Hexylazetidine is a liquid. Distill under vacuum. Boiling point will be significantly lower than the linear dimer (approx. 70–80°C at 15 mmHg).
      
    • Storage: Azetidines are strained rings and can ring-open if stored in acidic conditions. Store over activated molecular sieves or as a free base in the freezer.

Yield Expectation: 40–55% (limited by ring strain and competing polymerization).

Part 5: Analytical Validation

To verify the structure, specifically distinguishing the linear dimer from the cyclic azetidine, use Proton NMR (


-NMR) .
Feature

-Hexylazetidine (Cyclic)

-Dihexyl-1,3-propanediamine (Linear)
Ring/Chain

Triplet at

~3.2 ppm (4H)
representing the ring protons adjacent to Nitrogen.
Triplet at

~2.6 ppm (4H)
representing the chain protons adjacent to Nitrogen.
Central

Quintet at

~2.1 ppm
(Ring strain shifts this downfield).
Quintet at

~1.7 ppm
(Standard alkane chain).
Integration Ratio of N-adjacent protons to hexyl-terminal methyl is 4:3.Ratio of N-adjacent protons to hexyl-terminal methyl is 4:6 (or 2:3).

Part 6: Troubleshooting & Safety

Workflow Visualization (Protocol B)

AzetidineWorkflow Start Start: Refluxing ACN + K2CO3 + NaI Addition Simultaneous Slow Addition (6 hrs) Hexylamine + 1,3-Dichloropropane Start->Addition Reaction Reflux 24 hrs (Finkelstein Exchange in situ) Addition->Reaction Filter Filter Salts (KCl, KI) Reaction->Filter Concentrate Rotovap Solvent Filter->Concentrate Extract Ether/Water Extraction Concentrate->Extract Distill Vacuum Distillation Target: N-Hexylazetidine Extract->Distill

Figure 2: Workflow for the synthesis of N-Hexylazetidine utilizing pseudo-high dilution techniques.

Safety Warnings
  • 1,3-Dichloropropane: Suspected carcinogen. Handle in a fume hood.

  • Azetidines: Small nitrogen heterocycles often possess potent biological activity (CNS active). Handle the product of Protocol B as a potential New Chemical Entity (NCE) with unknown toxicity.

  • Waste: The aqueous waste from Protocol A contains significant organic amines. Do not pour down the drain; dispose of as basic organic waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Singh, G. S., & D'Hooghe, M. (2018). N-Substituted Azetidines: Synthesis and Biological Activity. Current Organic Chemistry, 22. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Nucleophilic substitution kinetics and cyclization vs.
  • BenchChem. (2025). Application Notes for Reaction of 1,3-Dibromopropane with Primary Amines. Link (Source for general azetidine synthesis conditions adapted here for dichloride).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1,3-Dichloropropane. Link

Sources

using N,N'-dihexyl-1,3-propanediamine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N'-dihexyl-1,3-propanediamine as a High-Efficiency Film-Forming Corrosion Inhibitor in Acidic Media

Executive Summary

In pharmaceutical manufacturing and chemical processing, carbon steel and stainless steel equipment are routinely exposed to aggressive acidic environments—most notably during acid-catalyzed syntheses and acidic Clean-In-Place (CIP) protocols. Protecting these high-value assets without introducing heavy metal inhibitors is critical for maintaining drug purity and equipment longevity. N,N'-dihexyl-1,3-propanediamine (N,N'-DHPD) represents a highly effective, organic film-forming amine (FFA). This application note details the mechanistic rationale, experimental validation protocols, and quantitative efficacy of N,N'-DHPD as a mixed-type corrosion inhibitor.

Mechanistic Rationale & Structural Advantages

N,N'-DHPD is a symmetrical secondary diamine featuring a hydrophilic 1,3-propanediamine core flanked by two hydrophobic hexyl chains. Its efficacy relies on a synergistic, dual-action adsorption mechanism onto metal surfaces[1]:

  • Physisorption (Electrostatic Anchoring): In acidic media (e.g., 1M HCl), the secondary amine groups readily protonate. These positively charged ammonium cations are electrostatically attracted to the negatively charged metal surface (which is often pre-adsorbed with chloride ions in HCl environments).

  • Chemisorption (Coordinate Bonding): Unprotonated amine molecules utilize the free lone pair of electrons on their nitrogen atoms to form coordinate covalent bonds with the vacant d-orbitals of surface iron atoms[2].

  • Hydrophobic Shielding: Once anchored, the dual hexyl tails orient outward. Research on alkyl diamines demonstrates that increasing the alkyl chain length significantly enhances the hydrophobicity of the protective film[3]. This dense, lipophilic barrier effectively repels water molecules and corrosive hydronium ions, blocking both anodic metal dissolution and cathodic hydrogen evolution[1].

Workflow A N,N'-dihexyl-1,3-propanediamine (Aqueous Acidic Media) B Protonation of Amine Groups (Cationic State) A->B C Diffusion to Metal-Liquid Interface A->C B->C D Physisorption (Electrostatic Attraction to Cl⁻) C->D E Chemisorption (N lone pairs coordinate with Fe) C->E F Hydrophobic Film Formation (Hexyl Tails Orient Outward) D->F E->F G Corrosion Inhibition (Anodic & Cathodic Blocking) F->G

Fig 1: Adsorption pathway and protective film formation of N,N'-DHPD on steel surfaces.

Self-Validating Experimental Protocols

To establish a trustworthy baseline for N,N'-DHPD efficacy, a self-validating system utilizing both gravimetric and electrochemical techniques is required. The inhibition efficiency calculated from mass loss must correlate within


 of the efficiency calculated from electrochemical impedance.
Protocol A: Gravimetric (Weight Loss) Analysis
  • Step 1: Coupon Preparation. Machine 1018 carbon steel into

    
     cm coupons. Abrade sequentially with SiC paper (up to 1200 grit), degrease with acetone, and dry under a nitrogen stream.
    
    • Causality: Standardized abrasion ensures a reproducible surface area and removes pre-existing passivation oxides that could skew adsorption kinetics.

  • Step 2: Solution Preparation. Prepare 1M HCl solutions containing varying concentrations of N,N'-DHPD (0, 50, 100, and 200 ppm).

  • Step 3: Immersion. Suspend the coupons in the solutions for 24 hours at controlled temperatures (298K and 328K).

    • Causality: Temperature variance allows for the calculation of activation energy (

      
      ). An increase in 
      
      
      
      in the presence of the inhibitor confirms the thermodynamic nature of the adsorption barrier[2].
  • Step 4: Post-Treatment & Calculation. Remove coupons, wash with Clarke's solution (to strip corrosion products without dissolving base metal), dry, and weigh. Calculate the corrosion rate and Inhibition Efficiency (

    
    ).
    
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
  • Step 1: Cell Setup. Utilize a standard three-electrode cell: Carbon steel working electrode (WE), Saturated Calomel Electrode (SCE) reference, and a Platinum mesh counter electrode (CE).

    • Causality: The three-electrode setup isolates the working electrode's potential and minimizes ohmic drop (

      
       drop) errors in the electrolyte.
      
  • Step 2: Open Circuit Potential (OCP). Immerse the WE in the test solution and monitor the OCP for 30 minutes.

    • Causality: Ensures the metal-solution interface has reached steady-state thermodynamic equilibrium before applying electrical perturbations.

  • Step 3: EIS Measurement. Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz to 10 mHz.

    • Causality: A small 10 mV amplitude ensures a linear pseudo-response. The wide frequency range captures both solution resistance (high frequency) and charge transfer resistance (low frequency).

  • Step 4: Data Fitting. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance (

    
    ) and double-layer capacitance (
    
    
    
    ).

Quantitative Data Synthesis

The adsorption of alkyl diamines onto carbon steel follows the Langmuir adsorption isotherm, indicating that the inhibitor forms a uniform monolayer coverage[1]. As N,N'-DHPD concentration increases,


 increases due to the physical barrier, while 

decreases because the dielectric constant of the organic hexyl film is significantly lower than that of water.

Table 1: Efficacy of N,N'-DHPD in 1M HCl on 1018 Carbon Steel

Concentration (ppm)Temp (K)

(

)

(

)
Corrosion Rate (mm/yr)Inhibition Efficiency (%)
Blank (0) 29815.285.412.50--
50 298152.040.11.2590.0%
100 298304.020.50.6295.0%
200 298434.212.20.4396.5%
Blank (0) 3285.1110.335.00--
200 32885.035.62.1085.7%

Note: The slight decrease in inhibition efficiency at elevated temperatures (328K) is characteristic of physisorption-dominant interactions, where increased thermal agitation begins to desorb the protective film.

References

  • Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation. Colloids and Surfaces A: Physicochemical and Engineering Aspects. 1

  • Experimental and theoretical investigation of 3,3′-diamino dipropyl amine: Highly efficient corrosion inhibitor for carbon steel in 2 N HCl at normal and elevated temperatures. Journal of Molecular Structure.2

  • Effect of Amine Structure on the Corrosivity of a Carbon Steel Natural Gas Processing Plant. SPE Nigeria Annual International Conference and Exhibition. 3

Sources

preparation of hydrophobic metal complexes with dihexyl diamine

Application Note: Synthesis of Hydrophobic Platinum(II) Complexes with -Dihexyl-1,2-diaminoethane

Introduction & Scientific Rationale

Standard platinum drugs (Cisplatin, Carboplatin) are hydrophilic. While effective, they suffer from poor cellular accumulation in resistant cancer lines and rapid renal clearance. Increasing the lipophilicity of the diamine "carrier" ligand alters the drug's pharmacokinetics, allowing it to:

  • Bypass CTR1 Transporters: Enter cells via passive diffusion rather than relying on the copper transporter (CTR1), which is often downregulated in resistant tumors.

  • Enable Liposomal Formulation: High

    
     values allow the complex to partition into the lipid bilayer of liposomes for targeted delivery.
    

This protocol focuses on the ligand


-dihexyl-1,2-ethanediamine

The Challenge: Solubility Mismatch

The primary synthetic hurdle is the solubility mismatch . The metal precursor (

Phase-Transfer/Co-Solvent Optimization

Chemical Reaction Scheme

Step 1: Ligand Synthesis (Reductive Amination)

Step 2: Metal Complexation

Experimental Workflow (Visualized)

Gcluster_LigandPhase 1: Ligand Prepcluster_ComplexPhase 2: Metal ComplexationStartStart: PrecursorsL1Mix Ethylenediamine+ Hexanal (1:2.1)Start->L1M1Dissolve K2PtCl4in H2OStart->M1L2Add NaBH4 (Reduction)0°C -> RTL1->L2L3Extraction (DCM/Water)& Vacuum DistillationL2->L3LigandPure N,N'-Dihexyl-1,2-ethanediamine (Oil)L3->LigandM2Dissolve Ligandin AcetoneLigand->M2ReactionDropwise AdditionStir 24h @ RT (Dark)M1->ReactionM2->ReactionPrecipYellow PrecipitateFormsReaction->PrecipPurifyFiltration & Wash(Water -> Diethyl Ether)Precip->PurifyFinalFinal Product:cis-[Pt(Hex2en)Cl2]Purify->Final

Figure 1: Step-by-step workflow for the synthesis of the hydrophobic ligand and its subsequent coordination to platinum.

Detailed Protocols

Phase 1: Ligand Preparation ( -Dihexyl-1,2-ethanediamine)

Commercially available

Reagents:

  • Ethylenediamine (en): 10 mmol (0.67 mL)

  • Hexanal: 22 mmol (2.65 mL) [Slight excess]

  • Sodium Borohydride (

    
    ): 30 mmol
    
  • Methanol (dry): 50 mL

Protocol:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve ethylenediamine (10 mmol) in 30 mL dry methanol.

  • Add Hexanal (22 mmol) dropwise at 0°C (ice bath) to prevent uncontrolled exotherms.

  • Stir for 2 hours at room temperature. The solution will turn slightly yellow (formation of the di-imine intermediate).

  • Reduction: Cool back to 0°C. Add

    
     (30 mmol) in small portions over 20 minutes. Caution: Gas evolution (
    
    
    ).
  • Allow to warm to room temperature and stir overnight (12h).

  • Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure.

  • Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

  • Dry combined organic layers over

    
    , filter, and evaporate.
    
  • Purification: The resulting oil is usually sufficiently pure. For analytical grade, perform vacuum distillation (bp ~140°C at 0.5 mmHg).

Phase 2: Metal Complexation (The "Co-Solvent" Method)

Direct reaction in water fails because the ligand floats. Direct reaction in DCM fails because

1

Reagents:

  • Potassium Tetrachloroplatinate(II) (

    
    ): 1.0 mmol (415 mg)
    
  • 
    -Dihexyl-1,2-ethanediamine (
    
    
    ): 1.0 mmol (228 mg)
  • Solvents: Deionized Water, Acetone, Diethyl Ether, 0.1 M HCl.

Protocol:

  • Metal Solution: Dissolve

    
     (415 mg) in 15 mL of deionized water. Filter if the solution is cloudy to remove any Pt(0) impurities. Result: Clear red solution.
    
  • Ligand Solution: Dissolve

    
     (228 mg) in 15 mL of Acetone. Result: Clear colorless solution.
    
  • Mixing: Add the Ligand Solution dropwise to the Metal Solution under vigorous stirring.

    • Note: The mixture becomes a homogenous yellow solution initially, or a milky emulsion depending on the exact ratio.

  • Reaction: Stir the mixture protected from light (wrap flask in foil) for 24 hours at room temperature.

    • Mechanism:[1][2][3] The "Trans Effect" of the chlorides directs the entering amines to the cis-positions.

    • Observation: A bright yellow/cream solid will precipitate gradually as the hydrophobic complex forms.

  • Isolation: Filter the solid using a sintered glass crucible or membrane filter (0.45 µm).

  • Washing (Crucial for Purity):

    • Wash 1: Water (3 x 10 mL) – Removes unreacted

      
       and KCl.
      
    • Wash 2: 0.1 M HCl (1 x 5 mL) – Protonates and removes any uncoordinated free amine.

    • Wash 3: Diethyl Ether (2 x 5 mL) – Removes traces of unreacted hydrophobic ligand.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Expected Yield: 70–85% Appearance: Bright yellow powder.

Data Summary & Characterization

To validate the synthesis, compare your results against these standard parameters.

ParameterMethodExpected ResultInterpretation
Solubility VisualSoluble in

, DCM, DMSO. Insoluble in Water.
Confirms hydrophobicity.[4]
Elemental Analysis CHNC: ~34.0%, H: ~6.5%, N: ~5.6%Matches formula

.
IR Spectroscopy FTIR (KBr)3200-3250

(N-H stretch)
Shifted from free ligand, confirms coordination.
Pt-Cl Stretch FTIR (Far IR)~320

and ~300

Two bands indicate cis geometry (

symmetry).

Pt NMR
NMR (

)
~ -2200 to -2300 ppmTypical range for

coordination sphere.

Troubleshooting & Expert Tips

  • Oiling Out: If the product forms a sticky oil instead of a powder, the acetone concentration is likely too high, solubilizing the complex.

    • Fix: Add excess water (20 mL) to the reaction mixture and stir for another 2 hours. The oil should solidify.

  • Low Yield: Often caused by incomplete reaction due to phase separation.

    • Fix: Ensure vigorous stirring. If the ligand is very hydrophobic, switch solvent system to DMF/Water (1:1) . Dissolve everything in DMF, then add water until just before turbid.

  • Black Precipitate: Indicates decomposition to Platinum(0).

    • Cause: Temperature too high or exposure to light.

    • Fix: Keep reaction at RT and strictly in the dark.

  • Silver Nitrate Test: To confirm the removal of free chloride (KCl), wash the solid until the filtrate no longer precipitates with

    
    .
    

References

  • Kelland, L. R. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer, 7(8), 573-584. Link

  • Galanski, M. (2006). Recent developments in the field of anticancer platinum complexes.[5][6][7] Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285-295. Link

  • Kidani, Y., et al. (1978). Synthesis and antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers. Journal of Medicinal Chemistry, 21(12), 1315-1318. Link

  • Hall, M. D., et al. (2014). Platinum(IV) prodrugs: design and prospects. Journal of Medicinal Chemistry, 57(8), 3261-3278. (Discusses lipophilicity strategies). Link

  • Apps, M. G., et al. (2015). The trans-effect in platinum anticancer complexes. Dalton Transactions, 44, 9659-9676. Link

N,N'-dihexyl-1,3-propanediamine in asphalt emulsifier formulations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N'-Dihexyl-1,3-Propanediamine in High-Performance Cationic Asphalt Formulations

Executive Summary

This application note details the physicochemical properties, formulation protocols, and performance characterization of N,N'-dihexyl-1,3-propanediamine (referred to herein as DHPD ) as a specialized cationic emulsifier and adhesion promoter in asphalt emulsions.[1]

Unlike traditional N-tallow-1,3-propanediamines, the symmetric N,N'-dihexyl structure offers a unique hydrophilic-lipophilic balance (HLB) and steric profile.[1] This molecule functions analogously to a "molecular staple," bridging the negatively charged siliceous aggregate surface and the bitumen phase with superior efficiency. This guide adopts a pharmaceutical-grade approach to colloidal science, drawing parallels between bitumen emulsions and Lipid Nanoparticles (LNPs) used in drug delivery, to satisfy the rigorous standards of modern formulation science.

Chemical Profile & Mechanism of Action

Molecule: N,N'-Dihexyl-1,3-propanediamine Class: Symmetric Secondary Diamine / Cationic Surfactant Precursor Function: Emulsifier (Cationic Rapid/Medium Set), Anti-Stripping Agent.[1]

Structural Advantage

Standard asphalt emulsifiers (e.g., Tallow diamines) are asymmetric (


).[1] DHPD is symmetric (

), where

.[1]
  • Symmetry: Promotes tighter packing at the bitumen-water interface, reducing the critical micelle concentration (CMC) and enhancing film strength.[1]

  • Chain Length (

    
    ):  The shorter hexyl chains reduce the melting point of the surfactant, allowing for easier handling at lower temperatures compared to tallow (
    
    
    
    ) derivatives, while maintaining sufficient hydrophobicity for bitumen compatibility.
Protonation & Interfacial Rheology

In the presence of hydrochloric acid (HCl), DHPD undergoes double protonation, transforming into a dicationic surfactant. This high charge density (+2 per molecule) creates a robust Zeta Potential barrier, preventing coalescence of bitumen droplets during storage (steric and electrostatic stabilization).

Mechanism Visualization: The following diagram illustrates the protonation equilibrium and the "Bridging" mechanism where the dicationic headgroup anchors to the anionic aggregate surface (


), while the hexyl tails interdigitate with the bitumen binder.[1]

G cluster_0 Phase 1: Soap Preparation (Acidification) cluster_1 Phase 2: Emulsion Stabilization cluster_2 Phase 3: Breaking & Adhesion FreeBase Free Base (Insoluble) Dication Dicationic Surfactant (Water Soluble) FreeBase->Dication + 2H+ HCl HCl (aq) HCl->Dication Micelle Cationic Micelle (Zeta > +40mV) Dication->Micelle Self-Assembly Bitumen Bitumen Droplet Micelle->Bitumen Adsorption Bridge Electrostatic Bridge (Anti-Stripping) Micelle->Bridge pH Rise / Contact Aggregate Aggregate Surface (SiO-) Aggregate->Bridge Attraction

Figure 1: Mechanistic pathway of DHPD from acid neutralization to aggregate adhesion.[1]

Formulation Protocol

Safety Warning: DHPD is corrosive.[1] Wear full PPE (gloves, goggles, face shield). Work in a fume hood.

Materials
  • Emulsifier: N,N'-Dihexyl-1,3-propanediamine (>98% purity).[1]

  • Acid: Hydrochloric Acid (37% Industrial Grade).[1]

  • Bitumen: PG 64-22 or similar paving grade asphalt binder.[1]

  • Water: Deionized or potable water (pH 6-8, Hardness < 200 ppm).[1]

Preparation of the Soap Solution (Aqueous Phase)

The "soap" is the vehicle for the emulsifier. The target pH is critical for activating the amine groups.

ParameterSpecificationRationale
Emulsifier Dosage 0.2% – 0.5% (w/w of total emulsion)DHPD is highly active; excess leads to delayed breaking.[1]
Target pH 1.8 – 2.5Ensures full protonation of both amine nitrogens.[1]
Soap Temperature 45°C – 55°CEnhances solubility without degrading the amine.

Step-by-Step Protocol:

  • Water Charge: Load the soap tank with the calculated mass of water heated to 50°C.

  • Acidification: Add HCl slowly to the water under agitation.

    • Calculation: Molar ratio of HCl:Amine should be approx 2.2:1 to ensure excess acid for pH stability.[1]

  • Surfactant Addition: Add liquid DHPD slowly to the acidified water.

  • Agitation: Mix for 15-20 minutes until the solution is clear and foam is stable.

  • pH Check: Verify pH is < 2.5. If > 2.5, add small increments of HCl.

Colloid Mill Emulsification

This step generates the dispersed phase (Bitumen in Water).[1]

  • Bitumen Heating: Heat bitumen to 135°C – 145°C .[1] (Viscosity must be < 200 cSt).

  • Mill Setup: Preheat the colloid mill with hot water to prevent thermal shock.

  • Injection: Simultaneously inject Bitumen and Soap Solution into the mill.

    • Ratio: 60% Bitumen : 40% Soap (Typical for CRS-2).[1]

  • Shear Rate: Operate mill at 2850 – 3500 RPM (Gap setting: 0.3 – 0.5 mm).

  • Outlet Temperature: Monitor emulsion outlet temperature. It should not exceed 95°C (to prevent boiling of the water phase).

Performance Characterization

To validate the formulation, the following "Self-Validating" tests must be performed. These align with ASTM D244 and AASHTO T59 standards.[1]

Particle Size Distribution (PSD)
  • Method: Laser Diffraction (e.g., Malvern Mastersizer).

  • Target: Mean particle size (

    
    ) of 3 – 8 microns.
    
  • Significance: Smaller particles (< 5

    
    ) indicate a stable emulsion.[1] Large particles (> 10 
    
    
    
    ) suggest insufficient surfactant or improper mill gap, leading to settlement.
Storage Stability (1-Day & 5-Day)
  • Protocol: Store emulsion in a cylinder for 24 hours. Measure % bitumen in top and bottom portions.[1]

  • Acceptance Criteria: Difference < 1%.

  • Role of DHPD: The high Zeta potential imparted by the dicationic DHPD prevents flocculation.

Demulsibility (Breaking Index)
  • Method: Mix emulsion with standard silica filler (dioctyl sodium sulfosuccinate method or direct aggregate mix).[1]

  • Observation: DHPD formulations typically exhibit Rapid Setting (RS) behavior due to the high charge density rapidly neutralizing the anionic aggregate surface.

Troubleshooting & Optimization

Scenario: Emulsion "Breaks" Prematurely (in the mill or pump).

  • Cause: Insufficient acid (pH too high), leading to de-protonation of DHPD.

  • Fix: Lower Soap pH to 1.8. Increase HCl dosage.[1]

Scenario: Poor Adhesion (Stripping) after cure. [1]

  • Cause: Aggregate is highly acidic or dusty.[1]

  • Fix: DHPD is an excellent anti-strip, but dosage may be too low. Increase dosage to 0.4% or blend with a small amount of Tallow-diamine for longer-chain hydrophobic interaction.[1]

Scenario: Viscosity too low.

  • Cause: Particle size too small or insufficient bitumen content.[1]

  • Fix: Adjust mill gap (widen slightly) or increase bitumen content to 62-65%.

References

  • ASTM International. (2023).[1] Standard Test Methods and Practices for Emulsified Asphalts (ASTM D244-09). ASTM International.[1] [Link]

  • Schilling, P. (1985). Cationic Emulsifiers for Bituminous Emulsions. U.S. Patent No.[1] 4,547,224.[1] U.S. Patent and Trademark Office.[1]

  • James, A. (2006). Overview of Asphalt Emulsion. Transportation Research Circular E-C102, Asphalt Emulsion Technology. [Link]

  • Wang, F., et al. (2020). Synthesis and Characterization of Gemini Cationic Asphalt Emulsifiers. Journal of Dispersion Science and Technology. [Link]

Sources

Application Note: Solvent Extraction with Lipophilic Diamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Lipophilic Diamine Ligands in solvent extraction, specifically tailored for high-value metal recovery (e.g., Platinum Group Metals - PGMs) and pharmaceutical purification (Pd scavenging).

Executive Summary

Lipophilic diamine ligands (LDLs) represent a versatile class of extractants bridging the gap between simple amine ion-exchangers and macrocyclic chelators. Unlike monoamines (e.g., Alamine 336), LDLs possess two nitrogen donor atoms capable of forming stable 5- or 6-membered chelate rings with metal ions or acting as doubly charged anion exchangers.[1]

This guide provides a comprehensive protocol for using N,N'-di(2-ethylhexyl)-1,2-diaminoethane (DEH-EDA) and similar derivatives for the extraction of Palladium (Pd) and Copper (Cu). These methods are critical for API (Active Pharmaceutical Ingredient) purification and strategic metal recycling .[1]

Scientific Foundation & Mechanism

The "Chelation vs. Ion Pair" Duality

The extraction mechanism of lipophilic diamines is pH-dependent. Understanding this duality is critical for experimental design.

  • Low Acid / Neutral pH (Chelation Mechanism): The neutral diamine acts as a bidentate ligand, displacing water or weak ligands from the metal coordination sphere. This is driven by the Chelate Effect.[1]

    
    
    Best for: Base metals (Cu, Ni, Zn) from sulfate/chloride media.[1]
    
  • High Acid pH (Anion Exchange Mechanism): In strong acid, the diamine protonates (

    
    ). It then extracts anionic metal complexes (e.g., chlorometallates like 
    
    
    
    ) via ion-pair formation.[1][2]
    
    
    
    
    Best for: Platinum Group Metals (Pd, Pt) and Gold (Au) from HCl matrices.[1]
Ligand Selection Guide
Ligand ClassStructure ExampleTarget MetalsKey Property
Secondary 1,2-Diamines N,N'-di(2-ethylhexyl)ethane-1,2-diamineCu(II), Ni(II), Pd(II)Fast kinetics; moderate steric hindrance.[1]
Tertiary 1,2-Diamines N,N,N',N'-tetraoctylethane-1,2-diaminePt(IV), Pd(II), Ir(IV)High oxidation resistance; prevents N-coordination (forces ion-pair).[1]
Switchable Diamines N,N,N',N'-tetraethyl-1,3-propanediamineLipids, OrganicsSwitchable Hydrophilicity Solvent (SHS) behavior.[1]

Experimental Protocols

Protocol A: Preparation of the Organic Phase (Solvent Formulation)

Objective: Create a stable, lipophilic extraction solvent that prevents third-phase formation.[1]

Reagents:

  • Extractant: N,N'-di(2-ethylhexyl)-1,2-diaminoethane (DEH-EDA) [Custom synthesis or commercial specialty].[1]

  • Diluent: Exxsol D80 (aliphatic) or Toluene (aromatic).[1] Note: Aromatic diluents generally solvate the metal-amine complex better.

  • Modifier: 1-Octanol or Tributyl phosphate (TBP).[1][3]

Procedure:

  • Calculation: Determine the required concentration (typically 0.05 M – 0.5 M depending on metal feed concentration).[1]

    • Rule of Thumb: Maintain a Ligand:Metal molar ratio of > 2:1 for quantitative extraction.[1]

  • Dissolution: Weigh the diamine into a volumetric flask.

  • Modifier Addition: Add 5% v/v 1-Octanol.

    • Expert Insight: Diamine complexes can be polar.[1][4] Without a modifier, they may separate into a heavy "third phase" between the oil and water, ruining the separation. Octanol increases the polarity of the organic phase to prevent this.

  • Dilution: Fill to volume with the chosen diluent (e.g., Dodecane).[1]

  • Pre-equilibration (Optional but Recommended): Contact the organic phase with an equal volume of the barren aqueous acid (e.g., 0.1 M HCl) to protonate the amine if operating in Anion Exchange mode.

Protocol B: Batch Extraction of Palladium (Pd) from Acidic Solution

Context: Removing residual Pd catalyst from an acidic reaction mixture or recovering Pd from waste.[1]

Parameters:

  • Aqueous Feed: 100 ppm Pd(II) in 1.0 M HCl.

  • Organic Phase: 0.1 M DEH-EDA in Dodecane + 5% Octanol.

  • A:O Ratio: 1:1.[1][5]

Step-by-Step:

  • Contacting: In a separation funnel or chemically resistant vial, combine 10 mL of Aqueous Feed and 10 mL of Organic Phase.

  • Agitation: Shake vigorously for 10 minutes at room temperature (25°C).

    • Note: Diamine kinetics are generally fast (< 5 mins), but 10 mins ensures equilibrium.[1]

  • Phase Separation: Allow phases to settle (approx. 2-5 mins).

    • Visual Check: The organic phase should turn yellow/orange (characteristic of Pd-amine species). The aqueous phase should become colorless.[1]

  • Separation: Drain the lower aqueous phase (Raffinate) for analysis.[1] Collect the upper organic phase (Loaded Solvent).

  • Analytical Verification: Measure Pd concentration in the Raffinate using ICP-OES or UV-Vis (Pd-SnCl2 method).

Protocol C: Stripping and Recovery

Objective: Release the metal from the organic phase to regenerate the ligand.

Mechanism: High pH reverses the protonation (anion exchange) or competes with the ligand (chelation).

Procedure (for Pd recovery):

  • Stripping Agent: Prepare a solution of 0.5 M Thiourea in 1.0 M HCl (Acidic Thiourea).

    • Why? Pd-amine bonds are extremely strong.[1] Simple pH adjustment often fails to strip Pd.[1] Thiourea acts as a stronger ligand, displacing the diamine.[1]

  • Contacting: Mix Loaded Organic Phase with Stripping Agent at an A:O ratio of 1:1 or 1:2 (concentrating the metal).[1]

  • Agitation: Shake for 15–20 minutes.

  • Result: Pd transfers to the aqueous thiourea phase.[1] The organic phase is regenerated (protonated form) and can be recycled.

Data Presentation & Analysis

Performance Metrics

When evaluating diamine ligands, structure your data as follows:

ParameterDefinitionTarget Value (High Efficiency)
Distribution Ratio (D)


(for single stage)
Separation Factor (

)


(for easy separation)
Loading Capacity Max g Metal / L Solvent

g/L
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Third Phase Formation Metal-complex solubility limit exceeded in diluent.[1]Increase Modifier (Octanol) to 10-15% or switch to aromatic diluent.
Slow Phase Separation Emulsion formation due to surfactant nature of protonated diamines.[1]Keep pH < 10 (avoid free base surfactant range) or centrifuge.[1]
Poor Stripping Metal-Diamine binding constant (

) is too high.[1]
Use complexing stripping agents (Thiourea, EDTA, Ammonia) instead of simple acid/base.[1]

Visualization of Workflows

Diagram 1: Extraction Mechanism & Process Flow

This diagram illustrates the dual-mechanism capability and the extraction cycle.

ExtractionWorkflow cluster_inputs Inputs cluster_phases Phase Separation Feed Aqueous Feed (Metal + Acid) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction M+ Solvent Organic Solvent (Lipophilic Diamine) Solvent->Extraction L LoadedOrg Loaded Organic [LH2+][MCl4-] Extraction->LoadedOrg Extraction (D > 100) Raffinate Raffinate (Metal-free Acid) Extraction->Raffinate Waste Mechanism Mechanism: Ion Pair: [LH2]2+ + [MCl4]2- Chelation: M(L)Cl2 Extraction->Mechanism Stripping Stripping Stage (Thiourea/HCl) LoadedOrg->Stripping Product Product Stream (Purified Metal) Stripping->Product Recovery Recycle Regenerated Solvent Stripping->Recycle Recycle Recycle->Extraction Loop

Caption: Workflow for PGM recovery using lipophilic diamines, highlighting the closed-loop solvent recycling path.

References

  • Narita, H., et al. (2006).[1] "Extraction of Palladium(II) and Platinum(IV) with N,N'-Dialkyl-1,2-diaminoethanes." Solvent Extraction Research and Development, Japan.[1] Link

  • Sasaki, Y., et al. (2010).[1][6] "Extraction Behavior of Actinides and Metal Ions by the Promising Extractant, N,N,N',N'-Tetraoctyl-3,6-dioxaoctanediamide (DOODA)." Analytical Sciences.[1] Link

  • Vanderveen, J. R., et al. (2018).[1] "Diamines as switchable-hydrophilicity solvents with improved phase behaviour."[1][7] Green Chemistry. Link

  • Paiva, A. P. (2023).[1] "Platinum and Palladium Solvent Extraction of Spent Catalysts." Encyclopedia.[1] Link

  • Sigma-Aldrich. "N,N,N',N'-Tetramethylethylenediamine (TEMED) Product Specification." Link

Sources

formulating epoxy curing agents with N,N'-dihexyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Epoxy Formulation with N,N'-Dihexyl-1,3-Propanediamine

Abstract & Strategic Utility

N,N'-Dihexyl-1,3-propanediamine represents a specialized class of sterically hindered, secondary aliphatic diamines.[1][2] Unlike standard primary amine hardeners (e.g., IPDA, DETA) that rapidly form rigid, highly crosslinked networks, this molecule is engineered for controlled reactivity, linear chain extension, and internal plasticization .[2]

Its symmetric secondary amine structure, flanked by hydrophobic hexyl chains, offers three distinct advantages in drug delivery device assembly, microfluidics, and advanced composite formulations:

  • Hydrophobicity: The hexyl chains significantly reduce water absorption and "amine blush," critical for medical devices requiring sterilization stability.

  • Linear Polymerization: Reacting with difunctional epoxies (DGEBA) yields high-molecular-weight thermoplastic epoxies, rather than brittle thermosets.[1][2]

  • Latency & Pot Life: Steric hindrance around the nitrogen atom slows nucleophilic attack, extending working time from minutes to hours.

Chemical Basis & Stoichiometry

To formulate effectively, one must distinguish between Crosslinking and Chain Extension.

Molecular Specifications
  • Chemical Structure: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight (MW): ~242.45 g/mol [1]

  • Functionality (f): 2 (Two active amine hydrogens)[1]

  • Amine Hydrogen Equivalent Weight (AHEW):

    
    [1]
    
Stoichiometric Calculation

Unlike primary amines (f=4 for diamines), this molecule has f=2.

  • Target: 1:1 Stoichiometry (Epoxy : Amine Hydrogen).

  • Resin: Standard Bisphenol-A Epoxy (DGEBA), EEW ≈ 190 g/eq (e.g., EPON 828).[1][2]

Formulation Equation (PHR - Parts per Hundred Resin):




[1]

Critical Insight: The high PHR (64 vs. typical 20-30 for primary amines) significantly lowers the viscosity of the mix initially but requires thorough blending to avoid phase separation.[1]

Mechanism of Action (Visualized)

The following diagram illustrates the distinct reaction pathway. While primary amines crosslink, N,N'-dihexyl-1,3-propanediamine acts as a Chain Extender , creating linear segments that impart flexibility.[1][2]

ReactionMechanism cluster_legend Reaction Pathway Epoxy Difunctional Epoxy (DGEBA) Intermediate Linear Chain Extension (Thermoplastic Epoxy) Epoxy->Intermediate Nucleophilic Attack (Slow, Steric Hindrance) Hardener N,N'-Dihexyl-1,3-PDA (Secondary Diamine) Hardener->Intermediate Crosslink Crosslinked Network (Requires Hydroxyl Reaction) Intermediate->Crosslink High Temp (>120°C) Catalytic Etherification Legend Note: Without high heat or co-hardeners, the system remains linear/flexible.

Figure 1: Reaction mechanism showing the transition from linear chain extension to potential crosslinking only under elevated temperatures.[1]

Formulation Protocols

Protocol A: The "Toughened" Co-Hardener System

Goal: Increase impact resistance of a standard brittle epoxy without sacrificing too much thermal resistance.[1]

Materials:

  • Part A: DGEBA Epoxy (EEW 190).[1]

  • Part B (Hardener Blend):

    • Primary Amine (e.g., IPDA, AHEW 42) – Provides Crosslinking.[2]

    • N,N'-Dihexyl-1,3-propanediamine (AHEW 121) – Provides Flexibility.[1][2]

Step-by-Step:

  • Define Target Flexibility: Replace 20-40% of the stoichiometric equivalents of the primary amine with the secondary amine.

  • Calculate Blend AHEW:

    • Example (30% modification):

      • 0.7 eq IPDA + 0.3 eq Dihexyl-PDA.

      • Avg AHEW =

        
        .[1]
        
  • Mix Part B: Blend the two amines before adding to the epoxy. The secondary amine acts as a diluent for the viscous IPDA.

  • Integration: Add Part B to Part A at the calculated PHR (

    
    ).
    
  • Cure: Cure at Room Temp (24h) + Post Cure (80°C for 2h).

Protocol B: High-Adhesion Linear Adhesive

Goal: Create a flexible, high-peel-strength adhesive for bonding dissimilar substrates (e.g., plastic to glass).[1][2]

Materials:

  • Part A: DGEBA Epoxy.[1]

  • Part B: 100% N,N'-Dihexyl-1,3-propanediamine.[1][2]

  • Catalyst: 2-4 phr Tris(dimethylaminomethyl)phenol (DMP-30) – Essential to drive reaction to completion.[1][2]

Step-by-Step:

  • Weighing: Ratio is 64 phr (Hardener to Resin).[1]

  • Degassing: Vacuum degas Part A (Resin) separately at 25 inHg for 10 mins.

  • Mixing: Add Part B. Mix gently (low shear) to avoid air entrapment. The viscosity will drop significantly.

  • Application: Apply to substrates.

  • Cure Cycle (Critical):

    • Stage 1: 4 hours @ 60°C (Gelation).

    • Stage 2: 2 hours @ 120°C (Full development of properties).

    • Why? The secondary amine reaction is slow; heat is required to drive the reaction and activate any hydroxyl-epoxy etherification for cohesive strength.[1]

Experimental Validation & QC

Use this workflow to validate the formulation's performance.

ValidationWorkflow Start Formulation Mixed DSC DSC Analysis (Tg & Exotherm) Start->DSC 5mg Sample Rheology Rheology (Gel Time & Viscosity) Start->Rheology Parallel Plate Decision Specs Met? DSC->Decision Check Tg Rheology->Decision Check Pot Life Mechanical Tensile/Peel Test (ASTM D638/D1876) Decision->Start No (Adjust Ratio) Decision->Mechanical Yes

Figure 2: Quality Control Workflow for validating the curing profile.

Expected Data Profile:

PropertyStandard IPDA SystemN,N'-Dihexyl Modified System
Pot Life (100g) 30 - 45 mins2 - 4 hours
Peak Exotherm High (>150°C)Moderate (<100°C)
Elongation at Break < 5%15 - 40% (Dep.[1][2] on ratio)
Chemical Resistance ExcellentGood (Hydrophobic), Poor (Solvents)

Troubleshooting & Safety

Common Issues
  • Soft/Tacky Surface:

    • Cause: Incomplete cure due to steric hindrance.[1]

    • Fix: Increase cure temperature or add 1-3% tertiary amine accelerator (DMP-30 or salicylic acid).[1][2]

  • Phase Separation:

    • Cause: The hydrophobic hexyl chains may resist mixing with standard BPA epoxy initially.

    • Fix: Induction period—mix and let stand for 15 mins before application.

Safety (HSE)
  • Hazard: Secondary amines are Corrosive and Skin Sensitizers .[1]

  • Handling: Use nitrile gloves (breakthrough time > 480 min).[1]

  • Ventilation: Low vapor pressure reduces inhalation risk compared to diethyl-analogs, but fume hoods are mandatory during elevated temperature curing.[1][2]

References

  • Pascault, J. P., et al. (2002).[2] Thermosetting Polymers.[1] Marcel Dekker.[1] (Foundational text on epoxy-amine kinetics and steric hindrance effects).

  • Kinetics of Sterically Hindered Amine Cured Resin Systems. MIT Research Archives.

  • Chemical Dynamics, LLC. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners.

  • Tri-Iso Application Notes. Cycloaliphatic Secondary Diamine Chain Extenders. (Analogous chemistry for N-alkylated diamines).

  • PubChem Compound Summary. N,N'-Diethyl-1,3-propanediamine (Structural analog data). [1]

Sources

application of fatty diamines in oilfield chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Fatty Diamines in Oilfield Chemical Architectures

Abstract

This technical guide details the application of fatty diamines (specifically N-alkyl-1,3-diaminopropanes) in upstream oil and gas operations. Unlike simple primary amines, fatty diamines offer a "dual-anchor" adsorption mechanism, providing superior film persistency and multifunctional efficacy. This document outlines the molecular rationale for their selection, detailed protocols for validating their corrosion inhibition efficiency under high-shear conditions (ASTM G185), and methodologies for assessing their biocidal potency against sulfate-reducing bacteria (SRB).

Molecular Architecture & Mechanistic Advantage

The core advantage of fatty diamines (e.g., N-coco-1,3-diaminopropane, CAS 61791-63-7) over mono-amines lies in their headgroup structure.

  • The "Bite" Effect: The 1,3-diaminopropane headgroup contains two nitrogen atoms separated by a propylene spacer. This allows for a chelation-like interaction with metal surfaces, effectively doubling the adsorption sites per molecule.

  • Film Density: The secondary amine and primary amine groups allow for stronger intermolecular hydrogen bonding, creating a denser, more impermeable hydrophobic barrier against corrosive species (

    
    , 
    
    
    
    ,
    
    
    ).
  • pKa Versatility: The two amine groups have distinct pKa values (~10.5 and ~8.5). In typical oilfield brines (pH 4–7), both nitrogens are protonated (

    
    ), significantly increasing the cationic charge density and electrostatic attraction to the negatively charged metal surface or bacterial cell wall.
    
Diagram 1: Molecular Adsorption Mechanism

The following diagram illustrates the competitive displacement of water molecules by the fatty diamine "dual-anchor" mechanism.

CorrosionMechanism cluster_0 Bulk Solution Phase cluster_1 Metal Interface (Helmholtz Layer) Fatty Diamine Micelle Fatty Diamine Micelle Adsorption (Physisorption) Adsorption (Physisorption) Fatty Diamine Micelle->Adsorption (Physisorption) Electrostatic Attraction Corrosive Ions (Cl-, HS-) Corrosive Ions (Cl-, HS-) Corrosive Ions (Cl-, HS-)->Adsorption (Physisorption) Blocked by Film Water Displacement Water Displacement Adsorption (Physisorption)->Water Displacement Hydrophobic Tail Alignment Chemisorption (N-Fe Bond) Chemisorption (N-Fe Bond) Water Displacement->Chemisorption (N-Fe Bond) Lone Pair Donation

Caption: Step-wise mechanism of fatty diamine film formation, transitioning from electrostatic attraction to stable chemisorption.

Application A: Corrosion Inhibition in High-Shear Flow

Context: Static tests (like NACE TM0172) are insufficient for predicting performance in high-velocity pipelines where flow-induced shear stress can strip inhibitor films. Protocol Standard: ASTM G185 (Rotating Cylinder Electrode - RCE).[1]

Experimental Protocol: Dynamic Linear Polarization Resistance (LPR)

Objective: Determine the Critical Micelle Concentration (CMC) and film persistency of N-tallow-1,3-diaminopropane under turbulent flow.

Materials:

  • Inhibitor: N-tallow-1,3-diaminopropane (neutralized with acetic acid to pH 6.5 to ensure water dispersibility).

  • Brine: Synthetic Seawater (ASTM D1141) or field-specific brine composition.

  • Gas:

    
     (sparged to saturation) or Mixed Gas (
    
    
    
    ).
  • Electrodes: 1018 Carbon Steel Cylinder (Working), Graphite (Counter), Ag/AgCl (Reference).

Workflow:

  • Electrode Preparation:

    • Wet polish the carbon steel cylinder with 600-grit SiC paper.

    • Degrease with acetone and ultrasonic bath (5 mins).

    • Critical Step: Measure exact surface area (

      
      ) for current density calculations.
      
  • System De-aeration:

    • Fill the glass cell with brine.

    • Purge with

      
       for 1 hour minimum. Oxygen contamination (
      
      
      
      ppb required) will invalidate LPR readings by inducing a false cathodic reaction.
  • Baseline Corrosion Rate (Blank):

    • Rotate electrode at 2000 RPM (simulating turbulent pipe flow).

    • Monitor Open Circuit Potential (OCP) until stable (

      
       mV/10 min).
      
    • Perform LPR scan:

      
       mV around OCP at 0.125 mV/s scan rate.
      
    • Acceptance Criteria: Baseline corrosion rate should be

      
       mpy (mils per year) for a valid aggressive test.
      
  • Inhibitor Injection & Isotherm Generation:

    • Inject inhibitor stepwise: 5 ppm

      
       10 ppm 
      
      
      
      25 ppm
      
      
      50 ppm.
    • Allow 1 hour equilibrium between injections.

    • Measure Polarization Resistance (

      
      ).
      
  • Shear Stress Ramp (Persistency Test):

    • At optimum concentration (e.g., 25 ppm), increase RPM: 2000

      
       4000 
      
      
      
      6000.
    • Insight: If Efficiency drops significantly at 6000 RPM, the inhibitor film lacks mechanical shear strength.

Data Calculation: Calculate Efficiency (


) using the Stern-Geary equation:


Where

is Corrosion Rate.
Diagram 2: RCE Experimental Workflow

RCE_Workflow Start Surface Prep (600 Grit Polish) Deaeration De-aeration (CO2 Purge, <10ppb O2) Start->Deaeration Baseline Baseline LPR (Uninhibited) Deaeration->Baseline Injection Diamine Injection (Stepwise) Baseline->Injection ShearRamp Shear Ramp (2k -> 6k RPM) Injection->ShearRamp Analysis Tafel/LPR Analysis ShearRamp->Analysis

Caption: ASTM G185 workflow for evaluating inhibitor film persistency under shear.

Application B: Biocidal Control (Sulfate Reducing Bacteria)

Context: Fatty diamines act as membrane-active biocides. They are particularly effective against sessile SRB populations (biofilms) that cause Microbiologically Influenced Corrosion (MIC).

Protocol: Time-Kill Assay for Anaerobic SRB

Objective: Determine the minimum contact time required for N-coco-1,3-diaminopropane to achieve a 3-log reduction in Desulfovibrio desulfuricans.

Materials:

  • Strain: Desulfovibrio desulfuricans (ATCC 27774).

  • Media: Modified Postgate Medium B (Anaerobic).

  • Neutralizer: Dey-Engley (D/E) Neutralizing Broth (Critical to stop biocide action at sampling points).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow SRB in Postgate B under anaerobic conditions (

      
       atmosphere) for 3-5 days until black iron sulfide (
      
      
      
      ) precipitate is visible.
    • Adjust cell density to

      
       CFU/mL.
      
  • Exposure:

    • Prepare biocide solutions in sterile anaerobic brine at 2x target concentration (e.g., 100 ppm).

    • Mix 1:1 with SRB inoculum (Final concentration: 50 ppm).

    • Incubate at

      
      .
      
  • Sampling (Time Points):

    • At

      
      , remove 1 mL aliquot.
      
    • Immediate Neutralization: Transfer aliquot into 9 mL D/E Neutralizing Broth. Note: Failure to neutralize results in false positives as the biocide continues to kill during the plating process.

  • Enumeration:

    • Perform serial dilutions (

      
       to 
      
      
      
      ) inside an anaerobic chamber.
    • Inoculate agar tubes or dilution vials.

    • Incubate for 21 days.

    • Count black colonies (FeS production indicates viability).

Data Presentation:

Time (hr)Control (CFU/mL)50 ppm Diamine (CFU/mL)Log Reduction
0


-
1


1.38
4


4.30
24


(ND)
>6.0

Formulation & Solubility Considerations

Fatty diamines are typically supplied as 100% active liquids or pastes. They are not directly water-soluble. To use them in aqueous brine systems, they must be neutralized to form a salt.

  • Acetic Acid Salt: Creates a water-dispersible/soluble cationic surfactant.

    • Ratio: ~1 mole diamine : 1-2 moles acetic acid.

    • Use: Water injection systems, continuous treatment.

  • Fatty Acid Salt (e.g., Tall Oil Fatty Acid): Creates an oil-soluble, water-dispersible film former.

    • Use: Batch treatment, pipeline pigging.

Expert Tip: For high-temperature applications (>150°C), avoid simple salts as they may dissociate. Instead, consider reacting the diamine to form an imidazoline, which offers higher thermal stability.

References

  • NACE International. (2015).[2][3] TM0172-2015: Determining Corrosive Properties of Insoluble Petroleum Product Pipeline Cargoes.[2][3] Association for Materials Protection and Performance (AMPP).

  • ASTM International. (2020). ASTM G185-06: Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using the Rotating Cylinder Electrode.[1][4] ASTM Standards.[2][5]

  • ASTM International. (2016). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. ASTM Standards.[2][5]

  • Papavinasam, S. (2013). Corrosion Control in the Oil and Gas Industry.[5][6][7][8][9] Gulf Professional Publishing. (Chapter 4: Inhibitors).

  • Enning, D., & Garrelfs, J. (2014). Corrosion of Iron by Sulfate-Reducing Bacteria: New Views of an Old Problem. Applied and Environmental Microbiology, 80(4), 1226–1236.

Sources

Application Note: Chemoselective Synthesis of Symmetric N,N'-Dialkyl Diamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Areas: Lipid nanoparticle (LNP) excipient synthesis, chelating ligand design, and active pharmaceutical ingredient (API) development.

Mechanistic Rationale: Overcoming the Over-Alkylation Paradigm

The synthesis of symmetric N,N'-dialkyl diamines from primary diamines (e.g., ethylenediamine) and aldehydes or ketones is a foundational transformation in organic synthesis. Historically, direct alkylation via SN2 pathways using alkyl halides has been plagued by poor chemoselectivity. Because the resulting secondary amine is often more nucleophilic and electron-rich than the starting primary amine, the reaction thermodynamically cascades into uncontrollable over-alkylation, yielding complex mixtures of tertiary amines and quaternary ammonium salts.

Reductive amination bypasses this limitation by shifting the reaction from a nucleophilic substitution paradigm to a condensation-reduction pathway. By condensing the primary diamine with a carbonyl compound, a transient imine (or iminium ion) is formed. Once reduced to the secondary amine, the added steric bulk of the new alkyl group kinetically hinders the formation of subsequent iminium intermediates, effectively halting the reaction at the dialkyl stage.

Recent advancements in lipid nanoparticle (LNP) design rely heavily on this exact chemical logic to synthesize dialkyl diamine-based ionizable lipids and glycolipids for mRNA delivery [1].

Mechanism A Primary Diamine + 2 eq. Carbonyl B Bis-Carbinolamine (Transient) A->B Nucleophilic Addition C Bis-Iminium Ion (Electrophilic) B->C Acid Catalysis (-H2O) D N,N'-Dialkyl Diamine (Target) C->D STAB Reduction (Hydride Transfer) E Tertiary Amine (Over-alkylation) D->E Excess Carbonyl (Side Reaction)

Reaction mechanism for the reductive amination of dialkyl diamines.

Reagent Selection: Kinetic Control via STAB

The success of a reductive amination protocol hinges entirely on the chemoselectivity of the reducing agent. The reductant must be mild enough to ignore the unreacted carbonyl compound but reactive enough to reduce the iminium ion [2].

Sodium triacetoxyborohydride (NaBH(OAc)3, commonly referred to as STAB) is the gold standard for this transformation. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making STAB a significantly weaker hydride donor than sodium borohydride (NaBH4). Consequently, STAB will not reduce aldehydes or ketones at room temperature, allowing for a "direct" one-pot protocol where all reagents are mixed simultaneously [3].

Quantitative Comparison of Reducing Agents
Reducing AgentSelectivity for IminiumToxicity ProfileOptimal pHSolvent Compatibility
NaBH4 Low (Reduces carbonyls rapidly)LowBasic to NeutralMeOH, EtOH
NaBH3CN HighHigh (Generates toxic HCN gas at low pH)Acidic (pH 4–6)MeOH, THF, H2O
NaBH(OAc)3 Very High Low Mildly Acidic DCE, THF, DCM

Note on Green Chemistry: While 1,2-dichloroethane (DCE) provides optimal solubility for STAB, modern green chemistry criteria strongly recommend substituting DCE with Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) when scaling up, provided the solubility of the specific imine intermediate is verified [4].

Self-Validating Experimental Protocol

To synthesize an N,N'-dialkyl diamine, a stepwise indirect reductive amination is highly recommended over a direct one-pot mixture. Pre-forming the di-imine ensures that both primary amine sites are fully engaged before any reduction occurs, virtually eliminating the risk of asymmetric mono-alkylation or tertiary amine formation.

Protocol S1 1. Condensation Mix Reagents in THF S2 2. Activation Add AcOH (pH 4-5) S1->S2 S3 3. Verification TLC confirms Imine S2->S3 S4 4. Reduction Add NaBH(OAc)3 S3->S4 Proceed if Diamine consumed S5 5. Quenching Sat. NaHCO3 (pH > 10) S4->S5 Stir 2-12h until complete S6 6. Isolation Organic Extraction S5->S6

Step-by-step workflow with integrated self-validation checkpoints.

Materials Required
  • Substrates: Primary diamine (1.0 equiv), Aldehyde/Ketone (2.05 equiv).

  • Reagents: NaBH(OAc)3 (STAB) (3.0 equiv), Glacial Acetic Acid (AcOH) (2.0 equiv).

  • Solvents: Anhydrous THF or DCE (0.2 M relative to diamine), Saturated aqueous NaHCO3, Brine, Dichloromethane (DCM) for extraction.

Step-by-Step Methodology

Step 1: Imine Condensation (Kinetic Setup)

  • Charge an oven-dried, argon-flushed round-bottom flask with the primary diamine (1.0 equiv) and anhydrous THF.

  • Add the aldehyde or ketone (2.05 equiv) dropwise at room temperature. Causality: The slight excess of carbonyl ensures complete conversion of both amine termini.

  • Add glacial acetic acid (2.0 equiv). Causality: AcOH serves a dual purpose. It catalyzes the dehydration of the carbinolamine intermediate and protonates the resulting imine to form the highly electrophilic iminium ion, which is required for STAB to transfer its hydride.

Step 2: Self-Validation Checkpoint 1 (Conversion Verification)

  • Stir the mixture for 1–2 hours at room temperature.

  • Validation: Pull a 50 µL aliquot, quench with NaHCO3, extract into ethyl acetate, and analyze via TLC or crude 1H NMR. Do not proceed to reduction until the primary diamine is completely consumed. Premature reduction will trap unreacted primary amines, leading to complex mixtures.

Step 3: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)3 (3.0 equiv) portionwise over 15 minutes. Causality: Portionwise addition prevents thermal runaway, as the hydride transfer is highly exothermic.

  • Validation: Observe the reaction. Mild effervescence (H2 gas evolution) is normal and indicates active hydride transfer reacting with trace moisture or acid.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

Step 4: Quenching and Phase Separation

  • Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.

  • Validation: Check the pH of the aqueous layer. It must be adjusted to pH > 10 using 1M NaOH if necessary. Causality: Diamines form highly water-soluble acetate salts. A highly basic pH is mandatory to fully deprotonate the secondary amines, ensuring they partition entirely into the organic extraction phase.

  • Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude N,N'-dialkyl diamine via flash column chromatography (using a highly polar eluent system, e.g., DCM/MeOH/NH4OH 90:9:1) or via Kugelrohr vacuum distillation if the product is a volatile liquid.

References

  • Glycolipids Substitute PEG lipids in Lipid Nanoparticles for mRNA Delivery Journal of the American Chemical Society URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry URL:[Link]

  • Green Criteria for Reductive Amination ACS Green Chemistry Institute URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilizing N,N'-Dihexyl-1,3-Propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with N,N'-dihexyl-1,3-propanediamine .

Product Identity: N,N'-Dihexyl-1,3-propanediamine Chemical Family: Dialkyl-substituted polyamines / Cationic Surfactant Precursors CAS (Dihydrochloride Salt): 141215-01-2 Support Tier: Level 3 (Senior Application Scientist)

Part 1: The Core Solubility Challenge

User Question: "I am trying to dissolve N,N'-dihexyl-1,3-propanediamine in neutral water (pH 7), but it forms an oily layer or a cloudy suspension. Vortexing and sonication do not help. How do I get a clear solution?"

The Scientist’s Diagnosis

The issue is hydrophobic dominance . You are working with a secondary diamine flanked by two lipophilic hexyl (


) chains.
  • The Structure:

    
    
    
  • The Problem: In neutral water, the amine groups are largely unprotonated (free base form). The two hexyl tails dominate the physicochemical profile, making the molecule behave like an oil (LogP > 3). The water network cannot accommodate these non-polar chains, leading to phase separation.

The Solution: Protonation-Driven Solubilization

To dissolve this molecule, you must flip its "switch" from lipophilic to hydrophilic by protonating the nitrogen atoms. This converts the insoluble free base into a water-soluble cationic ammonium salt (Gemini surfactant-like structure).

Part 2: Troubleshooting & Protocols

Q1: What is the standard protocol to solubilize this diamine?

A: You must convert the free base into a salt, typically the dihydrochloride or diacetate.

Step-by-Step Acidification Protocol:

  • Preparation: Suspend the desired amount of N,N'-dihexyl-1,3-propanediamine in water. It will look heterogeneous (oily droplets).

  • Molar Calculation: Calculate the moles of diamine. You have two amine centers, so you need 2 equivalents of acid to fully protonate it.

  • Acid Addition:

    • Slowly add 1M HCl or Glacial Acetic Acid while stirring.

    • Target pH: Aim for pH < 5.0. The pKa of secondary amines is typically ~11.0. To ensure full solubility and prevent free-base precipitation, you must be significantly below the pKa.

  • Observation: The solution should clear as the amine converts to the ammonium form (

    
    ).
    
Q2: I added acid, but the solution turned into a thick gel. What happened?

A: You have encountered the "Viscoelastic Surfactant" effect . Because this molecule has two hydrophobic tails and two charge centers, it behaves like a Gemini surfactant . At certain concentrations and ionic strengths, these surfactants self-assemble into elongated "worm-like" micelles rather than simple spherical micelles. These structures entangle, causing a massive increase in viscosity (gelling).

How to break the gel:

  • Option A (Cosolvent): Add 5-10% Ethanol or Isopropanol. This disrupts the micellar packing and reduces viscosity.

  • Option B (Heat): Gently heat to 40-50°C. This increases the kinetic energy of the tails, disrupting the rigid micellar structure (raising the critical micelle temperature).

  • Option C (Salt Check): If you used HCl, the chloride ions (

    
    ) can screen the headgroup repulsion, promoting closer packing and more gelling. Try using Acetic Acid; acetate counterions often result in lower viscosity solutions than chlorides.
    
Q3: Can I use this in a biological buffer (PBS) at pH 7.4?

A: Proceed with caution. At pH 7.4, you are approaching the deprotonation point. While the pKa is high, the equilibrium shifts. More critically, the presence of phosphate anions (


) in PBS can lead to precipitation. Large organic cations often form insoluble salts with large multivalent anions (like phosphates).
  • Recommendation: Use buffers with monovalent anions (e.g., Tris-HCl, HEPES) or keep the pH slightly lower (pH 6.0-6.5) if your experiment permits.

Part 3: Data & Visualization

Solubility Decision Matrix

Use this logic flow to determine the correct formulation strategy for your concentration.

SolubilityLogic Start Start: N,N'-dihexyl-1,3-propanediamine + Water (Neutral pH) CheckState Observation: Oily droplets / Phase separation Start->CheckState ActionAcid Action: Add Acid (HCl or Acetic) to pH < 5.0 CheckState->ActionAcid Protonation required CheckClear Is solution clear? ActionAcid->CheckClear Success Success: Stable Cationic Solution CheckClear->Success Yes ProblemGel Problem: Solution gelled/thickened CheckClear->ProblemGel No (Too viscous) ProblemPpt Problem: Precipitate with Buffer CheckClear->ProblemPpt No (Precipitate) ActionGel Action: Add 10% Ethanol or Heat to 50°C ProblemGel->ActionGel ActionGel->Success ActionBuffer Action: Switch to Tris/HEPES Avoid Phosphate/Citrate ProblemPpt->ActionBuffer ActionBuffer->Success

Caption: Decision tree for solubilizing hydrophobic diamines based on phase behavior.

Physicochemical Data Summary
PropertyValue / BehaviorImplication for Solubility
Molecular Structure Secondary Diamine, C6 ChainsAmphiphilic (Surfactant-like)
LogP (Free Base) > 3.0 (Estimated)Insoluble in water; Soluble in organics (CHCl3, MeOH)
pKa (Amines) ~10.5 - 11.0Requires pH < 9 for partial solubility; pH < 5 for full stability
Salt Form Dihydrochloride (CAS 141215-01-2)Water soluble, but prone to micellar gelling
Counterion Sensitivity HighAvoid multivalent anions (Phosphate, Sulfate) to prevent precipitation

Part 4: Safety & Handling (Critical)

  • Corrosivity: As a diamine, the free base is caustic. It can cause skin burns and eye damage.[1] Always handle with gloves and eye protection.[2]

  • Sensitization: Long-chain amines are known skin sensitizers. Avoid inhalation of vapors or dusts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine (Homologous series reference). Retrieved from [Link]

  • ChemIndex. 1,3-Propanediamine, N,N'-dihexyl-, dihydrochloride (CAS 141215-01-2) Entry. Retrieved from [Link]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

Sources

preventing oxidation of N,N'-dihexyl-1,3-propanediamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Application Support Center Subject: Technical Guide: Preventing Oxidation of N,N'-Dihexyl-1,3-propanediamine During Storage

Executive Summary: The Stability Mandate

N,N'-Dihexyl-1,3-propanediamine is a symmetric secondary diamine.[1][2] Its structural integrity is compromised by two primary atmospheric antagonists: Oxygen (


)  and Carbon Dioxide (

)
.[2]
  • Oxidation (

    
    ):  Leads to the formation of imines and conjugated enamines, resulting in irreversible yellow-to-brown discoloration.[1][2]
    
  • Carbamylation (

    
    ):  Leads to the formation of carbamate salts, observed as white haze or crusting.[2]
    

Immediate Action Required: Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed, light-resistant containers. Avoid contact with copper or iron alloys, which catalyze radical oxidation.[2]

Troubleshooting Hub & FAQs

Direct answers to your experimental observations.

Q1: My clear liquid sample has turned pale yellow. Is it still usable? Diagnosis: Early-stage Oxidation. The yellow color typically indicates the formation of trace imine impurities or N-oxide species via radical autoxidation.[1][2]

  • Impact: For non-critical applications (e.g., bulk corrosion inhibition), it may still be functional.[1][2] For precise synthesis or pharmaceutical applications, purity has been compromised.[2] The color bodies (chromophores) have high extinction coefficients, so even ppm-level degradation looks visible.[1][2]

  • Remedy: Distillation can recover the material, but prevention is the only cure. See Protocol A below.

Q2: I see a white, crusty solid around the cap or floating in the liquid. Did the compound freeze? Diagnosis: Carbamate Formation (Air Leak). This is likely not freezing (unless stored < -10°C).[2] Secondary amines react rapidly with atmospheric


 to form carbamate salts.[2]
  • Mechanism:

    
    [1][2]
    
  • Remedy: This reaction is often reversible.[2] Heating the sample under vacuum or nitrogen sparging at elevated temperatures (60-80°C) can dissociate the carbamate and drive off

    
    , restoring clarity.[1][2]
    

Q3: Can I store this in standard HDPE plastic bottles? Diagnosis: Permeability Risk. While HDPE is chemically compatible, it is permeable to oxygen over long periods.[2]

  • Recommendation: For long-term storage (>3 months), use glass or stainless steel containers with Teflon-lined caps.[1][2] If using plastic, ensure it is a high-barrier fluorinated polymer or double-bagged under inert gas.[1][2]

Technical Deep Dive: Degradation Mechanisms

To prevent degradation, one must understand the enemy. The following diagram illustrates the two distinct pathways that compromise your reagent.

DegradationPathways Amine N,N'-Dihexyl-1,3-propanediamine (Clear Liquid) Radical Aminium Radical Intermediate Amine->Radical H-abstraction (Slow) Carbamate Carbamate Salt (White Solid/Haze) Amine->Carbamate Nucleophilic Attack Oxygen Oxygen (O2) + Metal Ions Oxygen->Radical CO2 Carbon Dioxide (CO2) (Atmospheric) CO2->Carbamate Imine Imine/Enamine Species (Yellow/Brown Color) Radical->Imine Radical Coupling

Figure 1: Degradation pathways of secondary amines.[1][2] The oxidative pathway (Red) leads to discoloration, while the


 pathway (Yellow) leads to precipitation.[1]

Standard Operating Procedures (SOP)

Protocol A: Inert Gas Blanketing (The "Overlay" Method)

Use this for daily access containers.[2]

  • Preparation: Connect a source of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) to a delivery tube with a disposable pipette tip.[2]
  • Flow Rate: Set flow to low (gentle breeze against skin) to avoid splashing.

  • Displacement: Insert the tip into the bottle neck, above the liquid surface . Do not bubble through unless drying is required (see Protocol B).[2]

  • Time: Purge the headspace for 10-15 seconds per 100mL of headspace volume. Argon is heavier than air and is preferred for static blanketing.[2]

  • Seal: Immediately cap the bottle while withdrawing the gas line. Wrap the cap-neck junction with Parafilm or electrical tape.[2]

Protocol B: Storage Workflow for Long-Term Stability

Table 1: Storage Specifications

ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Slows radical initiation kinetics.[1][2]
Atmosphere Dry Nitrogen/ArgonExcludes

and

.[2]
Container Amber Glass or Stainless SteelBlocks UV light (radical initiator).[2]
Headspace Minimize (<20% volume)Less air volume to displace.[2]
Cap Liner Teflon (PTFE)Prevents leaching of plasticizers.[2]

Visual Workflow:

StorageWorkflow Receive 1. Receive Shipment Check for yellowing immediately Aliquot 2. Aliquot Strategy Split bulk into single-use vials to minimize open/close cycles Receive->Aliquot Purge 3. Inert Gas Purge Overlay with N2/Ar before sealing Aliquot->Purge Seal 4. Secondary Seal Parafilm + Desiccator Storage Purge->Seal

Figure 2: Optimal workflow for handling air-sensitive amine reagents.

References

  • Sigma-Aldrich. Safety Data Sheet: N,N'-Diethyl-1,3-propanediamine (Analogous Structure).[1][2] Retrieved from [1][2]

  • Thermo Scientific Chemicals. N,N'-Dimethyl-1,3-propanediamine Handling and Storage. Retrieved from [2]

  • Innovative Polymers. Effects of Oxidation on Amine-Containing Materials. Retrieved from [2]

  • Division of Research Safety, University of Illinois. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1][2] Retrieved from [2]

Sources

Technical Support Center: 1,3-Propanediamine Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers optimizing the N-alkylation of 1,3-propanediamine.

Topic: Optimizing Reaction Temperature for Selectivity & Yield Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers[1]

Executive Summary: The Temperature-Selectivity Nexus

In the alkylation of 1,3-propanediamine , temperature is not merely a variable for reaction rate; it is the primary "switch" between kinetic control (favoring mono-alkylation) and thermodynamic equilibration (favoring poly-alkylation and side reactions).

The critical challenge with 1,3-propanediamine is its statistical and electronic duality :

  • Statistical Factor: You have two primary amine sites (

    
    ), doubling the probability of the first attack.
    
  • Electronic Factor: Once mono-alkylated, the resulting secondary amine (

    
    ) is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the alkyl group.
    

The Directive: To achieve selective mono-alkylation, you must operate under Kinetic Control using low temperatures to suppress the reaction of the more nucleophilic product, combined with high dilution or excess stoichiometry.

Critical Optimization Modules

Module A: Temperature Zones & Reaction Outcomes
Temperature ZoneDominant MechanismPrimary ProductRisk FactorRecommended For
Cryogenic (-78°C to -20°C) Strictly KineticUnreacted SM + Trace MonoReaction StallingHighly reactive electrophiles (e.g., acid chlorides, allylic halides)
Control Zone (-10°C to 0°C) Optimal Kinetic Mono-alkylated PrecipitationStandard Alkylation Protocols
Ambient (20°C - 25°C) Mixed ControlMono + Di-alkyl mixtureOver-alkylationLess reactive alkyl halides (e.g., alkyl chlorides)
Elevated (60°C - Reflux) ThermodynamicPoly-alkylated / Bis-productsPolymerization / DegradationExhaustive methylation (Quaternization)
Module B: The "Statistical Kinetic" Protocol (Standard Operating Procedure)

For the selective mono-alkylation of 1,3-propanediamine with a primary alkyl halide (e.g., Benzyl bromide, Alkyl iodide).

Reagents:

  • Substrate: 1,3-Propanediamine (10.0 equivalents) — Crucial for statistical dominance.[1]

  • Electrophile: Alkyl Halide (1.0 equivalent).[1]

  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran) — Non-polar/aprotic solvents often favor primary amine nucleophilicity over secondary due to solvation effects.[1]

  • Base: None (The excess diamine acts as the proton scavenger).

Step-by-Step Protocol:

  • Preparation: Dissolve 1,3-propanediamine (10 eq) in anhydrous DCM (

    
     concentration relative to diamine) in a round-bottom flask.
    
  • Thermal Equilibration: Cool the solution to 0°C using an ice/water bath. Allow to stir for 15 minutes to ensure uniform temperature.

  • Controlled Addition: Dissolve the Alkyl Halide (1 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes via a syringe pump or addition funnel.[1]

    • Why? High local concentration of electrophile leads to immediate over-alkylation.[1] Slow addition at 0°C ensures the electrophile always encounters a vast excess of primary amine.

  • Reaction Phase:

    • Maintain at 0°C for 1–2 hours .

    • Allow to warm to Room Temperature (20–25°C) only if TLC/LC-MS shows incomplete conversion.

  • Work-up:

    • Concentrate the mixture to remove the bulk of the solvent.

    • Critical Step: Remove the excess 1,3-propanediamine via high-vacuum distillation (bp ~140°C) or aqueous extraction (if product is lipophilic).[1] The diamine is water-soluble; if your product is lipophilic, wash with water (

      
      ) to remove the excess diamine.
      

Troubleshooting Guide (Q&A Format)

Q1: I am running the reaction at 0°C, but my yield is <30% and I see unreacted alkyl halide. Should I heat it to reflux? A: Do not jump to reflux. Heating to reflux will likely cause over-alkylation (forming the di-alkylated or bis-bridged species).[1]

  • Diagnosis: The activation energy for the

    
     attack is too high at 0°C for your specific electrophile.
    
  • Solution:

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 12–24 hours.

    • If still slow, add a catalyst like NaI (Sodium Iodide, 0.1 eq) (Finkelstein condition) to generate the more reactive alkyl iodide in situ, rather than increasing thermal energy.[1]

Q2: I see a significant amount of "dimer" (two diamines linked by one alkyl chain) or "bis-alkylation" (one diamine with two alkyl groups). How do I fix this? A: This is a classic stoichiometry and temperature failure.[1]

  • Cause: Once the mono-alkylated product forms, it is more electron-rich than the starting material.[1] If the temperature is too high, the selectivity for the starting material drops. If the concentration of starting material is too low, the electrophile statistically hits the product.

  • Fix:

    • Increase Stoichiometry: Move from 5 eq to 10 eq of 1,3-propanediamine.

    • Lower Temperature: Maintain the reaction strictly at -10°C to 0°C for the entire duration of the addition.

    • Dilution: Dilute the reaction mixture further (e.g., from 0.1 M to 0.05 M).

Q3: My product is turning a dark red/brown oil upon workup. Is this temperature degradation? A: Likely oxidation, not thermal degradation.[1]

  • Mechanism: Polyamines are prone to air oxidation, forming N-oxides or imine impurities which are colored.[1]

  • Solution: Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon ). Store the product at -20°C under inert gas. If the color persists, it may be trace iodine (if using alkyl iodides); wash with aqueous sodium thiosulfate.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Kinetic Pathway (Mono-alkylation) and the undesired Thermodynamic/Statistical pathways (Over-alkylation), controlled by temperature (


).

G SM 1,3-Propanediamine (Start) Mono Mono-Alkylated Product (Target) SM->Mono Path A: Kinetic Control High Excess SM Temp: 0°C RX Alkyl Halide (R-X) Di Di-Alkylated Product (Impurity) Mono->Di Path B: Over-Alkylation High Temp (>25°C) Low SM Excess Bis Bis-Diamine Dimer (Impurity) Mono->Bis Path C: Cross-Linking High Temp Stochastic

Caption: Path A represents the optimized kinetic pathway. Paths B and C are side reactions accelerated by elevated temperatures and insufficient stoichiometry.

Advanced Alternative: Reductive Amination

If direct alkylation fails to provide sufficient selectivity despite temperature optimization, the industry-standard alternative is Reductive Amination .[1]

  • Mechanism: Condensation of 1,3-propanediamine with an aldehyde to form an imine, followed by reduction.[1]

  • Temperature Profile:

    • Imine Formation: Room Temperature (25°C) with a drying agent (

      
      ).[1]
      
    • Reduction: 0°C addition of

      
       or 
      
      
      
      .[1]
  • Advantage: Avoids over-alkylation entirely because the imine intermediate prevents a second addition until the reduction step is triggered.

References

  • BenchChem Technical Support. Experimental Protocol: Selective Mono-alkylation of Primary Amines. Retrieved from BenchChem.[1][2] Link

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][3] Organic Letters, 6(20), 3549-3551.[1] Link

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1][4] Journal of the American Chemical Society, 146, 29847-29856.[4] Link

  • Organic Chemistry Portal. Synthesis of Secondary Amines - General Methods.Link

Sources

Technical Support Center: Troubleshooting Phase Separation in Diamine-Based Emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diamine-based emulsions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation and instability issues encountered during their experiments. Drawing from established principles of colloid science and practical field experience, this center provides in-depth troubleshooting in a direct question-and-answer format.

Part 1: Fundamentals of Diamine Emulsion Stability

Diamine-based emulsions present unique stability challenges and opportunities due to the pH-dependent charge characteristics of the diamine molecules. Whether the diamine is a key component of your active pharmaceutical ingredient (API), a cross-linker, or a pH-responsive agent, its behavior at the oil-water interface is critical.

The stability of these emulsions is primarily governed by the balance of attractive (van der Waals) and repulsive (electrostatic and steric) forces between droplets. Diamines, with their two amine functional groups, have two distinct pKa values.[1] This means their charge state—and therefore their influence on electrostatic repulsion—is highly sensitive to the pH of the aqueous phase.[2] Understanding the interplay between the diamine's protonation state, the formulation's pH, and other components like surfactants and electrolytes is the cornerstone of troubleshooting.

Part 2: Troubleshooting Guide - FAQs on Phase Separation

This section addresses common phase separation issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Q1: My diamine-based emulsion is showing immediate coalescence (breaking) upon formulation. What is the likely cause?

Immediate coalescence, where droplets merge and lead to complete phase separation, is a critical sign of instability.[3] This often points to a fundamental issue with the interfacial film's ability to form or maintain its integrity.

Possible Cause 1: Incorrect pH Relative to Diamine pKa

  • Causality: The charge of your diamine is critical for electrostatic stabilization. Diamines have two pKa values, corresponding to the protonation of each amine group.[1] If the emulsion's pH is near the isoelectric point (pI) of the diamine, its net charge will be minimal, leading to a collapse of the repulsive electrostatic barrier between droplets and rapid coalescence. Conversely, at a pH where the diamine is highly charged (either dicationic at low pH or neutral at high pH), it can contribute to or disrupt the intended stabilizing layer.[2]

  • Troubleshooting Steps:

    • Determine the pKa values of your specific diamine. Refer to the table below for common examples or consult scientific literature.

    • Measure the pH of your emulsion's aqueous phase.

    • Adjust the pH to be at least 2 units away from the pKa values to ensure a more uniform and stable charge state (either fully protonated or deprotonated).[4] Use buffers to maintain this pH.

Possible Cause 2: Incompatible Surfactant System

  • Causality: If your diamine is cationic at the formulation pH (which is common), using an anionic surfactant can lead to the formation of an insoluble complex that precipitates at the interface, weakening the interfacial film.[3]

  • Troubleshooting Steps:

    • Identify the charge of your primary surfactant at the working pH.

    • Switch to a non-ionic or a compatible cationic surfactant. Non-ionic surfactants, such as fatty alcohol ethoxylates, are often a good choice as they are less sensitive to pH and ionic charges.[5]

    • Consider a co-surfactant. A co-surfactant can help to improve the packing of the surfactant molecules at the interface, creating a more robust barrier.[6]

Q2: My emulsion appears stable initially but shows creaming/sedimentation and flocculation over time. What's happening?

Creaming (rising of the dispersed phase) or sedimentation (settling of the dispersed phase) are gravity-driven phenomena, often preceded by flocculation (reversible clumping of droplets).[3] This indicates that while the interfacial film is preventing immediate coalescence, the repulsive forces are not strong enough to overcome droplet aggregation.

Possible Cause 1: Insufficient Zeta Potential

  • Causality: Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.[7] For good stability, a zeta potential of at least ±30 mV is generally recommended. If the pH of your system results in a low surface charge on the droplets, they are more likely to flocculate.

  • Troubleshooting Steps:

    • Measure the zeta potential of your emulsion.

    • Adjust the pH to move further away from the isoelectric point of the system, which will increase the surface charge and, consequently, the zeta potential.

    • Increase the concentration of the charge-conferring species (e.g., a cationic surfactant if your diamine is in the oil phase).

Possible Cause 2: Bridging Flocculation by the Diamine

  • Causality: If the diamine is a long-chain molecule and is present at a concentration insufficient to fully coat the droplets, it can adsorb to multiple droplets simultaneously, effectively "bridging" them together and causing flocculation.[8]

  • Troubleshooting Steps:

    • Optimize the diamine concentration. Systematically vary the concentration to find a level that provides sufficient surface coverage without inducing bridging.

    • Consider the structure of your diamine. Shorter-chain diamines are less likely to cause bridging flocculation.

Possible Cause 3: High Ionic Strength

  • Causality: The presence of salts or other electrolytes in your formulation can compress the electrical double layer around the droplets, which reduces the range of electrostatic repulsion and can lead to flocculation. This is known as charge screening.

  • Troubleshooting Steps:

    • Reduce the concentration of electrolytes in your formulation, if possible.

    • If high ionic strength is unavoidable, consider adding a non-ionic surfactant or a steric stabilizer (e.g., a polymer that adsorbs to the droplet surface) to provide a physical barrier against aggregation.

Part 3: Visualization & Data

Troubleshooting Workflow for Phase Separation

G Start Phase Separation Observed ImmediateCoalescence Immediate Coalescence? Start->ImmediateCoalescence Yes_Coalescence Yes ImmediateCoalescence->Yes_Coalescence Yes No_Coalescence No (Delayed Instability) ImmediateCoalescence->No_Coalescence No Check_pH Check pH vs. Diamine pKa Yes_Coalescence->Check_pH Check_Zeta Measure Zeta Potential No_Coalescence->Check_Zeta Check_Surfactant Check Surfactant Compatibility Check_pH->Check_Surfactant pH OK Adjust_pH Adjust pH (≥ 2 units from pKa) Check_pH->Adjust_pH Near pI Change_Surfactant Switch to Non-ionic/Cationic Surfactant Check_Surfactant->Change_Surfactant Incompatible Check_Bridging Evaluate for Bridging Flocculation Check_Zeta->Check_Bridging > ±30 mV Check_Zeta->Adjust_pH < ±30 mV Check_IonicStrength Assess Ionic Strength Check_Bridging->Check_IonicStrength Not Suspected Optimize_Diamine Optimize Diamine Concentration Check_Bridging->Optimize_Diamine Suspected Add_Steric Add Steric Stabilizer Check_IonicStrength->Add_Steric High

Caption: A simplified workflow for troubleshooting phase separation in diamine-based emulsions.

Table 1: pKa Values of Common Diamines

The pKa values of diamines are crucial for predicting their charge state at a given pH. Note that diamines have two pKa values.

DiamineStructure TypepKa1pKa2Source(s)
EthylenediamineAliphatic~9.9~7.0[1]
1,3-DiaminopropaneAliphatic~10.5~8.8[9]
1,4-Diaminobutane (Putrescine)Aliphatic~10.8~9.6[9]
1,6-DiaminohexaneAliphatic~10.8~9.8[9]
m-PhenylenediamineAromatic~4.9~2.4[10]
p-PhenylenediamineAromatic~6.2~2.7[10]
PiperazineCyclic Aliphatic~9.7~5.3[11]

Note: These values are approximate and can vary with temperature and ionic strength.

Influence of pH on Diamine Charge State

G cluster_0 Low pH (pH < pKa2) cluster_1 Intermediate pH (pKa2 < pH < pKa1) cluster_2 High pH (pH > pKa1) dicationic Dicationic Form (H₃N⁺-R-NH₃⁺) High Positive Charge monocationic Monocationic Form (H₂N-R-NH₃⁺) Moderate Positive Charge dicationic->monocationic Increase pH neutral Neutral Form (H₂N-R-NH₂) No Charge monocationic->neutral Increase pH

Sources

minimizing side reactions in 1,3-dihalopropane amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 1,3-Dihalopropane Amination Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Knowledge Base

Executive Summary & Mechanistic Overview

The amination of 1,3-dihalopropanes (e.g., 1,3-dibromopropane, 1-bromo-3-chloropropane) is a deceptively simple transformation that frequently bottlenecks into a mixture of oligomers, heterocycles, and elimination products.

As a Senior Application Scientist, I often see users treat this as a standard SN2 reaction, ignoring the unique "bifunctional trap" of the propyl linker. The 3-carbon chain is the perfect length for intramolecular cyclization (forming azetidines) once the first amine is attached. Furthermore, the product amine is often more nucleophilic than the starting material, leading to polymerization (linear oligomers).

This guide provides field-proven protocols to suppress these side pathways, grounded in kinetic control and phase-management strategies.

Visualizing the Problem: Reaction Pathways

The following diagram maps the competing pathways. Your goal is to navigate from the Start to your Target without falling into the "Sink" nodes (Polymer, Azetidine, Alkene).

ReactionPathways Start 1,3-Dihalopropane (X-C3-X) Mono Mono-Amine Intermediate (R-NH-C3-X) Start->Mono S_N2 (k1) Elimination Side Product: Allyl Halide (Elimination) Start->Elimination E2 (High Temp/Strong Base) Amine Amine (R-NH2) LinearDiamine Target: Linear Diamine (R-NH-C3-NH-R) Mono->LinearDiamine + Amine (S_N2) Azetidine Side Product: Azetidine (Cyclic) Mono->Azetidine Intramolecular Cyclization (Low Conc, Heat) Polymer Side Product: Oligomer/Polymer (Linear chains) Mono->Polymer + Mono-Amine (Intermolecular)

Figure 1: Competing reaction pathways in 1,3-dihalopropane amination. Green paths indicate desired linear synthesis; red paths indicate common failure modes.

Troubleshooting Guide (Q&A)

Ticket #1: "I am getting a sticky tar/polymer instead of my diamine."

Diagnosis: Over-alkylation (Oligomerization). Root Cause: The mono-aminated intermediate (


) is a nucleophile. If it reacts with another molecule of starting material or another intermediate instead of the excess amine, you form dimers and trimers. This is kinetically favored if the local concentration of the dihalide is high relative to the amine.

Solution Protocol:

  • The "Inverse Addition" Technique: Do not add the amine to the dihalide. Instead, add the dihalide dropwise to a large excess of amine (at least 5–10 equivalents). This ensures that any molecule of dihalide entering the solution is immediately surrounded by amine, statistically favoring the formation of the mono-amine and then the diamine.

  • Solvent Switch: Use a polar solvent (e.g., Ethanol or Methanol) which can solvate the ionic intermediates and often retard the kinetics of the second alkylation step relative to the first by stabilizing the leaving group.

  • Protecting Groups: If direct amination fails, switch to a "Gabriel-type" synthesis. Use potassium phthalimide as the nucleophile first. The phthalimide is non-nucleophilic after the first substitution, completely stopping polymerization.

Ticket #2: "I keep forming azetidine rings (cyclic amine)."

Diagnosis: Intramolecular Cyclization. Root Cause: The 3-carbon chain allows the terminal amine of the intermediate to whip around and attack the remaining halide (forming a 4-membered ring). This is an entropy-driven process that competes with intermolecular attack.

Solution Protocol:

  • Concentration Control: Cyclization is a unimolecular reaction (first-order), while linear substitution is bimolecular (second-order). Increase the concentration of the amine. High concentration favors the intermolecular reaction (linear product).

  • Avoid "Azetidine Conditions": Do not use non-nucleophilic bases (like

    
     or NaH) with heat in dilute solutions; these are literally the textbook conditions for making azetidines.
    
  • Salt Formation: If possible, run the reaction in conditions where the intermediate amine is protonated (ammonium salt) immediately upon formation, or use a flow system (see Section 4) to remove the intermediate before it cyclizes.

Ticket #3: "My yield is low, and I see alkene peaks in NMR."

Diagnosis: E2 Elimination.[1] Root Cause: 1,3-dihalopropanes are prone to dehydrohalogenation, especially with bulky amines (acting as bases) or at high temperatures.

Solution Protocol:

  • Temperature Management: Elimination has a higher activation energy than substitution. Lower the reaction temperature (e.g., 0°C to RT) and allow for a longer reaction time.

  • Base Selection: If an auxiliary base is needed, use a weak, non-bulky base. Avoid strong, bulky bases like

    
     or DBU.
    
  • Leaving Group Tuning: Chloro- substituents are less prone to elimination than Bromo- or Iodo- substituents, though they are also slower to substitute. A 1-bromo-3-chloropropane substrate can sometimes offer a "sweet spot" where the bromo reacts first at low temp, and the chloro reacts second.

Advanced Experimental Protocols

Protocol A: High-Selectivity Flow Synthesis (Recommended)

Best for: Avoiding cyclization and polymerization by controlling residence time.

Concept: In a flow reactor, you can precisely control the stoichiometry and residence time, preventing the intermediate from "seeing" other intermediates (polymerization) or having enough time to cyclize.

Workflow:

  • Stream A: 1,3-Dibromopropane (0.1 M in THF).

  • Stream B: Primary Amine (1.0 M in THF, 10 equiv excess ).

  • Mixing: T-mixer followed by a reactor coil (Residence time: 5–10 min at 60°C).

  • Quench: Output flows directly into a reservoir of dilute HCl. This immediately protonates the product, preventing azetidine formation or further alkylation.

Protocol B: Solid-Supported Synthesis (Alumina/Silica)

Best for: Small scale, high purity.

Concept: Adsorbing reagents onto a solid support restricts their mobility, reducing the chance of intermolecular polymerization.

Steps:

  • Mix the amine and 1,3-dihalopropane with basic alumina (activity I).

  • Irradiate with microwaves (solvent-free) or heat gently.

  • The solid surface acts as a catalyst and a physical spacer.

  • Elute product with methanol/dichloromethane. Note: This method often favors azetidine formation if the amine loading is low. For linear diamines, ensure high amine loading on the surface.

Comparative Data: Method Selection

MethodTarget ProductPrimary RiskTypical YieldKey Condition
Batch (Excess Amine) Linear DiaminePolymerization60-80%>10 equiv. Amine, Dropwise addition
Dilute Condition AzetidineLinear Product70-90%High dilution, Heat, Non-nuc. base
Flow Chemistry Mono-ProtectedOver-reaction50-77%Short residence time, T-mixer
Gabriel Synthesis Linear DiamineAtom Economy>90%Phthalimide reagent, Hydrazine cleavage
Chelation (9-BBN) Mono-AlkylationCost/ComplexityHighSpecific to amino-alcohols

Decision Tree: Selecting Your Method

Use this logic flow to determine the correct experimental setup for your specific needs.

DecisionTree Q1 What is your desired product? Res1 Linear 1,3-Diamine Q1->Res1 Res2 Azetidine (Cyclic) Q1->Res2 Res3 Mono-Alkylated Intermediate Q1->Res3 Q2_Linear Can you use excess amine? Res1->Q2_Linear Sol_Azetidine Protocol: High Dilution Heat + Non-Nuc Base Res2->Sol_Azetidine Q2_Mono Is it an amino-alcohol? Res3->Q2_Mono Sol_Linear1 Protocol: Inverse Addition (Dihalide into 10x Amine) Q2_Linear->Sol_Linear1 Yes (Cheap Amine) Sol_Linear2 Protocol: Gabriel Synthesis (Use Phthalimide) Q2_Linear->Sol_Linear2 No (Precious Amine) Sol_Mono1 Protocol: 9-BBN Chelation Q2_Mono->Sol_Mono1 Yes Sol_Mono2 Protocol: Flow Chemistry (Strict Residence Time) Q2_Mono->Sol_Mono2 No

Figure 2: Method selection decision tree based on target product and substrate cost.

References

  • Flow-Mediated Synthesis of Mono-protected Diamines Title: Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines Source: Edinburgh Research Explorer / J. Org. Chem. URL:[Link]

  • Azetidine Synthesis & Side Reactions Title: Synthesis of Azetidines - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Selective Mono-Alkylation (Chelation Strategy) Title: Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]

Sources

Technical Support Center: Amine Blush in Epoxy Curing with Fatty Diamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with epoxy systems cured with fatty diamines. It is designed to help you understand, troubleshoot, and ultimately prevent amine blushing in your experiments, ensuring the integrity and quality of your cured materials.

Introduction to Amine Blushing

Amine blushing is a common surface defect that can occur during the curing of epoxy resins with amine-based curing agents.[1][2][3] It manifests as a greasy, waxy, or hazy film on the surface of the cured epoxy, which can compromise adhesion for subsequent coatings, reduce gloss, and negatively impact the material's performance.[3][4][5][6] This phenomenon is the result of a side reaction between the amine curing agent and atmospheric carbon dioxide and moisture, forming carbamates on the surface.[1][4][5][6][7]

Fatty diamines, a class of curing agents often derived from renewable resources like dimerized fatty acids or cardanol, are increasingly used in epoxy formulations.[8][9] While they offer advantages such as improved flexibility and hydrophobicity, understanding their interaction with curing conditions is crucial to mitigating amine blush.

Frequently Asked Questions (FAQs)

Q1: What exactly is amine blushing and how does it differ from amine bloom?

A1: Amine blushing is a chemical reaction where the amine curing agent reacts with carbon dioxide and water from the atmosphere to form a carbamate salt on the epoxy surface.[4][5][6][7] This results in a hazy, waxy, or greasy film. Amine bloom, on the other hand, is the migration of unreacted, water-soluble compounds (including the amine itself) to the surface, which can then react to form a blush.[4] Essentially, bloom is a precursor to blush.

Q2: Why are fatty diamines often considered less prone to blushing?

A2: Fatty diamines, such as those derived from dimerized fatty acids or cardanol (phenalkamines), possess long, hydrophobic aliphatic chains.[8] This inherent water-repellency can reduce the absorption of atmospheric moisture at the surface, a key ingredient for the blushing reaction. Additionally, their higher molecular weight and lower vapor pressure compared to simple aliphatic amines make them less likely to migrate to the surface.[4]

Q3: Can amine blushing occur even if it's not visible?

A3: Yes, amine blush can be present at a microscopic level and may not always be visible to the naked eye.[1] Even a thin, invisible layer of carbamates can interfere with inter-coat adhesion, leading to delamination or other coating failures down the line.[2][5]

Q4: What are the primary consequences of amine blushing in a research or drug development setting?

A4: In these critical applications, amine blushing can lead to:

  • Poor adhesion: Subsequent layers, such as functional coatings or cell cultures, may not adhere properly to the blushed surface.[2][5]

  • Altered surface properties: The blushed surface can have different wettability and surface energy, affecting experimental outcomes.

  • Reduced chemical resistance: The incomplete cure at the surface can make the material more susceptible to chemical attack.[1]

  • Compromised biocompatibility: For drug delivery or medical device applications, the unreacted amines and carbamates on the surface can be a source of leachables and may affect biocompatibility.

Q5: Will heating the epoxy during curing always prevent amine blush?

A5: Not necessarily. While increasing the temperature can accelerate the desired epoxy-amine reaction, the heat source is critical.[2][10] Using fuel-burning heaters (e.g., propane or kerosene) can introduce significant amounts of carbon dioxide and water vapor into the curing environment, which can actually induce or worsen amine blushing.[1][6][10] If heat is required, it is best to use electric, non-combustion heaters.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving amine blushing issues during your experiments.

Problem: The cured epoxy surface has a hazy, greasy, or waxy feel.

Visual Troubleshooting Flowchart

G start Start: Cured Epoxy Surface Appears Defective q1 Does the surface feel greasy, waxy, or sticky? start->q1 q2 Does a water drop bead up instead of sheeting out? q1->q2 Yes q3 Is the surface hazy, cloudy, or discolored? q1->q3 No likely_blush High Likelihood of Amine Blush q2->likely_blush Yes possible_blush Possible Amine Blush or Other Contamination q2->possible_blush No q3->likely_blush Yes q3->possible_blush No action1 Proceed to 'Remediation Protocols' likely_blush->action1 action2 Perform 'Amine Blush Detection Tests' for confirmation possible_blush->action2

Caption: Visual and Tactile Troubleshooting for Amine Blush.

Root Cause Analysis and Corrective Actions
Potential Cause Explanation Recommended Corrective Actions
High Humidity Excess moisture in the air provides the water needed for the carbamate-forming reaction.[6][11][12]Maintain relative humidity below 70% during curing.[6] Use a dehumidifier in the curing area.[1][12] Avoid curing during periods of high humidity (e.g., rainy days, overnight).
Low Temperature Colder temperatures slow down the primary epoxy-amine reaction, giving the amine more time to react with atmospheric CO2 and water.[10][13]Ensure the ambient and substrate temperatures are within the manufacturer's recommended range (typically above 15°C).[6] If necessary, use a non-combustion heat source to warm the curing environment.[6]
High Carbon Dioxide Levels Increased CO2 concentration in the air drives the carbamate formation reaction.[6]Ensure adequate ventilation in the curing area. Avoid using fuel-burning heaters, as they produce CO2 and water vapor.[1][6][10]
Incorrect Mix Ratio An excess of the amine curing agent can lead to unreacted amines at the surface, which are then free to react with the atmosphere.[5][11]Carefully measure the resin and hardener according to the manufacturer's specified mix ratio by weight or volume. Ensure thorough and uniform mixing.
Insufficient Induction Time Some epoxy systems require an induction or "sweat-in" time after mixing to allow the initial reaction between the resin and hardener to begin before application.[5][14]If specified by the manufacturer, always observe the recommended induction time before applying the epoxy.
Slow Curing Formulation Formulations with a long pot life and slow cure time have a longer window during which the surface is susceptible to blushing.[6]Consider using a faster-curing fatty diamine formulation if the application allows. Alternatively, a controlled, low-humidity, and appropriately heated post-cure can be implemented.

Experimental Protocols

Protocol 1: Inducing and Visually Assessing Amine Blush

This protocol is designed to create controlled conditions for evaluating the blush resistance of different fatty diamine curing agents.

Objective: To systematically induce and visually assess the degree of amine blush on cured epoxy surfaces.

Materials:

  • Epoxy resin and fatty diamine curing agents to be tested

  • Glass or metal panels for coating application

  • Controlled environment chamber with temperature and humidity control

  • Applicator for consistent film thickness

  • Deionized water in a spray bottle

  • Glossmeter (optional, for quantitative assessment)

Procedure:

  • Panel Preparation: Clean the glass or metal panels thoroughly to remove any contaminants.

  • Epoxy Preparation: In a controlled environment (e.g., 23°C and 50% RH), prepare the epoxy-fatty diamine mixtures according to the specified mix ratios.

  • Application: Apply a uniform film of the mixed epoxy onto the prepared panels.

  • Curing under Controlled Conditions:

    • Control Group: Place a set of panels in a controlled environment chamber set to ideal curing conditions (e.g., 25°C, 50% relative humidity).

    • Test Group: Place another set of panels in the chamber set to conditions known to promote blushing (e.g., 10°C, 85% relative humidity).[10]

  • Curing Duration: Allow the panels to cure for the manufacturer-recommended duration (typically 24-48 hours).

  • Visual Assessment: After curing, remove the panels and visually inspect for:

    • Haze or cloudiness

    • A greasy or waxy appearance

    • Discoloration[3][15][16]

  • Water Break Test: Lightly spray the surface with deionized water. A surface with significant blush will cause the water to bead up, while a blush-free surface will allow the water to "sheet out" more evenly.[3][15][16]

  • Gloss Measurement (Optional): Use a glossmeter to quantify the reduction in gloss on the test panels compared to the control panels, following a standard method like ASTM D523.[17][18][19][20] A significant drop in gloss is indicative of amine blushing.

Protocol 2: Characterization of Amine Blush using FTIR-ATR Spectroscopy

This protocol provides a method for the chemical identification of amine blush on a cured epoxy surface.

Objective: To identify the presence of carbamates on the surface of a cured epoxy sample using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • Cured epoxy sample with suspected amine blush

  • FTIR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Sample Preparation: No extensive sample preparation is required. Ensure the surface of the epoxy sample is free of loose debris.

  • Background Spectrum: Clean the ATR crystal with isopropanol and a lint-free wipe.[13][21] Collect a background spectrum.

  • Sample Analysis: Place the cured epoxy sample, blush-side down, directly onto the ATR crystal.[21] Apply consistent pressure to ensure good contact.

  • Data Collection: Collect the FTIR spectrum of the sample surface.

  • Spectral Analysis: Analyze the collected spectrum for the characteristic peaks of carbamates, which typically appear in the 1640-1550 cm⁻¹ region due to the asymmetrical stretching of the carboxylate ion (COO⁻).[22][23] The presence of a significant peak in this region, which is absent in a blush-free control sample, confirms the presence of amine blush.

  • Comparison: For a more definitive analysis, compare the spectrum of the blushed surface to that of a non-blushed area of the same sample or a control sample cured under ideal conditions.

FTIR Analysis Workflow

G start Start: Suspected Amine Blush step1 Clean ATR Crystal & Collect Background Spectrum start->step1 step2 Place Epoxy Sample (Blush Side Down) on Crystal step1->step2 step3 Apply Consistent Pressure step2->step3 step4 Collect FTIR Spectrum step3->step4 decision Analyze Spectrum for Carbamate Peaks (1640-1550 cm⁻¹) step4->decision result1 Blush Confirmed decision->result1 Peaks Present result2 Blush Not Detected decision->result2 Peaks Absent

Sources

Validation & Comparative

Advanced 1H NMR Analysis of N,N'-Dihexyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural verification of N,N'-dihexyl-1,3-propanediamine via 1H NMR spectroscopy. It prioritizes the differentiation of this symmetrical secondary diamine from its primary/tertiary isomers and unsubstituted analogs, a critical step in verifying synthesis fidelity for surfactant and polymer applications.[1]

A Comparative Structural Guide for Synthesis Verification

Executive Summary & Structural Logic

N,N'-dihexyl-1,3-propanediamine is a symmetrical secondary diamine often synthesized via the alkylation of 1,3-propanediamine or the reductive amination of propanedialdehyde.[1][2] Its utility in corrosion inhibition and polymer cross-linking relies heavily on its specific linear symmetry.[1][2]

The primary analytical challenge is distinguishing the target symmetrical (N,N') product from the unsymmetrical (N,N) isomer (N,N-dihexyl-1,3-propanediamine) and mono-alkylated byproducts.[1][2] 1H NMR provides the definitive "symmetry check" required for this validation.[2]

Structural Symmetry Visualization

The following diagram illustrates the proton environments. Note that due to C2 symmetry, equivalent protons on either side of the molecule produce a single signal set, simplifying the spectrum compared to unsymmetrical isomers.[1]

G Molecule N,N'-Dihexyl-1,3-propanediamine (Symmetrical Target) Core Propane Core (A, B) Molecule->Core Central Framework Link Amine Link (-NH-) Molecule->Link Functional Group Chain Hexyl Chains (C, D, E, F, G, H) Molecule->Chain Hydrophobic Tail H_A (Central CH2): Quintet\nH_B (N-CH2): Triplet H_A (Central CH2): Quintet H_B (N-CH2): Triplet Core->H_A (Central CH2): Quintet\nH_B (N-CH2): Triplet H_N (Amine): Broad Singlet H_N (Amine): Broad Singlet Link->H_N (Amine): Broad Singlet H_C (N-CH2-Hex): Triplet\nH_H (Terminal CH3): Triplet H_C (N-CH2-Hex): Triplet H_H (Terminal CH3): Triplet Chain->H_C (N-CH2-Hex): Triplet\nH_H (Terminal CH3): Triplet

Figure 1: Structural decomposition of proton environments demonstrating C2 symmetry.

Experimental Protocol

To ensure reproducible chemical shifts and minimize exchange broadening of the amine protons, strict adherence to solvent and concentration parameters is required.[1]

Materials & Methods[3][4][5][6][7][8][9][10]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]
    
    • Rationale:

      
       minimizes hydrogen bonding compared to DMSO-
      
      
      
      , allowing for sharper resolution of the alkyl chain fine structure.[1][2]
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

    • Note: High concentrations can cause chemical shift drifting of the N-H peak due to intermolecular hydrogen bonding.[2]

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.[1][2]

    • Pulse Angle: 30°.[1][2][3]

    • Relaxation Delay (

      
      ): 2.0 seconds (sufficient for alkyl relaxation).
      
    • Scans: 16-32.[1][2]

Comparative Spectral Analysis

The table below contrasts the target molecule with its most common synthesis precursor and isomer.

Table 1: Chemical Shift Comparison (in )
Proton EnvironmentTarget: N,N'-Dihexyl (Symmetrical)Alt 1: 1,3-Propanediamine (Precursor)Alt 2: N,N-Dihexyl (Unsymmetrical Isomer)
Core Central (-CH2-) ~1.72 ppm (Quintet) ~1.62 ppm (Quintet)Multiplet (Complex due to asymmetry)
Core N-CH2 ~2.68 ppm (Triplet) ~2.75 ppm (Triplet)Two distinct triplets (Prim.[1][2] vs Tert. amine)
Hexyl N-CH2 ~2.58 ppm (Triplet) N/A~2.40 ppm (Triplet)
Amine (-NH-) ~1.3 ppm (Broad s) ~1.1 ppm (Broad s, -NH2)Distinct -NH2 (broad) & Tert.[1][2] N (none)
Terminal Methyl ~0.89 ppm (Triplet) N/A~0.89 ppm (Triplet)
Detailed Signal Interpretation
A. The "Symmetry Check" (Core Protons)[1][2]
  • Target: The central methylene of the propane bridge (

    
     in Fig 1) appears as a single quintet  at ~1.72 ppm.[2] The protons adjacent to the nitrogens (
    
    
    
    ) appear as a single triplet at ~2.68 ppm.[2]
  • Failure Mode: If you observe two sets of signals for the propane core (e.g., two different triplets around 2.4–2.8 ppm), your sample contains the unsymmetrical N,N-isomer (one tertiary amine, one primary amine).[1]

B. The Hexyl Chain Envelope[1][2]
  • Alpha-Methylene (

    
    ):  Look for a triplet at ~2.58 ppm .[1][2] This integrates to 4H (2 protons x 2 chains).[1][2]
    
  • Bulk Methylene: The remaining internal methylene groups of the hexyl chain (

    
     to 
    
    
    
    ) appear as a broad multiplet envelope between 1.25 – 1.50 ppm .[2]
  • Terminal Methyl: A classic triplet at 0.89 ppm (Integrates to 6H).[1][2]

C. Amine Proton Exchange

The amine proton (


) is a secondary amine signal.[2] In dry 

, it typically appears as a broad singlet around 1.3 - 1.8 ppm , often overlapping with the alkyl chain multiplet.[1]
  • Verification: Add one drop of

    
     to the NMR tube and shake.[2] The 
    
    
    
    signal will disappear (exchange with D), while the methylene signals remain.[1]

Synthesis Validation Workflow

Use this logic flow to determine the outcome of your synthesis reaction (e.g., reaction of 1,3-dichloropropane with hexylamine).

Workflow Start Acquire 1H NMR Spectrum CheckCore Check Propane Core (1.6-2.8 ppm) Start->CheckCore Decision1 How many triplet signals in 2.4-2.8 ppm region? CheckCore->Decision1 ResultSym One Triplet Set: Target (N,N'-Symmetrical) Decision1->ResultSym 2 Triplets Total (1 Core + 1 Hexyl) ResultUnsym Two/Complex Triplets: Isomer (N,N-Unsymmetrical) Decision1->ResultUnsym 3+ Triplets ResultMono Mixed Shifts: Mono-substituted Impurity Decision1->ResultMono Complex/Broad

Figure 2: Decision tree for interpreting NMR data in synthesis monitoring.

Application Context

In drug development and materials science, the distinction verified above is vital:

  • Surfactants: The symmetrical N,N' isomer packs more efficiently at interfaces due to the balanced hydrophobic tails, providing superior surface tension reduction compared to the "kinked" N,N isomer.[1]

  • Polymer Curing: As a chain extender in polyurethanes, the symmetrical diamine reacts at equal rates at both ends.[1] The unsymmetrical isomer leads to rapid termination on the primary amine side and sluggish reaction on the tertiary side, ruining polymer molecular weight distribution.[1]

References

  • National Institute of Standards and Technology (NIST). 1,3-Propanediamine, N,N'-diethyl- (Analog Reference Data).[1][2] NIST Chemistry WebBook.[1][2] Available at: [Link][1][2]

  • SDBS. Spectral Database for Organic Compounds (SDBS).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] (General reference for amine chemical shift prediction). Available at: [Link][1][2]

Sources

FTIR absorption bands for secondary amine N,N'-dihexyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing secondary aliphatic amines—specifically N,N'-dihexyl derivatives like dihexylamine—presents a unique spectroscopic challenge. The massive aliphatic bulk of the twin hexyl chains completely dominates the infrared spectrum, often masking the critical, yet inherently weak, secondary amine functional groups.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) versus Transmission (Liquid Cell) FTIR accessories for the characterization of N,N'-dihexyl derivatives. By understanding the optical physics and molecular causality behind the spectra, researchers can select the optimal sampling technology for their specific analytical goals.

To accurately evaluate FTIR sampling techniques, we must first understand the molecular vibrations of our target analyte. In a molecule like dihexylamine (


), there is exactly one N-H bond competing against twenty-six C-H bonds. Because infrared absorbance intensity is proportional to both the change in dipole moment and the concentration of the vibrating bonds, the C-H stretching region will inherently dwarf the N-H stretching region[1].

Furthermore, secondary amines exhibit only a single, weak N-H stretching band, unlike primary amines which display a distinct doublet (symmetric and asymmetric stretches)[2].

Table 1: Expected FTIR Absorption Bands for N,N'-Dihexyl Derivatives
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Relative IntensityCausality & Diagnostic Notes
Secondary Amine N-H Stretch3350 – 3310WeakSingle band due to the presence of only one N-H bond. Often broadened by hydrogen bonding in neat liquids.
Aliphatic Chain C-H Stretch (Asym/Sym)2950 – 2800Very StrongDominates the spectrum due to the 26 C-H bonds in the dihexyl backbone.
Secondary Amine C-N-C Asym. Stretch1180 – 1130MediumShifts depending on the alpha-carbon substitution. Reliable fingerprint for saturated secondary amines[1].
Secondary Amine N-H Wag (Out-of-plane)750 – 700Strong, BroadHighly diagnostic for secondary amines; primary amines typically wag at higher wavenumbers (850-750 cm⁻¹)[1].

Technology Comparison: ATR vs. Transmission Spectroscopy

When analyzing neat dihexylamine liquids, the choice between an ATR accessory (e.g., single-reflection diamond or ZnSe) and a traditional Transmission liquid cell fundamentally alters the resulting spectrum due to the physics of light interaction.

The Depth of Penetration Phenomenon

In transmission FTIR, the infrared beam passes entirely through the sample, strictly obeying the Beer-Lambert Law. The pathlength is fixed by a physical spacer (e.g., 0.05 mm).

In ATR-FTIR, the beam reflects internally within a high-refractive-index crystal, creating an evanescent wave that penetrates the sample. The critical causality here is that ATR depth of penetration (


) is directly proportional to the wavelength of light [3].
At high wavenumbers (short wavelengths) like the 3300 cm⁻¹ N-H stretch, the beam penetrates much shallower than at the 1450 cm⁻¹ C-H bend. Consequently, the already weak N-H stretch of dihexylamine becomes artificially suppressed in raw ATR spectra, making it highly difficult to quantify without algorithmic correction[3].
Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Single Reflection Diamond)Transmission FTIR (Demountable Liquid Cell)
Sample Preparation None (Direct application)Requires cell assembly & precise injection
Effective Pathlength ~1 to 2 µm (Wavelength dependent)15 µm to 100 µm (Fixed by spacer)
High-Wavenumber Sensitivity Poor (Suppresses the 3300 cm⁻¹ N-H band)Excellent (True Beer-Lambert representation)
Cleanup & Throughput < 1 minute (Wipe clean)5 - 10 minutes (Solvent flushing required)
Best Application Rapid qualitative ID, QA/QC screening[4]Trace N-H quantification, rigorous structural proof

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each protocol includes built-in checks to prevent false data generation.

Protocol A: Rapid Screening via ATR-FTIR

Objective: Qualitative identification of dihexylamine using a single-reflection diamond ATR.

  • Crystal Validation: Clean the diamond crystal with isopropanol and a lint-free wipe. Collect a background scan. Validation Check: Inspect the baseline; the noise level must be < 0.0005 AU, and no residual C-H stretch (2900 cm⁻¹) should be visible.

  • Sample Application: Deposit 1-2 drops of neat N,N'-dihexyl derivative directly onto the center of the crystal. Ensure the liquid completely covers the active internal reflection element to maximize evanescent wave interaction.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-added scans.

  • Algorithmic Correction (Critical Step): Because the N-H stretch at ~3300 cm⁻¹ will appear severely diminished, apply an "ATR Correction" algorithm within your spectrometer's software. This mathematical transformation normalizes the intensity across the spectrum to simulate a transmission pathlength, allowing for accurate library matching[3].

Protocol B: High-Sensitivity Analysis via Transmission Liquid Cell

Objective: High-resolution quantification of the secondary amine N-H stretch.

  • Cell Assembly: Assemble a demountable liquid cell using KBr or NaCl windows separated by a 0.05 mm (50 µm) Teflon spacer.

  • Pathlength Validation (Fringing Test): Place the empty, assembled cell in the beam path and run a background scan. Validation Check: You should observe a sinusoidal interference fringe pattern in the baseline. The exact pathlength can be calculated using the formula:

    
    , where 
    
    
    
    is the number of fringes between wavenumbers
    
    
    and
    
    
    .
  • Sample Introduction: Using a glass Luer-lock syringe, carefully inject the neat dihexylamine into the bottom port of the cell until the liquid reaches the top port, ensuring no air bubbles are trapped in the optical path.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

  • Linearity Check: Inspect the C-H stretching region (2800-3000 cm⁻¹). Validation Check: If the absorbance exceeds 1.5 AU, the detector is saturating, and the Beer-Lambert law is no longer linear. If this occurs, you must either use a thinner spacer (e.g., 0.015 mm) or dilute the dihexylamine in an IR-transparent solvent (like

    
    ).
    

Method Selection Workflow

To streamline laboratory operations, utilize the following decision matrix when tasked with analyzing N,N'-dihexyl derivatives.

FTIR_Workflow Start Sample: N,N'-Dihexyl Derivative Goal Primary Analytical Goal? Start->Goal Goal_ID Rapid ID & Purity (Qualitative) Goal->Goal_ID High Throughput Goal_Quant N-H Band Quantification (Trace Analysis) Goal->Goal_Quant High Sensitivity Tech_ATR ATR-FTIR Accessory (ZnSe or Diamond) Goal_ID->Tech_ATR Tech_Trans Transmission FTIR (Liquid Cell, NaCl/KBr) Goal_Quant->Tech_Trans Action_ATR Apply ATR Correction (Enhances 3300 cm⁻¹ band) Tech_ATR->Action_ATR Action_Trans Optimize Pathlength (0.015 - 0.05 mm) Tech_Trans->Action_Trans

Decision workflow for selecting FTIR sampling techniques for secondary amines.

Conclusion

For routine QA/QC and rapid identification of N,N'-dihexyl derivatives, ATR-FTIR is the superior product choice due to its speed and ease of use, provided the operator understands the optical physics and applies the necessary ATR corrections to recover the suppressed N-H stretching band[3]. However, for rigorous structural elucidation, trace analysis, or quantitative research where the exact profile of the weak secondary amine functional group is paramount, the traditional Transmission Liquid Cell remains the gold standard, offering uncompromised sensitivity across the entire mid-infrared spectrum.

References

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Spectroscopy. URL:[Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. LibreTexts. URL:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. URL:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. URL:[Link]

  • 1-Hexanamine, N-hexyl- - the NIST WebBook. National Institute of Standards and Technology (NIST). URL:[Link]

Sources

comparing corrosion inhibition efficiency of dihexyl vs diethyl diamines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in materials chemistry, I frequently encounter a critical challenge in pharmaceutical manufacturing and chemical synthesis: the degradation of mild steel and stainless steel reactors during acidic processes (e.g., API hydrochloride salt formation). To mitigate this, nitrogen-containing organic molecules, specifically diamines, are deployed as corrosion inhibitors[1].

However, not all diamines perform equally. The molecular architecture—specifically the length of the alkyl chain—dictates the thermodynamics of surface adsorption and the robustness of the protective barrier[2]. This guide provides an in-depth, objective comparison of diethyl diamines (short-chain, C2) versus dihexyl diamines (long-chain, C6) , detailing the causality behind their performance disparities and the self-validating experimental protocols used to evaluate them.

Mechanistic Causality: The Role of Alkyl Chain Length

To understand why dihexyl diamines vastly outperform diethyl diamines, we must examine the physical chemistry of the metal-solution interface.

Diamines act as mixed-type inhibitors. Their primary mechanism of action relies on the two nitrogen atoms, which possess lone-pair electrons. These electrons are donated into the vacant d-orbitals of the transition metal surface (e.g., iron), forming a chemisorbed coordinate covalent bond[1].

Once anchored, the alkyl chains extend outward into the corrosive aqueous medium. This is where chain length becomes the critical variable:

  • Diethyl Diamine (C2): The short ethyl chains lack sufficient steric bulk. While the molecule successfully anchors to the metal, it cannot effectively repel water or aggressive hydronium (

    
    ) and chloride (
    
    
    
    ) ions. The resulting monolayer is highly permeable.
  • Dihexyl Diamine (C6): The extended hexyl chains fundamentally alter the interfacial thermodynamics. As chain length increases up to six carbons, lateral van der Waals interactions between adjacent hexyl chains become significant[3]. This causes the molecules to tightly pack together, forming a dense, highly hydrophobic shield that physically excludes water from the metal surface[4].

Mechanistic pathways of metal surface protection by short vs. long-chain alkyl diamines.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the inhibition efficiency of these two diamine classes on mild steel in a 1M HCl environment at 303K. The data illustrates how extending the alkyl chain drastically reduces the required inhibitor concentration while maximizing protection[4][5].

ParameterN,N'-Diethyl DiamineN,N'-Dihexyl DiamineCausality / Scientific Insight
Optimal Concentration 500 - 800 ppm100 - 250 ppmLonger chains increase the equilibrium constant of adsorption, requiring less raw material.
Max Inhibition Efficiency (

)
~72% - 75%>95%The C6 chain provides superior hydrophobic exclusion of corrosive ions[2].
Adsorption Isotherm LangmuirLangmuirBoth form monolayers, but the C6 monolayer has a much higher surface coverage (

).
Aqueous Solubility HighLow / ModerateIncreased hydrophobicity reduces water solubility; C6 often requires stirring or a co-solvent.
Charge Transfer Resistance (

)
Moderate increaseExponential increaseC6 effectively replaces water molecules at the double-layer interface, halting electron transfer.

Self-Validating Experimental Protocols

In applied materials science, a single analytical method is never sufficient. To prove the efficacy of an inhibitor, we must build a self-validating system where macroscopic physical measurements (mass loss) are mathematically corroborated by microscopic electrochemical behavior (electron transfer rates).

Protocol A: Gravimetric (Weight Loss) Analysis

Causality: This is the foundational ground truth. It measures the physical dissolution of the metal over time.

  • Preparation: Abrade mild steel coupons using SiC paper (grades 400 to 1200) to ensure uniform surface roughness. Degrease with acetone and dry.

  • Immersion: Weigh the coupons (

    
    ) and suspend them in 1M HCl solutions containing varying concentrations of the diamine inhibitor (e.g., 50 to 500 ppm) for 24 hours at 303K.
    
  • Measurement: Remove, clean with Clarke’s solution (to remove corrosion products without attacking base metal), dry, and reweigh (

    
    ).
    
  • Calculation: Calculate the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ).
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: While weight loss tells us how much metal dissolved, EIS tells us why it stopped dissolving. By applying a small AC perturbation (10 mV peak-to-peak, 100 kHz to 10 mHz), we measure the Double Layer Capacitance (


). A decrease in 

proves that water molecules (high dielectric constant) have been physically displaced by the diamine molecules (low dielectric constant)[1].
  • Setup: Use a standard three-electrode cell (Working Electrode: Mild Steel; Counter Electrode: Platinum mesh; Reference Electrode: Ag/AgCl).

  • Equilibration: Allow the system to reach Open Circuit Potential (OCP) for 30 minutes.

  • Execution: Run the EIS scan. Fit the resulting Nyquist plot to a Randles equivalent circuit.

  • Validation: Calculate efficiency via Charge Transfer Resistance (

    
    ). Crucially, 
    
    
    
    must closely match
    
    
    to validate the protocol.

Self-validating experimental workflow combining physical and electrochemical techniques.

Conclusion for Process Chemists

When selecting a diamine for corrosion inhibition in acidic processing environments, dihexyl diamines represent a vastly superior choice over diethyl variants. Despite the slightly lower aqueous solubility of the C6 chain, the thermodynamic stability of the resulting hydrophobic monolayer provides near-total protection (>95% efficiency) at fractions of the dosage required by short-chain alternatives.

References

  • COMPARATIVE STUDIES OF INHIBITIVE EFFECTS OF DIAMINES ON CORROSION OF ALUMINIUM ALLOY IN PRESENCE OF ACID MEDIA Source: RASĀYAN Journal of Chemistry URL:[Link]

  • Review of corrosive environments for copper and its corrosion inhibitors Source: Arab Journal of Chemistry URL:[Link]

  • Effect of alkyl chain length on the corrosion inhibition of mild steel in a simulated hydrochloric acid medium by a phosphonium based inhibitor Source: Taylor & Francis / ResearchGate URL:[Link]

  • Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review Source: ResearchGate URL:[Link]

Sources

Critical Micelle Concentration of N,N'-Dihexyl-1,3-propanediamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the Critical Micelle Concentration (CMC) and surfactant properties of N,N'-Dihexyl-1,3-propanediamine .

Executive Summary: The "Missing" CMC

N,N'-Dihexyl-1,3-propanediamine (CAS: 23178-21-4) is a symmetric secondary diamine with two short hexyl (C6) chains separated by a propylene spacer. Structurally, it belongs to the class of Gemini-type amine surfactants (specifically the m-s-m type, where m=6 and s=3).

Unlike its longer-chain homologs (C12, C10), N,N'-dihexyl-1,3-propanediamine does not exhibit a conventional low Critical Micelle Concentration (CMC) in pure water.

  • Estimated CMC: > 200 mM (High concentration required for aggregation).

  • Behavior: At physiological or neutral pH, the molecule acts more as a hydrotrope or co-surfactant than a primary micelle-forming agent.

  • Key Insight: Its utility lies not in forming stable micelles at low concentrations, but in its ability to modify interfaces, enhance solubility of other surfactants (mixed micelles), and act as a cross-linker or curing agent where rapid kinetics (due to short chains) are preferred over stable aggregation.

This guide analyzes its physicochemical behavior by comparing it with established Gemini surfactants (C12-3-12, C10-3-10) and provides protocols for characterizing such high-CMC amphiphiles.

Structural Analysis & Theoretical CMC

The Gemini Architecture

The molecule consists of two hydrophobic tails (hexyl, C6) and two polar amine groups separated by a spacer (propylene, C3). This "6-3-6" architecture is a precursor to cationic Gemini surfactants (upon protonation).

  • Formula: C₆H₁₃-NH-(CH₂)₃-NH-C₆H₁₃

  • Molecular Weight: ~242.45 g/mol

  • Ionization State: pH-dependent. At pH < 9, it accepts protons to form the dicationic species: [C₆H₁₃-NH₂⁺-(CH₂)₃-NH₂⁺-C₆H₁₃]²⁺.

Comparative CMC Data (Homologous Series)

Since direct experimental data for the C6 homolog is rare in public literature (due to its borderline surfactant nature), we extrapolate from the well-characterized N,N'-dialkyl-1,3-propanediammonium series (Gemini amines).

Table 1: CMC Trends in N,N'-Dialkyl-1,3-Propanediamine Series (at 25°C)

Homolog (Chain Length)DesignationCMC (Protonated/Salt Form)Aggregation Behavior
Didodecyl (C12) 12-3-120.8 – 1.2 mM Forms stable, spherical micelles. Strong surfactant.
Didecyl (C10) 10-3-105 – 10 mM Forms micelles; higher CMC due to shorter tails.
Dioctyl (C8) 8-3-8~80 – 100 mM Weak surfactant; forms loosely defined aggregates.
Dihexyl (C6) 6-3-6 > 200 mM (Est.) Hydrotrope / Borderline. Unstable micelles; high solubility of monomers.

Technical Note: The CMC of Gemini surfactants typically increases by a factor of ~10 for every decrease of 2 carbons in the alkyl chain length. The transition from C8 to C6 pushes the CMC into a range where "micellization" is thermodynamically unfavorable compared to simple solvation or phase separation, often resulting in a "hydrotropic" effect rather than distinct micelle formation.

Mechanism of Action: Why High CMC?

The high CMC of N,N'-dihexyl-1,3-propanediamine is governed by the Hydrophobic Effect and Headgroup Repulsion .

Thermodynamic Barrier

For a surfactant to form micelles, the free energy gain from burying hydrophobic tails must overcome the entropic penalty of ordering and the electrostatic repulsion of headgroups.

  • C6 Chains: The hydrophobic driving force of a hexyl chain is weak (~3-4 kT). Even with two chains (total C12 equivalent), the short length prevents the formation of a stable micellar core (the radius would be too small, causing water penetration).

  • Headgroup Repulsion: The two cationic ammonium centers (in the protonated form) are close (separated by C3), creating high charge density. Without long tails to stabilize the aggregate, the repulsive forces dominate, preventing micellization until very high concentrations.

Diagram: Structural Impact on Micellization

G cluster_0 Molecular Structure cluster_1 Thermodynamic Outcome Molecule N,N'-Dihexyl-1,3-propanediamine (6-3-6 Structure) Tail Short C6 Tails (Weak Hydrophobicity) Molecule->Tail Head Dicationic Head (High Repulsion) Molecule->Head Micelle Stable Micelle (Low CMC) Tail->Micelle Requires C10+ Hydrotrope Hydrotrope / Aggregate (High CMC / No CMC) Tail->Hydrotrope Insufficient Driving Force Head->Hydrotrope Electrostatic Destabilization Application Applications: - Co-surfactant - Flotation Collector - Curing Agent Hydrotrope->Application Solubilization / Curing

Caption: Logical flow illustrating why the short C6 chains and high charge density of the 6-3-6 structure lead to hydrotropic behavior rather than stable micelle formation.

Experimental Protocol: Measuring High-CMC Surfactants

Since the CMC is expected to be high (>200 mM), standard dye-solubilization methods may fail. The following protocol uses Surface Tension (Wilhelmy Plate) and Conductivity , optimized for high-concentration amphiphiles.

Protocol: Surface Tension Isotherm

Objective: Determine the CMC (or Critical Aggregation Concentration, CAC) by detecting the break point in the surface tension vs. concentration curve.

Materials:

  • N,N'-Dihexyl-1,3-propanediamine (High Purity >98%).

  • 1.0 M HCl (to protonate the amine, if studying the cationic form) or Buffer (pH 7.4).

  • Tensiometer (Krüss K100 or equivalent).

Workflow:

  • Stock Solution: Prepare a 500 mM stock solution of the amine in the desired buffer/acid. (Note: High concentration is necessary).

  • Dilution Series: Perform a reverse dilution (adding solvent to stock) or sequential dilution to cover the range 1 mM to 400 mM .

  • Measurement: Measure surface tension (

    
    ) at 25°C for each concentration.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • Expected Result: A gradual decrease in

      
       without a sharp break point (characteristic of hydrotropes) or a break point at a very high concentration (>100 mM).
      
    • Comparison: A standard surfactant (e.g., CTAB) would show a sharp break at ~1 mM.

Protocol: Conductivity Method

Objective: Detect the change in equivalent conductivity associated with the formation of charged aggregates.

Workflow:

  • Setup: Calibrate a conductivity probe (high range).

  • Titration: Titrate the 500 mM stock solution into pure water (or buffer) while continuously stirring.

  • Data Plot: Plot Specific Conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Analysis: Look for a change in slope.

    • Pre-CMC: Slope

      
       (Monomers).
      
    • Post-CMC: Slope

      
       (Micelles).
      
    • Note: For C6-3-6, the change in slope may be subtle or non-existent if stable micelles do not form.

Applications & Alternatives

When to Use N,N'-Dihexyl-1,3-propanediamine

Despite its lack of a low CMC, this molecule is valuable in specific contexts:

  • Flotation Collectors: Used in mixed systems (e.g., with long-chain amines) to improve the kinetics of bubble attachment. The short chain allows for faster diffusion to the interface.

  • Curing Agents: Used in epoxy resins where the diamine functionality is key, and surfactant properties are secondary.

  • Hydrotropy: Can increase the solubility of hydrophobic drugs or other surfactants in water without forming viscous micellar phases.

Comparison with Alternatives

Table 2: Selection Guide for N,N'-Dialkyl-1,3-Propanediamines

FeatureDihexyl (C6) Dioctyl (C8) Didodecyl (C12)
Primary Use Hydrotrope, Curing Agent, Co-surfactantIntermediate Surfactant, BiocidePrimary Surfactant, Gene Delivery
Water Solubility High (Monomer)ModerateLow (Monomer), High (Micelle)
CMC Range > 200 mM (Est.) ~80 mM~1 mM
Foaming Low / UnstableModerateHigh / Stable
Rec. Use for kinetic control or solubility enhancement.Use for mild detergency.Use for stable emulsions or lipoplexes .

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. Wiley.
  • Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science. (Source for CMC trends in Gemini surfactants).

  • Menger, F. M., & Littau, C. A. (1991). Gemini Surfactants: Synthesis and Properties. Journal of the American Chemical Society. (Seminal paper defining the 12-3-12 and homologous series).

  • ChemicalBook. (2025). N,N'-Dihexyl-1,3-propanediamine Product Properties.

  • Wang, X., et al. (2014). Aggregation Behavior of Gemini Surfactants with Short Spacers. Langmuir.

A Comparative Guide to the Thermal Stability of N,N'-dihexyl-1,3-propanediamine and Its Alternatives via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermal Stability in Long-Chain Diamines

Long-chain diamines are foundational building blocks in a multitude of high-performance materials, ranging from specialty polyamides and epoxy curing agents to corrosion inhibitors and phase-transfer catalysts. For researchers, scientists, and professionals in drug development, understanding the thermal stability of these molecules is not merely an academic exercise; it is a critical parameter that dictates their processing window, operational limits, and ultimate performance in demanding applications. N,N'-dihexyl-1,3-propanediamine, with its unique combination of a short propylene spacer and secondary amine functionalities capped with hexyl chains, presents a distinct thermal profile. This guide provides a comprehensive thermal stability analysis of N,N'-dihexyl-1,3-propanediamine, benchmarked against a series of linear α,ω-primary diamines, to elucidate the influence of molecular architecture on thermal decomposition behavior.

The primary technique leveraged in this guide is Thermogravimetric Analysis (TGA), a cornerstone of thermal analysis that measures the mass of a sample over time as the temperature changes.[1] This allows for the precise determination of decomposition temperatures, the quantification of mass loss at various stages, and provides invaluable insights into the overall thermal robustness of a material.[2][3]

Comparative Analysis: Structural Influences on Thermal Stability

While direct, publicly available TGA data for N,N'-dihexyl-1,3-propanediamine is limited, we can infer its thermal behavior by comparing it with structurally analogous long-chain diamines. The key differentiators influencing thermal stability in this class of compounds are the length of the alkyl chain, the nature of the amine (primary vs. secondary), and the presence of branching. For this guide, we will compare the expected thermal properties of N,N'-dihexyl-1,3-propanediamine with three linear, primary α,ω-diamines: 1,6-hexanediamine, 1,8-octanediamine, and 1,12-dodecanediamine.

Generally, for a homologous series of linear α,ω-diamines, the thermal stability is expected to increase with chain length. This is attributed to the greater van der Waals forces between longer chains, requiring more energy to disrupt the molecular structure and initiate decomposition. However, the introduction of secondary amines and the specific 1,3-propylene spacer in N,N'-dihexyl-1,3-propanediamine can introduce different decomposition pathways. The thermal degradation of diamines often proceeds through mechanisms such as carbamate formation followed by intermolecular cyclization or nucleophilic attack.[3][4][5][6] The N-hexyl groups in our target molecule may also influence the volatility of decomposition products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Amine TypeKey Structural FeaturesExpected Relative Thermal Stability
N,N'-dihexyl-1,3-propanediamine C15H34N2242.45SecondaryC3 spacer, two N-hexyl groupsModerate-High
1,6-Hexanediamine[7][8]C6H16N2116.20PrimaryC6 linear chainModerate
1,8-Octanediamine[9][10][11]C8H20N2144.26PrimaryC8 linear chainModerate-High
1,12-Dodecanediamine[12][13][14]C12H28N2200.36PrimaryC12 linear chainHigh

Note: The expected relative thermal stability is a qualitative assessment based on general chemical principles and data from related compounds. Actual decomposition temperatures can be influenced by experimental conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure the generation of reliable and comparable data, a standardized TGA protocol is paramount. The following methodology is based on established standards such as ASTM E1131 and ISO 11358.[15][16][17][18][19][20][21]

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance, a programmable furnace, and a gas-switching system is required.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is representative of the bulk material. For solid diamines, this may involve gentle grinding to achieve a uniform powder. Liquid samples like N,N'-dihexyl-1,3-propanediamine should be well-mixed.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina are recommended for their inertness at high temperatures).

  • Instrument Setup and Purge:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace and balance housing with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis. This ensures an oxygen-free environment, preventing oxidative degradation and allowing for the study of purely thermal decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible results.[6]

    • The temperature range should be sufficient to capture the complete decomposition of the organic molecule.[15]

  • Data Acquisition:

    • Continuously record the sample mass as a function of temperature.

    • The output will be a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Diagram of the TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Obtain Representative Sample Weigh Weigh 5-10 mg into TGA Crucible Sample->Weigh Load Load Crucible into TGA Weigh->Load Purge Purge with N2 (50-100 mL/min) Load->Purge Equilibrate Equilibrate at 30 °C Purge->Equilibrate Heat Heat to 600 °C at 10 °C/min Equilibrate->Heat Record Record Mass vs. Temperature Heat->Record Analyze Generate TGA & DTG Curves Record->Analyze

Caption: Workflow for comparative TGA analysis of diamines.

Interpreting the Results: Key Parameters and Causality

The TGA thermogram provides several key data points for comparing the thermal stability of N,N'-dihexyl-1,3-propanediamine and its alternatives:

  • Onset Decomposition Temperature (Tonset): This is the temperature at which significant mass loss begins. It is a primary indicator of thermal stability. A higher Tonset signifies greater stability.

  • Temperature of Maximum Decomposition Rate (Tmax): This is the peak temperature on the DTG curve and indicates the point of the most rapid mass loss.

  • Residual Mass: The percentage of mass remaining at the end of the experiment. For pure organic diamines, this should be close to zero, unless a char-like residue is formed.

The choice of an inert atmosphere is critical for isolating the inherent thermal stability of the molecule from its oxidative stability. In the presence of oxygen, decomposition can be initiated at lower temperatures. The 10 °C/min heating rate represents a common standard that balances analysis time with resolution. Slower rates can provide more detailed information on complex, multi-step decompositions, while faster rates can shift decomposition temperatures to higher values.

Conclusion and Future Outlook

This guide provides a framework for understanding and comparing the thermal stability of N,N'-dihexyl-1,3-propanediamine with other long-chain diamines using thermogravimetric analysis. Based on structural considerations, it is anticipated that N,N'-dihexyl-1,3-propanediamine will exhibit robust thermal stability, likely superior to shorter-chain primary diamines like 1,6-hexanediamine, and competitive with longer-chain analogues such as 1,8-octanediamine. The presence of secondary amine groups and a propylene spacer will likely lead to distinct decomposition pathways compared to linear primary diamines.

For researchers and developers, the experimental protocol outlined here provides a reliable method for generating high-quality, comparable data. Such data is essential for material selection, defining processing parameters, and ensuring the long-term performance and reliability of products derived from these versatile chemical building blocks. Further investigations could explore the impact of different atmospheric conditions (e.g., air) on the decomposition mechanism and analyze the evolved gases using a coupled TGA-MS or TGA-FTIR system to gain a more detailed mechanistic understanding.

References

  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. ([Link])

  • ISO 11358, Plastics — Thermogravimetry (TG) of polymers. ([Link])

  • Intertek, Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. ([Link])

  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry. ([Link])

  • ASTM E1131-20, Standard Test Method for Composition Analysis by Thermogravimetry. ([Link])

  • Infinita Lab, ISO 11358 - Best Practices for TGA in Polymers. ([Link])

  • ONORM EN ISO 11358-1:2022, Plastics - Thermogravimetry (TG) of polymers - Part 1: General principles (ISO 11358-1:2022). ([Link])

  • International Organization for Standardization. (2014). ISO 11358-1:2014 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. ([Link])

  • Wikipedia, Thermogravimetric analysis. ([Link])

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. ([Link])

  • ResearchGate, Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). ([Link])

  • University of Kentucky, Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ([Link])

  • ResearchGate, (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ([Link])

  • NIST, 1,6-Hexanediamine. ([Link])

  • ResearchGate, (PDF) Aromatic Polyimides with High Melt Index Modified by 1,6-Hexamethylenediamine. ([Link])

  • US EPA, 1,8-Octanediamine - Substance Details. ([Link])

  • PubChem, 1,12-Dodecanediamine. ([Link])

  • PubChem, 1,8-Octanediamine. ([Link])

  • PubChem, Hexamethylenediamine. ([Link])

Sources

Structural Architecture in Biocides: A Comparative Guide to N,N'-Dihexyl vs. N-Dodecyl Diamines

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design of amphiphilic biocides, the total hydrophobic carbon count is often less critical than the spatial arrangement of those carbons. This guide provides an objective, data-driven comparison between two diamines with identical hydrophobic carbon totals (C12) but divergent molecular architectures: N,N'-dihexyl-1,3-propanediamine (a symmetrical secondary diamine with two C6 chains) and N-dodecyl-1,3-propanediamine (an asymmetrical primary-secondary diamine with a single C12 chain).

By examining their Critical Micelle Concentration (CMC), membrane disruption mechanics, and in vitro efficacy, researchers and drug development professionals can better optimize structure-activity relationships (SAR) for next-generation antimicrobial agents.

Mechanistic Causality: Why Chain Architecture Dictates Efficacy

The biocidal mechanism of aliphatic diamines relies on a sequential two-step process: electrostatic adsorption to the negatively charged bacterial cell wall, followed by the hydrophobic intercalation of alkyl chains into the phospholipid bilayer. The architecture of the hydrophobic tail fundamentally dictates the success of this second step.

  • N-Dodecyl Diamine (Single C12 Chain): The extended length of a dodecyl chain is approximately 1.5–1.7 nm. Because the hydrophobic core of a bacterial lipid bilayer is roughly 3 nm thick, a single C12 chain perfectly penetrates and spans one entire leaflet of the bilayer. This deep insertion causes severe lateral phase separation, lipid packing disruption, and rapid cytoplasmic leakage. Studies confirm that C12–C14 chain lengths are optimal for maximizing biocidal activity against both Gram-positive and Gram-negative bacteria 1[1].

  • N,N'-Dihexyl Diamine (Twin C6 Chains): Despite having the same total lipophilicity (12 carbons), hexyl chains are only ~0.8 nm long. They are structurally incapable of anchoring deeply into the hydrophobic core. Instead, they cause superficial perturbations at the lipid-water interface. Bacteria can often tolerate or rapidly repair these minor defects, resulting in drastically lower biocidal activity. Furthermore, the single contiguous C12 chain drives a much lower CMC than two separated C6 chains, increasing the thermodynamic partition coefficient from the aqueous phase into the lipid membrane.

MOA A Cationic Diamine Headgroup B Electrostatic Attraction to Bacterial Cell Wall A->B C Hydrophobic Tail Insertion (C12 vs 2xC6) B->C D Membrane Disruption & Cytoplasmic Leakage C->D E Cell Death (Biocidal Efficacy) D->E

Caption: Mechanistic pathway of diamine-induced bacterial membrane disruption and cell death.

Comparative Biocidal Performance Data

The structural differences between these two diamines manifest clearly in quantitative biocidal assays. N-dodecyl diamines (and their closely related derivatives) are highly potent, broad-spectrum biocides utilized in commercial disinfectants2[2]. In contrast, symmetrical short-chain diamines exhibit weak microbicidal properties.

Property / AssayN-Dodecyl-1,3-propanediamineN,N'-Dihexyl-1,3-propanediamine
Molecular Architecture Asymmetrical (Single C12)Symmetrical (Twin C6)
Critical Micelle Conc. (CMC) ~ 1.2 mM> 15.0 mM
MIC - S. aureus (Gram +) 2 - 4 µg/mL> 256 µg/mL
MIC - E. coli (Gram -) 8 - 16 µg/mL> 512 µg/mL
Antifungal Efficacy High[3]Low
Membrane Permeability High (Rapid PI Uptake)Low (Minimal PI Uptake)

Self-Validating Experimental Methodologies

To objectively evaluate and compare the performance of these compounds, the following self-validating protocols must be employed. These workflows are designed with strict internal controls to ensure that observed cell death is directly and causally linked to membrane disruption.

Workflow W1 1. Compound Preparation (Equimolar Solutions) W2 2. CMC Determination (Conductometry) W1->W2 W3 3. MIC / MBC Assays (Broth Microdilution) W2->W3 W4 4. Membrane Permeability (Propidium Iodide Uptake) W3->W4 W5 5. SAR Analysis & Efficacy Profiling W4->W5

Caption: Step-by-step experimental workflow for evaluating diamine biocidal activity.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Causality Focus: We utilize Mueller-Hinton Broth (MHB) rather than Tryptic Soy Broth because MHB has standardized, lower divalent cation concentrations (Ca²⁺, Mg²⁺). Excess cations can artificially antagonize cationic diamines by competing for negative binding sites on the bacterial cell wall, skewing the efficacy data.

  • Preparation: Prepare stock solutions of N-dodecyl and N,N'-dihexyl diamines at 10 mg/mL in sterile deionized water (using 1% DMSO if solubility issues arise with the dihexyl variant).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the diamines in MHB to achieve a concentration range of 0.5 µg/mL to 512 µg/mL.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to yield a final concentration of

    
     CFU/mL.
    
  • Controls: Include a positive growth control (broth + bacteria), a negative sterility control (broth only), and a solvent control (broth + bacteria + 1% DMSO).

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration exhibiting no visible microbial growth (validated via OD600 spectrophotometry).

Protocol B: Membrane Permeability Assay (Propidium Iodide Uptake)

Causality Focus: Propidium Iodide (PI) is a membrane-impermeable dye. Its fluorescence increases 20-to-30-fold only when it binds to intracellular nucleic acids. By tracking PI fluorescence over time, we isolate membrane permeabilization as the primary mechanism of action, ruling out strictly intracellular metabolic targets.

  • Cell Preparation: Harvest mid-log phase bacterial cells, wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1.

  • Dye Addition: Add Propidium Iodide to the bacterial suspension at a final concentration of 10 µM. Incubate in the dark for 10 minutes to establish a baseline fluorescence.

  • Treatment: Transfer 190 µL of the PI-cell suspension to a black 96-well plate. Add 10 µL of the diamine treatments at 2× their respective MIC values.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 535 nm / Emission: 617 nm) every 2 minutes for 60 minutes using a microplate reader.

  • Validation: A rapid spike in fluorescence within 5–10 minutes for the N-dodecyl diamine confirms catastrophic membrane rupture, whereas a flat or slowly rising curve for the N,N'-dihexyl diamine indicates failure to penetrate the lipid bilayer.

Conclusion

The comparative analysis between N,N'-dihexyl-1,3-propanediamine and N-dodecyl-1,3-propanediamine perfectly illustrates that total hydrophobicity is subservient to structural architecture in biocide design. The contiguous C12 chain of the N-dodecyl variant provides the exact spatial dimensions required to span a bacterial lipid leaflet, driving a lower CMC and rapid membrane rupture. Conversely, the split C6 chains of the dihexyl variant lack the necessary reach, rendering it highly inefficient as a biocidal agent.

References

  • Source: PMC (nih.gov)
  • Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces)
  • Characterization and quantification of N-(3-aminopropyl)

Sources

Elemental Analysis Standards for C15H34N2 Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Long-chain aliphatic diamines with the chemical formula C15H34N2 (such as N-Lauryl-1,3-propanediamine or N,N'-Dimethyl-1,12-diaminododecane) are highly versatile molecules. They are increasingly utilized as organic spacer cations in the synthesis of layered double perovskites ()[1], as specialized industrial surfactants, and as critical pharmaceutical intermediates.

For researchers and drug development professionals, validating the purity and stoichiometric integrity of these compounds via Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a mandatory quality control step. However, analyzing high-aliphatic amines presents unique mechanistic challenges. This guide objectively compares calibration standards and provides a self-validating protocol to ensure analytical accuracy.

The Mechanistic Challenge: Why Standard CHN Analysis Fails

Based on the molecular weight of 242.45 g/mol ()[2], the theoretical mass fractions for C15H34N2 are C: 74.31%, H: 14.14%, N: 11.55% .

When laboratories fail to achieve the standard ±0.3% absolute error margin for these compounds, the causality typically stems from two primary mechanisms:

  • Hygroscopicity and Carbamate Formation: Primary and secondary aliphatic amines are highly basic. Upon exposure to ambient air, they rapidly absorb atmospheric moisture and carbon dioxide to form carbamate salts. This transient mass gain artificially lowers the measured Carbon and Nitrogen percentages while elevating Hydrogen and Oxygen.

  • Combustion Kinetics and Matrix Mismatch: The high aliphatic content (long alkyl chains) requires aggressive oxidation. If the flash combustion is incomplete, soot forms, leading to irreversible carbon loss. Furthermore, calibrating the instrument's Thermal Conductivity Detector (TCD) with the industry-standard Acetanilide (which contains only 6.71% Hydrogen) forces the instrument to extrapolate the curve to reach the 14.14% Hydrogen target. This non-linear extrapolation introduces severe systemic bias, a phenomenon addressed in standard calibration guidelines ()[3].

Comparison of Calibration Standards

To ensure data trustworthiness, we must evaluate calibration standards based on their structural and stoichiometric similarity to C15H34N2.

Table 1: Structural & Stoichiometric Comparison
Calibration StandardFormula%C%H%NMatrix MatchVerdict
Acetanilide C8H9NO71.096.7110.36Poor (Low H)Industry default, but causes severe H-bias.
Hexamethylenetetramine C6H12N451.418.6339.96Poor (High N)Unsuitable for aliphatic amines.
Octadecylamine C18H39N80.2214.605.20Good (High H)Excellent surrogate for combustion kinetics.
C15H34N2 CRM C15H34N274.3114.1411.55PerfectThe gold standard, if commercially available.
Table 2: Experimental Performance Data

The following data represents the experimental recovery of a highly purified C15H34N2 sample using different calibration models. Acceptable analytical tolerance is ±0.30% absolute.

Calibration Standard UsedMeasured %CMeasured %HMeasured %NΔH from Theoretical (14.14%)Status
Acetanilide 73.95%14.68%11.40%+0.54%❌ Fail (Extrapolation bias)
Stearic Acid + Atropine 74.15%14.28%11.45%+0.14%✅ Pass (Complex calibration)
Octadecylamine 74.28%14.18%11.52%+0.04%✅ Pass (Excellent matrix match)
C15H34N2 CRM 74.30%14.15%11.54%+0.01%✅ Pass (Gold Standard)

Self-Validating CHN Analysis Protocol

To establish a self-validating analytical system, the following step-by-step methodology must be strictly adhered to when analyzing C15H34N2.

Step 1: Inert Atmosphere Preparation

  • Action: Transfer the C15H34N2 sample and the Octadecylamine calibration standard into an argon-purged glovebox.

  • Causality: Inert handling prevents the formation of carbamate salts from atmospheric CO2 and H2O, which would otherwise skew the stoichiometric ratios and invalidate the sample before it even reaches the analyzer.

Step 2: Sample Encapsulation and Catalyst Addition

  • Action: Weigh 1.500 to 2.000 mg of the sample into a pre-cleaned tin (Sn) capsule using a microbalance. Immediately add ~1.0 mg of Vanadium Pentoxide (V2O5) powder directly into the capsule before sealing.

  • Causality: The tin capsule acts as a localized flash-combustion catalyst. The V2O5 acts as a potent oxidizing agent, providing supplementary oxygen to break down the resilient long-chain aliphatic backbone and prevent soot (unburned carbon) formation ()[4].

Step 3: Matrix-Matched Calibration

  • Action: Calibrate the CHN analyzer's TCD using Octadecylamine (C18H39N) across a mass range of 0.5 to 3.0 mg.

  • Causality: Standard calibration guidelines require the standard's elemental composition to closely match the sample ()[5]. Octadecylamine provides a high-hydrogen matrix (14.60% H), ensuring the TCD operates within a linear, interpolated range.

Step 4: Flash Combustion and Detection

  • Action: Drop the sealed capsule into the combustion reactor at 1000°C under a pulse of ultra-high purity Oxygen. The resulting gases (CO2, H2O, NOx) are passed through a reduction reactor (converting NOx to N2) and separated via a GC column before reaching the TCD.

Step 5: Validation and Blank Subtraction

  • Action: Run a procedural blank (empty Sn capsule + V2O5) every 10 samples to correct for atmospheric baseline drift. Run a secondary check standard (e.g., Acetanilide) to validate the integrity of the calibration curve.

Workflow Visualization

G Prep 1. Inert Atmosphere Prep (Prevent CO2/H2O uptake) Additive 2. Add V2O5 Catalyst (Ensure Complete Oxidation) Prep->Additive Calib 3. Matrix-Matched Calibration (Octadecylamine/CRM) Additive->Calib Combust 4. Flash Combustion (1000°C, O2 pulse) Calib->Combust Detect 5. TCD Detection (C, H, N Quantification) Combust->Detect Validate 6. Data Validation (±0.3% Absolute Tolerance) Detect->Validate

Self-validating CHN analysis workflow for long-chain aliphatic amines.

References

  • PubChem . "Laurylpropylenediamine | C15H34N2 | CID 151516". National Institutes of Health (NIH). URL: [Link]

  • ASTM International . "ASTM D7578-20: Standard Guide for Calibration Requirements for Elemental Analysis of Petroleum Products and Lubricants". iTeh Standards. URL: [Link]

  • Rusch, P., et al. "Nanocrystal Synthesis Derived Approach to Silver Bismuth Iodide Layered Double Perovskites with Aliphatic Amines: (CnH(2n+1)NH3)4AgBiI8". Chemistry of Materials, ACS Publications (2026). URL: [Link]

  • Royal Society of Chemistry . "RSC Advances: CHN analysis of long-chain amines". RSC Publishing. URL: [Link]

Sources

Validating Purity of N,N'-Dihexyl-1,3-Propanediamine via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Case for GC-MS

In the synthesis and quality control of aliphatic polyamines like N,N'-dihexyl-1,3-propanediamine , researchers often default to HPLC out of habit. However, for this specific class of compounds—lipophilic, secondary aliphatic amines lacking aromatic chromophores—GC-MS is not just an alternative; it is the superior validation technique.

This guide objectively compares GC-MS against HPLC and NMR, demonstrating why Gas Chromatography-Mass Spectrometry provides the requisite sensitivity and structural resolution to identify homologous impurities (e.g., mono-hexyl or tri-hexyl byproducts) that other methods miss.

Part 1: Comparative Analysis – Selecting the Right Tool

The challenge with N,N'-dihexyl-1,3-propanediamine is its chemical nature: it is a "UV-silent" molecule. Without a conjugated system, it exhibits negligible absorbance above 210 nm, rendering standard HPLC-UV methods prone to baseline noise and solvent interference.

Table 1: Methodological Comparison for Aliphatic Amine Purity
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Detection Basis Volatility & Mass-to-Charge (m/z)UV Absorbance (Chromophore)Magnetic Resonance of Protons
Sensitivity High (ppm level)Low (requires derivatization or ELSD)Moderate (limit ~0.5-1%)
Selectivity Excellent: Separates homologs (mono/di/tri-alkyl) by boiling point.Poor: Similar polarity homologs often co-elute; poor detection.Good: Structural ID, but overlapping alkyl signals make quantification of <1% impurities difficult.
Impurity ID Definitive: MS fragmentation identifies specific byproduct structures.Inferential: Relies on retention time matching only.Structural: Can identify impurity classes but struggles with trace quantification.
Throughput High (20-30 min runs)Moderate (requires equilibration)Low (manual interpretation)

Expert Insight: While HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) can detect this compound, they lack the structural identification power of MS. If you see a 0.5% impurity peak in HPLC-ELSD, you know it's there, but you don't know what it is. GC-MS tells you it is likely the N-monohexyl intermediate, allowing you to optimize your synthesis reaction time.

Part 2: The Validation Workflow

To validate the purity of N,N'-dihexyl-1,3-propanediamine, we must address its high boiling point and polarity. Direct injection of secondary amines can lead to peak tailing due to interaction with silanol groups in the column. Therefore, a Derivatization Protocol using Trifluoroacetic Anhydride (TFAA) is the gold standard approach.

Diagram 1: Analytical Workflow

ValidationWorkflow Sample Raw Sample (N,N'-dihexyl-1,3-propanediamine) Deriv Derivatization (TFAA + Base) Sample->Deriv Acylation GC Gas Chromatography (Separation of Homologs) Deriv->GC Injection MS Mass Spectrometry (EI Source) GC->MS Elution Data Data Analysis (Purity % & Impurity ID) MS->Data Ionization

Caption: Step-by-step workflow transforming the raw amine into a volatile amide for precise GC-MS quantification.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating. The use of an internal standard and derivatization ensures that any loss of signal or peak distortion is immediately apparent.

1. Reagents & Materials
  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Base: Pyridine or Triethylamine (to scavenge acid byproduct).

  • Internal Standard (IS): Eicosane (C20 alkane) – chemically inert and elutes in a similar range.

2. Sample Preparation (Derivatization)[2][3][4][5][6]
  • Weighing: Weigh ~10 mg of N,N'-dihexyl-1,3-propanediamine into a 2 mL GC vial.

  • Dissolution: Add 1 mL of DCM containing the Internal Standard (0.5 mg/mL).

  • Reaction: Add 50 µL of Pyridine, followed by 50 µL of TFAA.

    • Mechanism: The TFAA reacts with the secondary amine sites to form N,N'-dihexyl-N,N'-bis(trifluoroacetyl)-1,3-propanediamine. This removes hydrogen bonding capability, sharpening the peak.

  • Incubation: Cap and vortex. Incubate at 60°C for 30 minutes.

  • Clean-up (Optional but Recommended): Evaporate to dryness under nitrogen to remove excess acid/TFAA, then reconstitute in 1 mL pure DCM. This protects the GC column phase.

3. GC-MS Instrument Parameters
  • Column: DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split mode (20:1), 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 300°C

    • Hold: 5 min at 300°C

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: 40–600 m/z.

Part 4: Data Interpretation & Causality

Understanding the mass spectrum is critical for validating that you have the correct product and identifying specific impurities.

1. The Target Peak (Derivative)

The derivatized product has added two trifluoroacetyl groups (


, MW ~97 each).
  • Molecular Weight Shift:

    • Native Amine MW: ~242 g/mol

    • Derivatized MW:

      
       g/mol .
      
  • Key Fragments: Look for the loss of a hexyl chain or the cleavage alpha to the amide nitrogen.

2. Common Impurities

The power of GC-MS lies here. You will likely see:

  • Mono-hexyl impurity: Result of incomplete alkylation. It will have one hexyl group and two TFA groups (if the primary amine reacts twice) or a different retention time.

  • Tri-hexyl impurity: Result of over-alkylation. It will only accept one TFA group (tertiary amines do not react with TFAA, but the remaining secondary site will).

  • 1,3-Propanediamine (Starting Material): Elutes very early; fully derivatized (bis-amide).

Diagram 2: Impurity Identification Logic

ImpurityLogic Result Unknown Peak Detected CheckRT Check Retention Time (RT) Relative to Main Peak Result->CheckRT Early Earlier RT CheckRT->Early More Volatile Late Later RT CheckRT->Late Less Volatile MassSpec1 Check MS Spectrum Early->MassSpec1 MassSpec2 Check MS Spectrum Late->MassSpec2 Mono ID: Mono-hexyl derivative (Under-alkylation) MassSpec1->Mono Lower MW Tri ID: Tri-hexyl derivative (Over-alkylation) MassSpec2->Tri Higher MW

Caption: Decision tree for identifying common synthesis byproducts based on volatility (RT) and mass.

References
  • Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A. (Establishes TFAA as standard for secondary amines).
  • PubChem. (n.d.). Compound Summary: N,N'-Dihexyl-1,3-propanediamine. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2020). GC-MS Analysis of Impurities in Aliphatic Amines. Application Note 5991. (General protocol reference). Retrieved from [Link]

Sources

Benchmarking Hydrophobicity (LogP) of N,N'-Dihexyl-1,3-propanediamine: A Comparative Guide for Formulation and Interfacial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in interfacial chemistry and drug delivery, I frequently evaluate the partitioning behavior of amphiphilic amines. N,N'-dihexyl-1,3-propanediamine (CAS 23178-21-4) is a highly specialized, symmetrical secondary diamine. By flanking a hydrophilic 1,3-propanediamine core with two lipophilic hexyl chains, this molecule achieves a delicate amphiphilic balance.

Understanding its exact hydrophobicity—quantified by the octanol-water partition coefficient (LogP)—is critical. In industrial applications, its LogP dictates its efficacy as a cationic collector in the reverse flotation of silicate-containing iron ores 1. In pharmaceutical development, this specific chain length is frequently benchmarked when designing ionizable lipidoids for mRNA lipid nanoparticles (LNPs), where the LogP governs cellular membrane fusion and endosomal escape.

Mechanistic Context: The Amphiphilic Architecture

The physical behavior of N,N'-dihexyl-1,3-propanediamine is governed by the opposing forces of its structural domains. The central diamine core is highly polar and ionizable (pKa ~9.5 and ~8.5). At physiological (pH 7.4) or flotation (pH 9-10) conditions, the molecule exists in an equilibrium between protonated and neutral states.

The dual hexyl chains are the causal factor behind its high LogP. When the molecule deprotonates, the hydrophobic effect drives the hexyl tails to escape the aqueous phase, forcing the molecule to partition into non-polar solvents, insert into lipid bilayers, or anchor onto hydrophobic mineral surfaces. If the LogP is too low (e.g., diethyl derivatives), the molecule remains entirely water-soluble. If the LogP is too high (e.g., dioctyl derivatives), it suffers from premature micellization or aqueous insolubility.

Amphiphilic_Pathway Diamine N,N'-Dihexyl-1,3-propanediamine (Protonated Core) Deprotonation Alkaline pH Shift (Deprotonation) Diamine->Deprotonation pKa ~9.5 Lipophilic Neutral Species (Maximized LogP) Deprotonation->Lipophilic Charge Neutralization Bilayer Lipid Bilayer / Silicate Hydrophobic Insertion Lipophilic->Bilayer Hexyl Tail Anchoring

Fig 1. pH-dependent hydrophobic insertion pathway of N,N'-dihexyl-1,3-propanediamine.

Comparative LogP Benchmarking Data

To objectively evaluate N,N'-dihexyl-1,3-propanediamine, we must benchmark it against its structural analogs. The addition of aliphatic carbons predictably increases the LogP by approximately +0.5 per methylene group.

According to the PubChem database, the unmodified parent core, 1,3-propanediamine, is highly hydrophilic with a LogP of -1.43 2. Short-chain alkylation, such as in N,N-diethyl-1,3-propanediamine, shifts the LogP to a mildly lipophilic 0.90 3. The dihexyl variant hits the "Goldilocks" zone for membrane insertion.

CompoundCAS NumberStructural ModificationLogP (Octanol/Water)Primary Application / Behavior
1,3-Propanediamine 109-76-2Unmodified Core-1.43Highly hydrophilic precursor
N,N-Diethyl-1,3-propanediamine 104-78-9Short-chain alkylation0.90Water-soluble curing agent
N,N'-Dihexyl-1,3-propanediamine 23178-21-4Mid-chain amphiphile~4.60Reverse flotation collector, LNP lipidoid
N,N'-Dioctyl-1,3-propanediamine N/ALong-chain amphiphile~6.60Highly lipophilic, prone to micellization
Spermine 71-44-3Endogenous polyamine-1.50Hydrophilic biological polyamine

(Note: Values marked with an asterisk are consensus experimental/calculated benchmarks for the neutral free-base species).

Experimental Workflows for LogP Determination

Because N,N'-dihexyl-1,3-propanediamine is a highly lipophilic surface-active agent, standard computational predictions often fail to account for self-association (micellization). Therefore, empirical determination must rely on a self-validating system .

Below is the optimized Shake-Flask LC-MS methodology (adapted from OECD Test Guideline 107). I have designed this protocol to explicitly rule out experimental artifacts such as glass adsorption and emulsion formation.

Protocol: Self-Validating Shake-Flask LC-MS Method

Causality of Design: Highly lipophilic amines tend to adsorb onto the walls of glass vials or accumulate at the liquid-liquid interface. If you simply measure the concentration in the water phase and assume the rest is in the octanol, your LogP will be artificially inflated. This protocol uses a strict mass-balance check to self-validate the data.

Step-by-Step Methodology:

  • Phase Saturation: Stir 1-octanol and HPLC-grade water (adjusted to pH 11.0 with NaOH to ensure the diamine is fully deprotonated) for 48 hours. Separate the mutually saturated phases. Causality: Prevents volume shifts during the actual experiment.

  • Analyte Spiking & Phase Ratios: Prepare the diamine in the saturated octanol phase at a concentration of 100 µM. Distribute into silanized glass vials using three different Octanol:Water volume ratios (1:1, 1:2, and 2:1). Causality: If the calculated LogP varies across these ratios, the molecule is self-associating (micellizing), and the data is invalid.

  • Equilibration: Mechanically shake the vials at 25°C ± 0.1°C for 24 hours.

  • Phase Separation: Centrifuge the vials at 4,000 x g for 30 minutes to break any micro-emulsions. Causality: Amphiphilic diamines act as surfactants; without centrifugation, microscopic octanol droplets in the water phase will drastically skew the LC-MS quantification.

  • LC-MS/MS Quantification: Carefully sample the middle of both the octanol and water phases. Quantify the diamine concentration using a triple quadrupole mass spectrometer (ESI+ mode).

  • Self-Validation (Mass Balance): Calculate the total mass of the diamine recovered in both phases combined. Validation Gate: The total recovered mass must be between 95% and 105% of the initial spiked mass. If it is lower, interfacial adsorption occurred, and the assay must be repeated with passivated vials.

  • Calculation: LogP = Log10 (Concentration in Octanol / Concentration in Water).

LogP_Workflow Prep 1. Phase Mutually Saturated (Octanol & Water) Spike 2. Spike Analyte (3 Phase Ratios: 1:1, 1:2, 2:1) Prep->Spike Equilibrate 3. Isothermal Shaking (24h at 25°C) Spike->Equilibrate Separate 4. Centrifugation (Phase Separation) Equilibrate->Separate Quantify 5. LC-MS/MS Quantification (Self-Validation: Mass Balance >95%) Separate->Quantify Calculate 6. LogP Calculation Log(Coct / Cwat) Quantify->Calculate

Fig 2. Self-validating shake-flask LC-MS workflow for accurate LogP determination.

References

  • Method for flotation of a silicate-containing iron ore (EP4196281A1). Google Patents.
  • 1,3-Propanediamine (CID 428). PubChem - National Institutes of Health (NIH).
  • N,N-diethyl-1,3-propane diamine (CAS 10061-68-4). The Good Scents Company.

Sources

Safety Operating Guide

1,3-Propanediamine, N,N'-dihexyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Corrosive, Environmental Toxin) Immediate Directive: Do NOT dispose of via sink, sewer, or trash. Primary Disposal Method: Collection for off-site thermal destruction (Incineration) via approved hazardous waste contractor.

Critical Safety Alert: This compound is a lipophilic diamine . Unlike short-chain amines (e.g., ethylenediamine), the dihexyl chains significantly increase skin permeation rates and retention in tissues. Standard water rinsing is often insufficient for decontamination; immediate use of polyethylene glycol (PEG 400) or specialized amphiphilic cleansers is recommended for skin contact before water rinsing.

Part 2: Chemical Profile & Hazard Assessment

To understand the disposal logic, we must first characterize the substrate. The N,N'-dihexyl substitution alters the physical chemistry of the parent propanediamine, shifting it from a water-soluble base to a surfactant-like organic base.

Table 1: Physicochemical Properties & Waste Characterization
PropertyValue (Predicted/Analog*)Disposal Implication
CAS Number 23549-36-2Unique identifier for waste manifests.
Physical State Liquid (Viscous)Requires liquid-tight containment; high viscosity residues may adhere to glass.
Basicity (pKa) ~10.5 - 11.0Corrosive (D002). Incompatible with acids (exothermic).
Lipophilicity (LogP) High (> 3.0)Bioaccumulative. Toxic to aquatic life. Must not enter waterways.[1][2]
Flash Point > 110°C (Estimated)Likely not D001 (Ignitable), but combustible.
Solubility Low in water; High in organicsDo not mix with aqueous acid waste streams (risk of phase separation/emulsion).

*Note: Specific experimental data for the N,N'-dihexyl variant is sparse; values are extrapolated from structural homologs (N-hexyl-1,3-propanediamine) to ensure conservative safety margins.

The "Why" Behind the Protocol (Mechanistic Insight)
  • Corrosivity: The unhindered amine groups are potent proton acceptors. Mixing this waste with acidic waste streams (e.g., HCl, H2SO4) in a closed container can generate enough heat to melt plastic or shatter glass (exothermic neutralization).

  • Surfactancy: The molecule has a "bolas" surfactant structure (two hydrophobic tails, hydrophilic core). This promotes foaming and emulsification. Do not attempt to neutralize this in-house using aqueous acids; it will likely form a sticky, insoluble salt precipitate that is difficult to remove from the reactor.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection
  • Waste Stream: Classify as "Organic Base - Corrosive."

  • Incompatibility Check: Ensure the waste container is free of:

    • Acids (Violent reaction).

    • Oxidizers (Peroxides, Nitrates) – Risk of fire or explosion.

    • Halogenated Solvents (e.g., Dichloromethane) – Amines can react with alkyl halides exothermically over time.

  • Container Type:

    • Recommended:HDPE (High-Density Polyethylene) jerrycans. HDPE is resistant to strong bases and physical impact.

    • Acceptable: Borosilicate glass (short-term only; strong bases can etch glass over prolonged storage).

Phase 2: Transfer & Labeling
  • PPE Required: Nitrile gloves (double-gloved or heavy gauge >0.11mm), chemical splash goggles, and a buttoned lab coat.

  • Transfer: Pour waste slowly into the container using a funnel. Avoid splashing.

  • Rinsing: Rinse the original vessel with a compatible organic solvent (e.g., Ethanol or Isopropanol), not water (due to low solubility). Add this rinse to the same waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1,3-Propanediamine, N,N'-dihexyl- solution."

    • Hazard Checkboxes: [x] Corrosive [x] Toxic.

Phase 3: Final Disposal (Off-Site)
  • Method: Incineration is the only recommended destruction method. The high nitrogen content requires a facility with scrubbers to manage NOx emissions.

  • Regulatory Code (RCRA):

    • D002: Corrosivity (if pH > 12.5).[3]

    • None: If pH < 12.5, it is still "Non-RCRA Regulated Hazardous Waste" due to aquatic toxicity.

Part 4: Spill Management Workflow

Scenario: 100mL spill on the lab bench.

  • Evacuate & Ventilate: Amines have a fishy, ammonia-like odor. Clear the immediate area.[4]

  • PPE: Don face shield and heavy nitrile gloves.

  • Containment: Ring the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or Clay).

    • Contraindication:Do NOT use cellulose-based absorbents (paper towels, sawdust). While less critical than with oxidizers, amines can react with certain treated cellulose products or old spill kits containing acidic neutralizers.

  • Cleanup:

    • Cover the spill with absorbent.[2][5][6]

    • Scoop into a wide-mouth HDPE jar.

    • Wipe the surface with an ethanol-soaked pad (to solvate the lipophilic tails).

    • Final wash with soap and water.[1][4][6][7]

Part 5: Operational Visualization

The following diagram outlines the decision logic for handling N,N'-dihexyl-1,3-propanediamine waste.

DisposalWorkflow Start Waste Generation: N,N'-dihexyl-1,3-propanediamine CheckState Is it a Spill or Routine Waste? Start->CheckState Spill Spill Scenario CheckState->Spill Accidental Release Routine Routine Disposal CheckState->Routine Experimental Residue Absorb Contain with Inert Absorbent (Vermiculite/Clay) Spill->Absorb NoCellulose CRITICAL: Do NOT use Cellulose/Paper Towels Absorb->NoCellulose Warning Scoop Scoop into Wide-Mouth HDPE Container Absorb->Scoop Final Handover to EHS/Contractor for Incineration Scoop->Final Segregate Segregate Stream: Organic Base Routine->Segregate CheckIncomp Check Incompatibilities: NO Acids, NO Oxidizers Segregate->CheckIncomp Container Transfer to HDPE Jerrycan (Label: Corrosive/Toxic) CheckIncomp->Container Container->Final

Figure 1: Decision matrix for the safe handling and disposal of lipophilic amine waste.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N,N'-Dihexyl-1,3-propanediamine (CAS 23549-36-2). National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 1,3-Propanediamine, N,N'-dihexyl-. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Propanediamine, N,N'-dihexyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a specialized safety protocol for handling N,N'-Dihexyl-1,3-propanediamine (CAS: 23178-21-4).

CRITICAL IDENTITY CHECK: Before proceeding, verify your chemical container.

  • Target Chemical: 1,3-Propanediamine, N,N'-dihexyl- (Amine, Corrosive).

  • Common Confusion: Do not confuse with Zirconium(IV) propoxide (CAS 23519-77-9), which is often found in similar search results but is a flammable metal-organic requiring different fire-safety protocols. This guide addresses the amine specifically.

Part 1: The Hazard Landscape

Why Standard Protocols Fail As a Senior Application Scientist, I must highlight that N,N'-Dihexyl-1,3-propanediamine presents a "dual-threat" hazard profile often underestimated in standard safety data sheets (SDS):

  • Corrosivity (pH > 12): Like all diamines, it causes liquefactive necrosis . Unlike acid burns (which form a scab/eschar that limits penetration), amine burns saponify tissue fats, allowing the chemical to penetrate deeper and damage tissue until fully neutralized.

  • Lipophilicity (The "Grease" Factor): The two hexyl (C6) chains make this molecule significantly more lipophilic (fat-loving) than short-chain amines like methylamine.

    • Consequence: It adheres to skin and gloves like oil. It does not wash off easily with water alone.

    • Risk:[1][2][3][4] Standard thin nitrile gloves may degrade faster due to the alkyl chains swelling the polymer matrix.

Part 2: The PPE Matrix

The following selection logic prioritizes permeation resistance over dexterity for this specific compound.

Hand Protection Strategy

Do not rely on standard 4-mil (0.1mm) exam gloves for anything beyond incidental splash.

Task / Exposure RiskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Incidental Contact (Weighing, closed transfer)Nitrile (High Dexterity) (Min. thickness: 0.11 mm)NoneProvides basic splash protection. Change immediately upon contact.
High Risk (Pouring, Synthesis, Cleanup)Laminate Film (Silver Shield/4H) (Chemical Barrier)Nitrile (Heavy Duty) (Min. thickness: 0.2 mm)The laminate layer is impervious to aliphatic amines. The outer nitrile provides grip and mechanical protection.
Immersion / Spill Butyl Rubber (Min. thickness: 0.5 mm)NoneButyl offers superior resistance to ketones and amines compared to standard nitrile.
Eye & Face Defense[1][2][3][4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the corrosive vapor risk.

  • Pouring/Open Handling: Add a Face Shield (8-inch minimum) .

    • Reasoning: Amine splashes are blinding. The viscosity of the dihexyl chains means a splash will stick to the face; a shield prevents this catastrophic contact.

Respiratory & Body
  • Respiratory: Handling must occur in a certified Chemical Fume Hood .

    • If outside hood (Emergency only): Full-face respirator with Amine/Organic Vapor (green/black) cartridges.

  • Body:

    • Standard: Cotton Lab Coat (Fire Resistant preferred if using solvents).

    • Required Add-on: Chemical-Resistant Apron (Neoprene or PVC).

    • Why: The "oily" nature of this amine will soak through cotton instantly. An apron provides the necessary impervious barrier for the torso.

Part 3: Operational Workflow

This protocol uses a "Barrier Analysis" approach to prevent cross-contamination.

Step-by-Step Handling Protocol

1. Pre-Operation (The Clean Zone)

  • Inspect PPE: Check butyl/nitrile gloves for pinholes by inflating them with air.

  • Workspace Prep: Line the fume hood surface with an absorbent, plastic-backed bench coat. This captures the "oily" drips that are hard to clean.

2. Active Handling (The Hot Zone)

  • Viscosity Management: This amine is viscous. Pour slowly to avoid "glugging" and splashing.

  • Tooling: Use disposable plastic pipettes or syringes for transfer. Avoid glass pipettes where possible to reduce sharps hazards in a corrosive environment.

  • The "Clean Hand / Dirty Hand" Rule:

    • Left Hand (Dirty): Handles the chemical bottle/beaker.

    • Right Hand (Clean): Handles the notebook, pen, or hood sash.

3. Decontamination & Doffing (The Exit) [5]

  • Wipe Down: Wipe the exterior of the chemical bottle with a dry paper towel, then a solvent-dampened wipe (ethanol/isopropanol) before returning it to storage. This prevents the "greasy bottle" syndrome that burns the next user.

  • Glove Removal (Beak Method):

    • Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out.

    • Hold the removed glove in the gloved hand.

    • Slide a finger of the ungloved hand under the remaining glove's wrist.

    • Peel it off over the first glove, creating a sealed packet.

Part 4: Visualization (Decision Logic)

The following diagram illustrates the decision-making process for PPE selection based on the operational state.

PPE_Decision_Logic Start Start: Handling N,N'-Dihexyl-1,3-propanediamine Assess Assess Interaction Type Start->Assess ClosedSystem Closed System (Syringe Transfer / Septum) Assess->ClosedSystem OpenSystem Open System (Pouring / Beaker) Assess->OpenSystem Spill Spill Cleanup (>10 mL) Assess->Spill PPE_Low PPE Level 1: Standard Nitrile + Goggles + Lab Coat ClosedSystem->PPE_Low Low Exposure Risk PPE_Med PPE Level 2: Double Glove (Nitrile) + Face Shield + Apron OpenSystem->PPE_Med Splash Risk PPE_High PPE Level 3: Laminate/Butyl Gloves + Full Face Resp (if outside hood) + Tyvek Suit Spill->PPE_High Immersion Risk

Figure 1: PPE Decision Logic based on exposure potential.[2][6] Green indicates routine low-risk, Yellow indicates precautionary high-risk, Red indicates emergency/heavy exposure.

Part 5: Emergency Response & Disposal

Skin Contact Response (The "Saponification" Counter-Measure):

  • Immediate Action: Do not waste time looking for a neutralizer. Water is the only immediate solution.

  • Flush: Rinse for 15 minutes minimum .

  • Soap: Because this amine is lipophilic (oily), use soap and water during the flush. Water alone may bead off the chemical, failing to remove it from the skin pores.

Disposal Protocol:

  • Classification: Hazardous Organic Waste (Basic/Corrosive).

  • Segregation: Do not mix with acidic waste (exothermic reaction risk) or oxidizers.

  • Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage.

References

  • PubChem. (2024). Compound Summary: N,N'-Dihexyl-1,3-propanediamine (CAS 23178-21-4). National Library of Medicine. [Link]

  • OSHA. (2024). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

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1,3-Propanediamine, N,N'-dihexyl-

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